molecular formula C5H5NO B1423708 2-(Oxetan-3-ylidene)acetonitrile CAS No. 1123787-67-6

2-(Oxetan-3-ylidene)acetonitrile

Número de catálogo: B1423708
Número CAS: 1123787-67-6
Peso molecular: 95.1 g/mol
Clave InChI: DSKHBLMKLTZNRU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Oxetan-3-ylidene)acetonitrile is a useful research compound. Its molecular formula is C5H5NO and its molecular weight is 95.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(oxetan-3-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c6-2-1-5-3-7-4-5/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKHBLMKLTZNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC#N)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693524
Record name (Oxetan-3-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123787-67-6
Record name (Oxetan-3-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-OXETANYLIDENE)ACETONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of the Oxetane Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Oxetan-3-ylidene)acetonitrile

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate physicochemical properties is relentless. The oxetane ring, a four-membered saturated heterocycle, has emerged as a particularly valuable structural motif. When incorporated into a drug candidate, the oxetane unit can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to profound improvements in aqueous solubility, metabolic stability, lipophilicity, and conformational preference.[1] Consequently, functionalized oxetanes like this compound are highly sought-after building blocks for drug discovery programs.

This guide provides a comprehensive technical overview of the synthesis of this compound, focusing on the most robust and widely adopted methodology. As senior application scientists, our objective is not merely to present a protocol but to illuminate the underlying chemical principles, the rationale for experimental choices, and the critical parameters that ensure a successful and reproducible synthesis.

Core Synthetic Strategy: The Horner-Wadsworth-Emmons Olefination

The formation of the exocyclic double bond in this compound is most effectively achieved via an olefination reaction. While the classical Wittig reaction is a foundational method for converting ketones to alkenes, the Horner-Wadsworth-Emmons (HWE) reaction offers significant advantages for this specific transformation.[2][3][4]

The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and generally less basic than the corresponding phosphonium ylide used in the Wittig reaction.[4] This enhanced nucleophilicity allows for efficient reaction even with challenging ketones.[5] A crucial practical advantage of the HWE reaction is the nature of its byproduct; the dialkylphosphate salt generated is water-soluble and easily removed during aqueous work-up, a stark contrast to the often-problematic purification required to remove triphenylphosphine oxide from Wittig reaction mixtures.[6][7]

The synthesis, therefore, hinges on the reaction between two key precursors: the electrophilic ketone, oxetan-3-one, and the nucleophilic phosphonate carbanion derived from diethyl (cyanomethyl)phosphonate.

Key Reagents: Properties and Preparation

A successful synthesis is built upon a thorough understanding of the starting materials.

Oxetan-3-one (CAS: 6704-31-0)

This strained cyclic ketone serves as the carbon framework for the final product.[8] Its synthesis has historically been challenging, requiring multiple steps and resulting in low overall yields.[9] However, modern advancements, such as the gold-catalyzed one-step synthesis from readily available propargylic alcohols, have made it more accessible.[9][10][11] Its high reactivity is driven by the ring strain inherent in the four-membered oxetane system.

Diethyl (cyanomethyl)phosphonate (CAS: 2537-48-6)

This is the critical HWE reagent.[12] It is a modified Wittig reagent used for the preparation of α,β-unsaturated nitriles from aldehydes or ketones.[12][13] The electron-withdrawing nitrile group acidifies the adjacent methylene protons, facilitating their removal by a strong base to generate the reactive phosphonate carbanion. The standard preparation method is the Michaelis-Arbuzov reaction, which involves heating triethyl phosphite with chloroacetonitrile.[12]

PropertyOxetan-3-one[8]Diethyl (cyanomethyl)phosphonate[12]
Molecular Formula C₃H₄O₂C₅H₁₀NO₃P
Molar Mass 72.06 g/mol 177.14 g/mol
Boiling Point 140 °C101-102 °C @ 0.4 mmHg
Density 1.124 g/cm³1.095 g/mL @ 25 °C

Visualizing the Synthesis and Mechanism

To clarify the process, the following diagrams illustrate the overall workflow and the detailed chemical mechanism.

Overall Synthetic Workflow

G cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Olefination cluster_2 Step 3: Work-up & Purification reagents1 Diethyl (cyanomethyl)phosphonate + Sodium Hydride (NaH) solvent1 1,2-Dimethoxyethane (DME) 0-5 °C ylide Phosphonate Carbanion (Ylide) (Homogeneous Solution) solvent1->ylide Deprotonation ketone Oxetan-3-one in DME ylide->ketone HWE Reaction reaction Reaction Mixture Stir Overnight at RT ketone->reaction Slow Addition at 5 °C quench Quench with H₂O reaction->quench extract Extract with Ethyl Acetate quench->extract purify Wash, Dry, Concentrate extract->purify product This compound (Solid Product) purify->product

Caption: High-level workflow for the synthesis of this compound.

Horner-Wadsworth-Emmons Reaction Mechanism

G cluster_deprotonation 1. Deprotonation cluster_attack 2. Nucleophilic Attack cluster_cycloaddition 3. Ring Closure cluster_elimination 4. Elimination p_start EtO)₂P(O)CH₂CN p_ylide [(EtO)₂P(O)CHCN]⁻ Na⁺ p_start->p_ylide + NaH - H₂ ketone Oxetan-3-one p_ylide->ketone Attack on Carbonyl betaine Betaine Intermediate ketone->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane [2+2] Cycloaddition product This compound oxaphosphetane->product byproduct Diethyl Phosphate Salt (Water Soluble) oxaphosphetane->byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons olefination reaction.

Detailed Experimental Protocol

This protocol is a synthesized composite of established procedures, designed for clarity and reproducibility.[14][15]

Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.

Materials and Equipment
  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice-water bath

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl (cyanomethyl)phosphonate

  • Oxetan-3-one

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Step-by-Step Procedure
  • Ylide Generation: a. To a three-neck flask charged with a suspension of sodium hydride (4.12 g, 102.83 mmol) in anhydrous 1,2-dimethoxyethane (120 mL), slowly add diethyl (cyanomethyl)phosphonate (16.2 mL, 99.8 mmol) via a dropping funnel at 0-5 °C. b. Causality: The use of a strong, non-nucleophilic base like NaH is essential to deprotonate the phosphonate without competing side reactions. Maintaining a low temperature is critical to control the exothermic deprotonation and prevent degradation. c. Stir the mixture for 30 minutes at 0-5 °C. The suspension will gradually become a homogeneous, clear solution, visually indicating the complete formation of the soluble phosphonate carbanion.[14][15]

  • Olefination Reaction: a. Dissolve oxetan-3-one (10.1 g, 83.2 mmol) in anhydrous DME (20 mL). b. Add this solution dropwise to the prepared ylide solution at 5 °C. c. Causality: Slow, controlled addition of the ketone prevents a rapid exotherm that could lead to side products. d. Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight. This ensures the reaction proceeds to completion.[14]

  • Work-up and Purification: a. Carefully quench the reaction by slowly adding water (250 mL). Caution: This will be exothermic and will evolve hydrogen gas as excess NaH is destroyed. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (1 x 200 mL, then 1 x 100 mL). c. Causality: The organic product is extracted into the ethyl acetate layer, while the water-soluble diethyl phosphate byproduct remains in the aqueous layer, demonstrating a key advantage of the HWE reaction.[7] d. Combine the organic layers and wash with brine (200 mL). The brine wash helps to remove residual water and inorganic salts from the organic phase.[14] e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.[14]

Expected Results

The procedure affords this compound as an oil which solidifies upon standing.[14]

ParameterValueReference
Yield ~8.0 g (60%)[14]
Appearance White to light yellow solid[15]
Melting Point 56-58 °C[16][17]
Product Characterization Data
AnalysisDataReference
¹H NMR (300 MHz, DMSO-d6)δ 5.43-5.35 (m, 2H), 5.35-5.23 (m, 3H)[14]
¹³C NMR (300 MHz, DMSO-d6)δ 163.57, 114.17, 9.88, 78.66, 78.53[14]
IR (KBr) 2219 cm⁻¹ (C≡N stretch)[14]

Conclusion and Outlook

The Horner-Wadsworth-Emmons reaction provides a reliable, efficient, and scalable route to this compound. The key advantages of this method include the high reactivity of the phosphonate reagent and the straightforward purification, which avoids the challenges associated with the classical Wittig reaction. The successful synthesis yields a valuable and versatile chemical building block, poised for incorporation into diverse molecular architectures. For researchers in drug development, mastering this synthesis provides access to a key intermediate that can impart desirable ADME (absorption, distribution, metabolism, and excretion) properties to next-generation therapeutics.

References

A Technical Guide to 2-(Oxetan-3-ylidene)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Oxetan-3-ylidene)acetonitrile is a versatile and increasingly important building block in medicinal chemistry. The incorporation of the strained oxetane ring offers a unique strategy to modulate the physicochemical properties of drug candidates, often leading to improved aqueous solubility, metabolic stability, and reduced lipophilicity.[1][2][3][4] This technical guide provides an in-depth analysis of the core chemical properties, synthesis, and reactivity of this compound. Furthermore, it explores its strategic application in drug discovery campaigns, supported by a detailed experimental protocol and mechanistic insights.

Introduction: The Rise of Oxetanes in Medicinal Chemistry

The pressure to develop drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties has led medicinal chemists to explore novel chemical space. The oxetane motif, a four-membered oxygen-containing heterocycle, has emerged as a valuable tool in this endeavor.[2][3][5] Its small size, polarity, and three-dimensional structure make it an attractive bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyl moieties.[1][5]

Key advantages of incorporating an oxetane ring include:

  • Enhanced Aqueous Solubility: Replacing a lipophilic group like a gem-dimethyl with a polar oxetane can increase aqueous solubility by factors ranging from 4 to over 4000.[1]

  • Improved Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functionalities, such as metabolically labile methylene groups.[1][3]

  • Modulation of Basicity: The inductive electron-withdrawing effect of the oxetane can significantly reduce the pKa of adjacent basic functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile.[2][3]

  • Vectorial Exit into Unexplored Chemical Space: The distinct three-dimensionality of the oxetane ring allows chemists to design molecules that are less "flat," a characteristic often associated with higher target selectivity and a lower attrition rate for clinical candidates.[2]

This compound, in particular, serves as a powerful Michael acceptor and a precursor for a variety of more complex 3-substituted oxetanes, providing a gateway to novel chemical entities.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and drug design.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 1123787-67-6[6][7][8]
Molecular Formula C₅H₅NO[6][7][8]
Molecular Weight 95.10 g/mol [7][9][10]
Appearance White to light yellow solid[8]
Melting Point 56-58 °C[7][8]
Boiling Point 216 °C[7][8]
Density 1.309 g/cm³[7][8]
Storage 2-8 °C, Inert atmosphere[8][11]
Spectroscopic Profile

Spectroscopic data is essential for confirming the identity and purity of this compound.

  • ¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum is characterized by multiplets for the oxetane ring protons and the vinylic proton. The expected signals are δ 5.43-5.35 (m, 2H), 5.35-5.23 (m, 3H).[6]

  • ¹³C NMR (300 MHz, DMSO-d₆): The carbon NMR shows distinct peaks for the oxetane carbons, the nitrile carbon, and the carbons of the double bond: δ 163.57, 114.17, 9.88, 78.66, 78.53.[6]

  • Infrared (IR) Spectroscopy (KBr): A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is observed around 2219 cm⁻¹.[6] This is a key diagnostic peak.

Synthesis and Reactivity

The primary route for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction, which offers significant advantages over the classical Wittig reaction for this transformation.

Horner-Wadsworth-Emmons Synthesis

The HWE reaction involves the olefination of a ketone (oxetan-3-one) using a stabilized phosphonate carbanion.[12][13]

Causality Behind Method Selection:

  • Higher Nucleophilicity: Phosphonate carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts in the Wittig reaction.[13][14] This allows for milder reaction conditions and successful reaction with ketones, which can be sluggish in Wittig reactions.

  • Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which is easily removed by a simple aqueous extraction.[14][15] This is a major advantage over the Wittig reaction, which produces triphenylphosphine oxide, a byproduct that is often difficult to separate from the desired product.

  • Stereoselectivity: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer.[12][13]

The general reaction scheme is as follows: Oxetan-3-one reacts with diethyl cyanomethylphosphonate in the presence of a base (like sodium hydride) to yield this compound.

Workflow for HWE Synthesis

The following diagram outlines the logical flow of the synthesis protocol.

HWE_Workflow cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification reagent_prep Deprotonation of Phosphonate (Diethyl cyanomethylphosphonate + NaH in DME) ketone_add Addition of Oxetan-3-one reagent_prep->ketone_add Forms nucleophilic carbanion stir Stir Overnight at RT ketone_add->stir Olefination occurs quench Quench with Water stir->quench Reaction completion extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ & Concentrate wash->dry product Isolate Product dry->product DrugDiscovery cluster_LO Optimization Strategy Hit Initial Hit Compound (e.g., High Potency, Poor Solubility/Metabolism) LeadGen Lead Generation Hit->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Candidate Preclinical Candidate (Improved PK/PD Profile) LeadOpt->Candidate Successful Optimization IncorporateOxetane Incorporate 2-(Oxetan-3-ylidene)- acetonitrile or derivative Prop1 Increase Solubility IncorporateOxetane->Prop1 Prop2 Improve Metabolic Stability IncorporateOxetane->Prop2 Prop3 Reduce Amine Basicity IncorporateOxetane->Prop3

References

mechanism of action of 2-(Oxetan-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-(Oxetan-3-ylidene)acetonitrile

Abstract

This compound is a unique small molecule featuring a strained oxetane ring and an electrophilic ylideneacetonitrile moiety. While this compound is available as a synthetic reagent, its mechanism of action in a biological context has not been documented in peer-reviewed literature. This guide addresses this knowledge gap by proposing a scientifically grounded, hypothesized mechanism of action based on first principles of medicinal chemistry and structural biology. We posit that this compound functions as a targeted covalent inhibitor . The ylideneacetonitrile group serves as an electrophilic "warhead" for Michael addition, enabling the formation of a stable, covalent bond with a nucleophilic amino acid residue (e.g., cysteine) within a protein's binding site. The oxetane ring is proposed to act as a beneficial physicochemical modulator, enhancing properties such as solubility and metabolic stability. This guide provides a detailed analysis of the molecule's structural components, delineates the proposed covalent inhibition mechanism using Bruton's Tyrosine Kinase (BTK) as an illustrative target, and furnishes comprehensive, actionable experimental protocols to validate this hypothesis.

Structural and Physicochemical Analysis

A molecule's biological function is intrinsically linked to its structure. This compound combines two key functionalities that inform its potential as a bioactive agent: a property-enhancing oxetane ring and a reactive ylideneacetonitrile warhead.

Physicochemical Properties

A summary of the basic properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 1123787-67-6[1]
Molecular Formula C₅H₅NO[1][2]
Molecular Weight 95.10 g/mol [1]
Appearance Oil, which may solidify[2]
Melting Point 56-58 °C[1]
Boiling Point 216 °C[1]
Key Functional Groups Oxetane, α,β-Unsaturated Nitrile
The Oxetane Moiety: A Modern Bioisostere

The oxetane ring, a four-membered cyclic ether, has become an increasingly important motif in modern drug discovery.[3] It is not merely a passive scaffold but an active contributor to a molecule's drug-like properties.[4][5] Its primary roles include:

  • Improving Physicochemical Properties: Oxetanes are frequently used as bioisosteres for less favorable groups like gem-dimethyl or carbonyls.[5][6] Replacing a lipophilic gem-dimethyl group with a polar oxetane can significantly improve aqueous solubility and reduce lipophilicity (LogD), which is often crucial for oral bioavailability.[5][7]

  • Enhancing Metabolic Stability: The oxetane ring can block metabolically vulnerable positions on a molecule, preventing degradation by cytochrome P450 enzymes and improving pharmacokinetic profiles.[4]

  • Modulating Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of adjacent amine groups, a strategy used to mitigate off-target effects such as hERG channel inhibition.[3][7]

In this compound, the oxetane moiety likely confers enhanced solubility and metabolic stability, making the molecule more suitable for biological investigation compared to a simple acyclic analogue.

The Ylideneacetonitrile Warhead: A Michael Acceptor

The this compound core contains an α,β-unsaturated nitrile. This functional group is a classic Michael acceptor, characterized by an electron-poor double bond that is susceptible to nucleophilic attack.[8] The strong electron-withdrawing effect of the nitrile group polarizes the C=C double bond, rendering the β-carbon highly electrophilic and ready to react with biological nucleophiles.[9][10][11]

This type of reactive group is the cornerstone of many targeted covalent inhibitors, which achieve high potency and prolonged duration of action by forming a permanent bond with their protein target.[12][13]

Hypothesized Mechanism of Action: Covalent Inhibition

Based on the structural analysis, we hypothesize that this compound acts as an irreversible covalent inhibitor. The proposed mechanism involves the nucleophilic attack by a cysteine residue within a target protein's active site on the electrophilic β-carbon of the ylideneacetonitrile moiety.

A well-studied paradigm for this mechanism is the inhibition of Bruton's Tyrosine Kinase (BTK) by the drug ibrutinib.[14][15] BTK is a key kinase in the B-cell receptor signaling pathway, and its hyperactivity is linked to B-cell malignancies.[12][16] Ibrutinib contains an acrylamide warhead that covalently binds to Cysteine 481 (Cys481) in the BTK active site, leading to irreversible inactivation of the enzyme.[14][16][17]

Following this model, the proposed reaction is as follows:

  • Non-covalent Binding: this compound first binds reversibly to the active site of a target protein, positioning the ylideneacetonitrile warhead in close proximity to a nucleophilic residue like cysteine.

  • Covalent Bond Formation: The thiol side chain of the cysteine residue performs a Michael addition to the electrophilic double bond, forming a stable carbon-sulfur bond. This permanently links the inhibitor to the enzyme, blocking its catalytic function.

Enzyme_Cys Target Protein (with Cys-SH) Complex Reversible E-I Complex Enzyme_Cys->Complex K_on Inhibitor This compound Complex->Enzyme_Cys K_off Covalent_Complex Covalently Modified Protein (Inactive) Complex->Covalent_Complex

Figure 1: Hypothesized two-step mechanism of covalent inhibition by this compound.

This covalent modification would lead to the irreversible inhibition of the target protein's function. If the target is a kinase like BTK, this would disrupt its downstream signaling pathways, inhibiting processes such as cell proliferation and survival.[18]

Signaling_Pathway Receptor Upstream Signal (e.g., B-Cell Receptor) TargetKinase Target Kinase (e.g., BTK) Receptor->TargetKinase Substrate Downstream Substrate TargetKinase->Substrate Phosphorylation Pathway Signaling Cascade Substrate->Pathway Response Cellular Response (Proliferation, Survival) Pathway->Response Inhibitor 2-(Oxetan-3-ylidene) acetonitrile Inhibitor->TargetKinase Covalent Inhibition

Figure 2: Disruption of a generic kinase signaling pathway by covalent inhibition.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action, a systematic, multi-faceted experimental approach is required. The following protocols provide a comprehensive workflow to confirm covalent target engagement and quantify the inhibitory effects.

Start Hypothesized Covalent Inhibitor P1 Protocol 1: Intact Cell Target Engagement (e.g., NanoBRET Assay) Start->P1 P2 Protocol 2: Covalent Adduct Confirmation (Intact Protein LC-MS/MS) Start->P2 P3 Protocol 3: Functional Inhibition Assay (e.g., ADP-Glo Kinase Assay) Start->P3 Result1 Confirms Target Binding in Live Cells P1->Result1 Result2 Identifies Covalent Adduct & Modified Residue P2->Result2 Result3 Quantifies IC50 & Confirms Irreversibility P3->Result3

Figure 3: Experimental workflow for validating the hypothesized mechanism of action.

Protocol 1: Intact Cell Target Engagement using NanoBRET™ Assay

Objective: To determine if this compound can enter live cells and bind to a specific target protein.

Rationale: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures protein engagement in real-time within living cells, providing physiologically relevant data on target binding.[19]

Methodology:

  • Cell Line Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase enzyme.

  • Assay Plate Preparation: Seed the transfected cells into a 96-well white assay plate and incubate for 24 hours to allow for protein expression.

  • Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM medium, ranging from 100 µM to 10 pM.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer specific for the kinase target to all wells at its predetermined optimal concentration.

  • Compound Addition: Add the serially diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding reaction to reach equilibrium.

  • Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Immediately read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of compound required to displace 50% of the tracer.

Protocol 2: Covalent Binding Verification by Mass Spectrometry

Objective: To obtain direct evidence of covalent bond formation between the compound and the target protein and to identify the specific amino acid residue that is modified.

Rationale: High-resolution liquid chromatography-mass spectrometry (LC-MS) can precisely measure the mass of a protein. A covalent modification will result in a predictable mass shift corresponding to the molecular weight of the inhibitor.[20][21]

Methodology:

  • Incubation:

    • Incubate the purified recombinant target protein (e.g., 5 µM) with a 5-fold molar excess of this compound (25 µM).

    • Include a parallel control reaction with protein and vehicle (DMSO) only.

    • Allow the reaction to proceed for 4 hours at room temperature.

  • Sample Preparation (Intact Protein Analysis):

    • Desalt the reaction mixtures using a C4 ZipTip to remove excess inhibitor and buffer components.

    • Elute the protein directly into the mass spectrometer's mobile phase.

  • Intact Protein LC-MS Analysis:

    • Perform LC-MS analysis on a high-resolution mass spectrometer (e.g., Q-Exactive or TOF).

    • Acquire mass spectra across the expected mass range for the protein.

    • Deconvolute the resulting spectra to determine the average mass of the protein in both the treated and control samples. A mass increase of 95.10 Da in the treated sample confirms a 1:1 covalent adduct.

  • Peptide Mapping (for residue identification):

    • Take the remaining reaction mixture and denature the protein with urea, reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide.

    • Digest the protein into smaller peptides using trypsin overnight.

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the known sequence of the target protein.

    • Specifically search for a variable modification on cysteine residues corresponding to a mass shift of +95.10 Da. Identification of a peptide with this modification confirms the exact site of covalent attachment.

Protocol 3: Enzyme Inhibition and Irreversibility Assay

Objective: To quantify the functional inhibitory potency (IC₅₀) of the compound and to determine if the inhibition is irreversible.

Rationale: An irreversible inhibitor's potency will not be significantly reduced upon dilution, unlike a reversible inhibitor which will dissociate from the target, leading to a recovery of enzyme activity. This "jump dilution" method is a classic test for covalent inhibition.[20]

Methodology:

Part A: IC₅₀ Determination

  • Reaction Setup: Use a biochemical assay kit such as ADP-Glo™ Kinase Assay.[19]

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the target kinase, its specific substrate peptide, and ATP.

    • Add the serially diluted compound and incubate for 1 hour at room temperature.

  • Signal Development:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction.

  • Measurement: Read the luminescence signal on a plate reader. The signal is proportional to kinase activity.

  • Analysis: Plot the percent inhibition (relative to DMSO controls) against the log of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀.

Part B: Jump Dilution for Irreversibility

  • Pre-incubation: Incubate the target kinase with a high concentration of the compound (e.g., 10x IC₅₀) or vehicle for 2 hours.

  • Dilution: Dilute both the inhibited sample and the control sample 100-fold into a fresh kinase reaction mixture containing substrate and ATP. This dilution reduces the free inhibitor concentration to well below its IC₅₀.

  • Time-course Measurement: Immediately begin the kinase reaction and measure the enzyme activity at various time points (e.g., 0, 15, 30, 60, 120 minutes) using the ADP-Glo™ assay.

  • Analysis:

    • Reversible Inhibitor: The enzyme activity in the diluted sample will rapidly recover and approach the level of the control.

    • Irreversible Inhibitor: The enzyme activity in the diluted sample will remain suppressed and show no significant recovery over time, confirming that the inhibitor does not dissociate from its target.

Conclusion

While direct biological data for this compound is currently unavailable, a detailed analysis of its chemical structure provides a compelling and testable hypothesis for its mechanism of action. The combination of a property-enhancing oxetane ring and an electrophilic ylideneacetonitrile warhead strongly suggests that the compound functions as a targeted covalent inhibitor. This mode of action, exemplified by successful drugs like ibrutinib, offers a pathway to high potency and durable target engagement. The comprehensive experimental workflows detailed in this guide provide a clear and robust strategy for researchers to validate this hypothesis, characterize the compound's inhibitory profile, and ultimately unlock its potential as a valuable tool for chemical biology or as a lead scaffold in future drug discovery campaigns.

References

The Ascendance of a Strained Scaffold: A Technical Guide to 2-(Oxetan-3-ylidene)acetonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Flatland – The Allure of the Oxetane Ring

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the planar landscapes of traditional aromatic scaffolds. The strategic incorporation of three-dimensional motifs has emerged as a powerful approach to unlock new chemical space and fine-tune the properties of drug candidates. Among these, the oxetane ring, a strained four-membered ether, has garnered significant attention for its remarkable ability to modulate key physicochemical and pharmacokinetic parameters.[1][2][3] This guide delves into the specifics of a particularly valuable building block, 2-(Oxetan-3-ylidene)acetonitrile, offering a comprehensive overview of its synthesis, properties, and strategic application in drug design.

The Strategic Value of this compound: A Bioisostere with Benefits

The oxetane moiety is increasingly utilized as a bioisosteric replacement for more common functional groups like gem-dimethyl and carbonyl groups.[4][5][6] This substitution is not merely a structural swap but a strategic maneuver to enhance a molecule's drug-like properties.

The introduction of an oxetane ring can profoundly and predictably alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[7] Specifically, replacing a gem-dimethyl group with an oxetane can significantly increase aqueous solubility.[7][8] Moreover, oxetane-containing molecules are generally less lipophilic than their gem-dimethyl counterparts, which can be advantageous for reducing off-target toxicity.[7] The oxetane ring's robustness can also block sites of metabolic oxidation, enhancing metabolic stability.[7]

This compound, with its exocyclic double bond and nitrile group, presents a versatile platform for further chemical elaboration. The electron-withdrawing nature of the nitrile group and the inherent strain of the oxetane ring contribute to its unique reactivity and make it a valuable precursor for a diverse range of more complex oxetane-containing compounds.

Synthesis of this compound: The Horner-Wadsworth-Emmons Approach

The most prevalent and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[9][10] This reaction utilizes a stabilized phosphonate carbanion to convert a ketone, in this case, oxetan-3-one, into an alkene with high E-selectivity.[10][11]

Reaction Mechanism

The HWE reaction proceeds through a well-established mechanism:

  • Deprotonation: A base, such as sodium hydride (NaH), deprotonates the α-carbon of diethyl cyanomethylphosphonate to form a nucleophilic phosphonate carbanion.[10]

  • Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of oxetan-3-one.[10]

  • Oxaphosphetane Intermediate: A cyclic oxaphosphetane intermediate is formed.[9]

  • Elimination: The intermediate collapses, yielding the desired alkene, this compound, and a water-soluble phosphate byproduct that is easily removed during workup.[10]

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack & Cyclization cluster_step3 Step 3: Elimination Phosphonate Diethyl cyanomethylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base NaH Oxetanone Oxetan-3-one Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane + Oxetan-3-one Product This compound Oxaphosphetane->Product Byproduct Diethyl phosphate Oxaphosphetane->Byproduct

Figure 1: Horner-Wadsworth-Emmons reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a representative literature procedure.[12]

Materials:

  • Oxetan-3-one

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous 1,2-dimethoxyethane (DME), slowly add diethyl cyanomethylphosphonate (1.1 equivalents) at 0-5 °C.

  • Stir the mixture at 0-5 °C for 30 minutes, during which it should become homogeneous.

  • Add a solution of oxetan-3-one (1.0 equivalent) in DME dropwise to the reaction mixture, maintaining the temperature at 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its application and further modification.

PropertyValueReference
Molecular Formula C₅H₅NO[13]
Molecular Weight 95.1 g/mol [13]
Appearance White to light yellow solid[14]
Melting Point 56-58 °C[13]
Boiling Point 216 °C[13]
Density 1.309 g/cm³[13]
¹H NMR (300 MHz, DMSO-d₆) δ 5.43-5.35 (m, 2H), 5.35-5.23 (m, 3H)[12]
¹³C NMR (300 MHz, DMSO-d₆) δ 163.57, 114.17, 9.88, 78.66, 78.53[12]
IR (KBr) ν 2219 cm⁻¹ (C≡N stretch)[12]

Applications in Drug Discovery: A Gateway to Novel Chemical Matter

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The exocyclic double bond and the nitrile group are ripe for a variety of chemical transformations.

Michael Addition

The α,β-unsaturated nitrile system is an excellent Michael acceptor, allowing for the introduction of a wide range of nucleophiles at the carbon adjacent to the nitrile. This provides a straightforward route to 3,3-disubstituted oxetanes, which are particularly stable and desirable in medicinal chemistry.[15]

Reduction of the Nitrile Group

The nitrile can be reduced to a primary amine, which can then be further functionalized. This opens up possibilities for the synthesis of novel amino-oxetanes, a class of compounds that has shown promise in various therapeutic areas. The oxetane's electron-withdrawing nature can advantageously modulate the basicity of the adjacent amine.[7]

Elaboration into Heterocyclic Systems

The reactive nature of the ylideneacetonitrile moiety allows for its incorporation into larger heterocyclic systems through various cyclization strategies. This can lead to the discovery of novel scaffolds with unique three-dimensional shapes and biological activities.

Applications Start This compound Michael Michael Addition (e.g., + Nu⁻) Start->Michael Reduction Nitrile Reduction (e.g., H₂, Pd/C) Start->Reduction Cyclization Cyclization Reactions Start->Cyclization Disubstituted 3,3-Disubstituted Oxetanes Michael->Disubstituted Amino 3-(Aminomethyl)-3-alkyloxetanes Reduction->Amino Heterocycles Fused/Spirocyclic Oxetane Heterocycles Cyclization->Heterocycles

Figure 2: Synthetic utility of this compound in generating diverse oxetane-containing scaffolds.

Future Outlook: The Expanding Role of Oxetanes

The "oxetane rush" in medicinal chemistry is far from over.[15] As our understanding of the subtle yet profound effects of this strained ring system on molecular properties grows, so too will its application in the design of next-generation therapeutics. Building blocks like this compound are at the forefront of this movement, providing chemists with the tools to systematically explore the benefits of incorporating oxetanes into their drug discovery programs. The continued development of novel synthetic methodologies and a deeper appreciation for the structure-property relationships of oxetane-containing compounds will undoubtedly lead to the discovery of new and improved medicines.

References

Introduction: The Rise of the Oxetane Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Oxetan-3-ylidene)acetonitrile: From Synthesis to Application

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are constantly seeking new molecular scaffolds that can confer advantageous physicochemical and pharmacological properties. The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone of modern drug design.[1][2][3] Initially perceived as a niche, strained ring system, its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure has proven to be a powerful tool for optimizing drug candidates.[1][3][4] The incorporation of an oxetane can lead to significant enhancements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of adjacent functional groups.[2][3] This guide provides a comprehensive overview of a key oxetane-based building block, this compound, detailing its synthesis, properties, and strategic application in drug development.

The Strategic Value of the Oxetane Ring: A Bioisosteric Perspective

A primary driver for the widespread adoption of the oxetane motif is its utility as a bioisostere for more common functional groups, enabling chemists to fine-tune molecular properties while preserving or enhancing biological activity.[3]

  • Replacement for the gem-Dimethyl Group: The oxetane ring serves as a hydrophilic surrogate for the sterically similar gem-dimethyl group.[3] While both occupy a comparable volume, the oxetane introduces polarity, which can disrupt unfavorable lipophilic interactions, block metabolically labile C-H bonds, and dramatically improve aqueous solubility—in some cases by a factor of 4 to over 4000.[3][5]

  • Carbonyl Group Analogue: The spatial arrangement of the oxygen lone pairs in a 3,3-disubstituted oxetane is analogous to that of a carbonyl group.[5] This allows the oxetane to act as a hydrogen bond acceptor, similar to a carbonyl, but with greater metabolic stability and reduced lipophilicity.[6]

The following diagram illustrates this principle of bioisosteric replacement, a fundamental concept in contemporary medicinal chemistry.

G cluster_0 Common Functional Groups cluster_1 Bioisosteric Replacement gem-Dimethyl R-C(CH3)2-R' Oxetane 3-Substituted Oxetane gem-Dimethyl->Oxetane Increases Polarity & Metabolic Stability Carbonyl R-C=O Carbonyl->Oxetane Improves Stability & Reduces Lipophilicity

Caption: Bioisosteric relationship between the oxetane ring and common functional groups.

Synthesis of this compound: Key Methodologies

The strategic importance of the oxetane moiety has driven the development of robust synthetic routes to key building blocks like this compound. This α,β-unsaturated nitrile is a valuable intermediate, primed for further functionalization. Two primary, reliable methods for its synthesis are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) olefination, both starting from the readily available oxetan-3-one.

Method 1: Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. In this context, it provides a direct and efficient route to this compound. The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of oxetan-3-one, followed by a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine oxide.

Detailed Experimental Protocol:

  • Reagent Preparation: To a solution of oxetan-3-one (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) is added cyanomethylenetriphenylphosphonium ylide (1.0 equivalent) at room temperature.[5]

  • Reaction Execution: The reaction mixture is stirred at room temperature for approximately 6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Work-up and Purification: The solvent is partially removed under reduced pressure. The resulting mixture is then filtered through a plug of silica gel, eluting with a non-polar solvent system (e.g., a gradient of pentane/diethyl ether) to remove the triphenylphosphine oxide byproduct.[5]

  • Product Isolation: The filtrate is concentrated in vacuo to yield this compound as a pure product.

Method 2: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, a modification of the Wittig reaction, employs a phosphonate carbanion, which is generally more reactive than the corresponding phosphorus ylide. A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous work-up, simplifying purification.

Detailed Experimental Protocol:

  • Carbanion Formation: A suspension of sodium hydride (NaH, 1.2 equivalents) is prepared in an anhydrous ethereal solvent, such as 1,2-dimethoxyethane (DME), and cooled to 0-5 °C. Diethyl cyanomethylphosphonate (1.2 equivalents) is then added dropwise, ensuring the temperature remains below 5 °C.[7] The mixture is stirred for 30 minutes at this temperature until a homogeneous solution of the phosphonate carbanion is formed.

  • Olefination: A solution of oxetan-3-one (1.0 equivalent) in DME is added dropwise to the carbanion solution at 5 °C.[7]

  • Reaction Progression: The reaction mixture is allowed to gradually warm to room temperature and is stirred overnight.

  • Aqueous Work-up: Upon completion, the reaction is carefully quenched with water. The aqueous phase is then extracted multiple times with a suitable organic solvent, such as ethyl acetate.[7]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to afford the crude product.[7] Further purification can be achieved via column chromatography if necessary, though the HWE reaction often yields a product of high purity after work-up.

The following diagram outlines the general workflow for the synthesis of this compound.

G Start Oxetan-3-one Reaction_W Wittig Reaction (in CH2Cl2) Start->Reaction_W Reaction_HWE HWE Reaction (in DME) Start->Reaction_HWE Reagent_W Wittig Reagent: (Ph)3P=CHCN Reagent_W->Reaction_W Reagent_HWE HWE Reagent: (EtO)2P(O)CH2CN + Base Reagent_HWE->Reaction_HWE Purification_W Silica Gel Filtration Reaction_W->Purification_W Purification_HWE Aqueous Work-up & Extraction Reaction_HWE->Purification_HWE Product This compound Purification_W->Product Purification_HWE->Product

Caption: Synthetic workflows for this compound.

Quantitative Data and Physicochemical Impact

The choice of synthetic route can influence yield and scalability. The HWE reaction is often favored in process chemistry due to its typically higher yields and easier purification.

Synthetic MethodKey ReagentsTypical SolventYield (%)Reference
Wittig Reaction(Ph)₃P=CHCNCH₂Cl₂Not specified[5]
HWE Reaction(EtO)₂P(O)CH₂CN, NaHDME60%[7]

The true value of incorporating the oxetane-ylidene moiety lies in its impact on the overall properties of a molecule. The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amines, a crucial tactic for mitigating issues like hERG channel inhibition or improving cell permeability.[3]

Molecular Pair ComparisonΔ logPΔ Aqueous SolubilityΔ pKa (α-amine)
gem-Dimethyl vs. OxetaneReduction4 to 4000-fold increaseN/A
Methylene vs. OxetaneReduction25 to 4000-fold increase~ -2.7 units

Data compiled from multiple sources illustrating general trends.[1][3][5]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its synthesis is well-established, and its application provides a reliable strategy for addressing common challenges in drug discovery, such as poor solubility and metabolic instability. As the demand for more complex, three-dimensional molecules in drug pipelines continues to grow, the strategic use of small, functionalized rings like oxetane will undoubtedly expand. The principles demonstrated by this building block—bioisosteric replacement, property modulation, and synthetic accessibility—will continue to guide the development of the next generation of therapeutics.

References

A Comprehensive Structural Analysis of 2-(Oxetan-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Oxetan-3-ylidene)acetonitrile (CAS: 1123787-67-6, Formula: C₅H₅NO) is a valuable heterocyclic building block that merges the unique physicochemical properties of a strained oxetane ring with the versatile reactivity of an α,β-unsaturated nitrile. This guide provides a multi-faceted structural analysis of the molecule, leveraging a combination of spectroscopic data, established chemical principles, and prospective computational insights. As Senior Application Scientists, our objective is not merely to present data, but to build a self-validating analytical narrative. This involves a critical evaluation of existing literature data, prediction of spectroscopic behavior, and a clear rationale for each step of the structural elucidation process. We will delve into the synthesis, vibrational modes, a detailed re-interpretation of its nuclear magnetic resonance (NMR) profile, and its expected mass spectrometric fragmentation, providing a robust and practical framework for professionals working with this and similar scaffolds.

Introduction and Significance

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can lead to improved metabolic stability, aqueous solubility, and lipophilicity.[1] When functionalized with an exocyclic α,β-unsaturated nitrile, as in this compound, the resulting molecule becomes a potent Michael acceptor and a versatile intermediate for the synthesis of more complex heterocyclic systems.[2] A thorough understanding of its structural and electronic properties is therefore paramount for its effective application in drug design and synthetic chemistry. This guide outlines the definitive analytical workflow for confirming the structure and purity of this compound.

Synthesis and Physicochemical Properties

The primary and most efficient route to this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[3] This olefination method is superior to the classical Wittig reaction for this substrate due to the higher nucleophilicity of the phosphonate carbanion and the straightforward aqueous workup to remove the phosphate byproduct.[4][5]

2.1 Horner-Wadsworth-Emmons Synthesis Protocol

The reaction proceeds via the deprotonation of diethyl cyanomethylphosphonate using a strong base, such as sodium hydride (NaH), to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of oxetan-3-one. The resulting intermediate collapses into an oxaphosphetane, which then eliminates to form the desired exocyclic alkene and a water-soluble phosphate salt.[3][6]

Experimental Workflow:

  • A suspension of sodium hydride in a dry ethereal solvent (e.g., 1,2-dimethoxyethane, DME) is cooled to 0-5 °C.

  • Diethyl cyanomethylphosphonate is added dropwise, allowing the phosphonate carbanion to form.

  • A solution of oxetan-3-one in the same solvent is then slowly added to the carbanion mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion (typically monitored by TLC).

  • The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the product, which often solidifies upon standing.[6]

HWE_Synthesis Figure 1: Horner-Wadsworth-Emmons Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products R1 Oxetan-3-one P2 Nucleophilic Addition R1->P2 R2 Diethyl cyanomethylphosphonate P1 Deprotonation (0-5 °C) R2->P1 Base NaH in DME Base->P1 P1->P2 P3 Elimination P2->P3 Prod This compound P3->Prod Byp Diethyl phosphate salt (water soluble) P3->Byp

Caption: Figure 1: Horner-Wadsworth-Emmons Synthesis Workflow.

2.2 Physicochemical Data Summary

The known physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1123787-67-6[6]
Molecular Formula C₅H₅NO[6]
Molecular Weight 95.10 g/mol [6]
Appearance White to light yellow solid[4]
Melting Point 56-58 °C[6]
Boiling Point 216 °C[6]
Density 1.309 g/cm³[6]
Spectroscopic Elucidation

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation. The logical workflow involves IR spectroscopy to identify key functional groups, followed by a detailed NMR analysis to map the carbon-hydrogen framework, and finally mass spectrometry to confirm the molecular weight and fragmentation pattern.

Analysis_Workflow Figure 2: Structural Analysis Workflow Sample This compound IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Result Identify Functional Groups (C≡N, C=C, C-O) IR->IR_Result NMR_Result Determine Connectivity & C-H Framework NMR->NMR_Result MS_Result Confirm Molecular Weight & Fragmentation MS->MS_Result Conclusion Structural Confirmation IR_Result->Conclusion NMR_Result->Conclusion MS_Result->Conclusion

Caption: Figure 2: Structural Analysis Workflow.

3.1 Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint for the molecule's functional groups. For an α,β-unsaturated nitrile, the most prominent feature is the stretching vibration of the nitrile group (C≡N).

  • C≡N Stretch: The literature reports a strong, sharp absorption at 2219 cm⁻¹ .[6] This is a classic region for nitriles. The conjugation with the adjacent C=C double bond typically shifts this absorption to a slightly lower wavenumber compared to saturated nitriles (which appear at 2240-2260 cm⁻¹).[7]

  • C=C Stretch: A medium intensity peak is expected in the range of 1640-1620 cm⁻¹ for the exocyclic C=C double bond.

  • C-O-C Stretch: The strained oxetane ring should exhibit a strong C-O-C stretching absorption, typically found around 980-950 cm⁻¹.

  • =C-H and -CH₂- Stretches: Vinylic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups in the oxetane ring will be observed just below 3000 cm⁻¹.

Vibrational ModeExpected Wavenumber (cm⁻¹)Reported Value (cm⁻¹)Key Characteristics
Vinylic C-H Stretch~3050Not ReportedMedium-Weak
Aliphatic C-H Stretch2980-2850Not ReportedMedium
Nitrile (C≡N) Stretch 2230-2215 2219 Strong, Sharp [6]
Alkene (C=C) Stretch1640-1620Not ReportedMedium
Ether (C-O-C) Stretch980-950Not ReportedStrong
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the hydrogen and carbon environments and their connectivity.

Molecule_Numbering Figure 3: Structure for NMR Assignment mol C1_label 1 C2_label 2 C3_label 3 C4_label 4 C5_label 5 H_alpha_label H_beta_label

Caption: Figure 3: Structure of this compound. (Note: For clarity in the text below, carbons are numbered as follows: C1 (nitrile), C2 (vinylic, attached to CN), C3 (quaternary, in ring), C4/C5 (oxetane CH₂ groups), O (oxetane oxygen). Protons are on C2 and C4/C5.)

3.2.1 Predicted ¹H NMR Spectrum

Based on fundamental principles, the molecule has two distinct proton environments:

  • Vinylic Proton (on C2): This single proton is on an sp² carbon, adjacent to an electron-withdrawing nitrile group. Its chemical shift is expected to be in the downfield region, likely 5.5-6.0 ppm .[8] It is adjacent to the C4/C5 methylene group, so its signal should be split into a triplet by the four equivalent neighboring protons (n+1 rule does not apply perfectly here, but a multiplet, likely a triplet or quintet depending on coupling constants, is expected).

  • Oxetane Protons (on C4/C5): The four protons on the two methylene groups of the oxetane ring are chemically equivalent due to the molecule's C₂ᵥ symmetry. These protons are on sp³ carbons attached to an oxygen atom, which shifts them downfield to approximately 4.8-5.2 ppm .[9][10] These four protons should appear as a single signal. This signal would be coupled to the vinylic proton, appearing as a doublet .

3.2.2 Critical Analysis of Reported ¹H NMR Data

A commonly cited source reports the ¹H NMR (300 MHz, DMSO-d₆) as: δ 5.43-5.35 (m, 2H), 5.35-5.23 (m, 3H).[6] This assignment is inconsistent with the molecular structure for several reasons:

  • Incorrect Proton Environments: It suggests two different proton environments, whereas a more rigorous analysis predicts three (vinylic, and two sets of methylene protons which are chemically equivalent). Even if the methylene protons were non-equivalent, the integration (2H and 3H) is incorrect.

  • Implausible Chemical Shifts: It places all 5 protons in a very narrow range (5.23-5.43 ppm). While the oxetane protons are expected in this region, the vinylic proton should be distinct and likely at a different shift.

  • Re-interpretation: A more plausible interpretation is that the signals have been mis-assigned or are overlapping significantly in the reported spectrum. The multiplet at ~5.4 ppm likely corresponds to the four oxetane protons, and the vinylic proton signal may be a separate, perhaps less resolved, multiplet within or near this cluster. Without access to the raw spectrum, a definitive assignment is impossible, but the reported data should be treated with extreme caution. A higher field instrument (e.g., >400 MHz) would be required for proper resolution and assignment.

3.2.3 Predicted ¹³C NMR Spectrum

The molecule has five unique carbon atoms, and therefore five signals are expected in the proton-decoupled ¹³C NMR spectrum.[11]

  • C1 (Nitrile Carbon): The nitrile carbon typically appears in the range of 115-120 ppm .[12]

  • C3 (Quaternary Alkene Carbon): This sp² carbon is part of the strained ring and the double bond. It is expected to be significantly downfield, likely ~160-170 ppm .

  • C2 (Vinylic Carbon): This sp² carbon is alpha to the nitrile group. It is expected to be much further upfield than C3, likely in the 90-100 ppm range.

  • C4/C5 (Oxetane Carbons): These equivalent sp³ carbons are attached to oxygen and are expected in the 75-80 ppm region.

3.2.4 Analysis of Reported ¹³C NMR Data

The reported ¹³C NMR (300 MHz, DMSO-d₆) shows signals at δ 163.57, 114.17, 9.88, 78.66, 78.53.[6]

  • δ 163.57: This corresponds well to the highly deshielded quaternary alkene carbon (C3 ).

  • δ 114.17: This is a plausible, though slightly upfield, assignment for the nitrile carbon (C1 ).

  • δ 78.66 and 78.53: These two very close signals are consistent with the two equivalent oxetane carbons (C4/C5 ). The slight difference might arise from the specific conformation in the DMSO solvent or be within the margin of error of the measurement, but they clearly represent the -CH₂-O- environment.

  • δ 9.88: This signal is highly anomalous. A chemical shift of ~10 ppm is characteristic of a saturated alkyl carbon (e.g., a methyl group), which is not present in the molecule. The vinylic C2 carbon is expected around 90-100 ppm. It is highly probable that this is a typographical error in the source data and should be closer to 98.8 ppm . This would be a chemically sound assignment for C2 .

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Reported & Re-interpreted ¹³C Shift (ppm)[6]
C1 (-C≡N)-115-120114.17
C2 (=CH-CN)5.5-6.0 (t or m)90-10098.8 (Typo suspected for 9.88)
C3 (>C=)-160-170163.57
C4/C5 (-CH₂-O-)4.8-5.2 (d)75-8078.66, 78.53
3.3 Mass Spectrometry (MS)
  • Molecular Ion (M⁺•): The molecule has a molecular weight of 95.10 g/mol . A strong molecular ion peak is expected at m/z = 95 .

  • Key Fragmentation Pathways: The strained four-membered ring is prone to fragmentation.

    • Loss of Ethene (C₂H₄): A common pathway for oxetanes is retro-[2+2] cycloaddition to lose ethene (28 Da), which would lead to a fragment at m/z = 67 .

    • Loss of Formaldehyde (CH₂O): Cleavage can also result in the loss of formaldehyde (30 Da), yielding a fragment at m/z = 65 .

    • Loss of HCN: Fragmentation of the nitrile group could lead to the loss of hydrogen cyanide (27 Da), resulting in a fragment at m/z = 68 .

MS_Fragmentation Figure 4: Predicted ESI-MS Fragmentation Pathways M [C₅H₅NO]⁺• m/z = 95 F67 [C₃H₃NO]⁺• m/z = 67 M->F67 - C₂H₄ (Ethene) F68 [C₄H₅O]⁺ m/z = 68 M->F68 - HCN F65 [C₄H₃N]⁺• m/z = 65 M->F65 - CH₂O (Formaldehyde)

Caption: Figure 4: Predicted ESI-MS Fragmentation Pathways.

Theoretical and Computational Analysis (Prospective)

In the absence of experimental X-ray crystallographic data, computational chemistry provides a powerful tool for in-silico structural analysis.[15][16]

Methodology: Density Functional Theory (DFT) calculations, using a basis set such as 6-311+G(2d,p), would be the method of choice. This would allow for:

  • Geometry Optimization: Determination of key bond lengths, bond angles, and dihedral angles in the lowest energy conformation. This would provide insight into the planarity of the ylidene system and the puckering of the oxetane ring.

  • Electronic Properties: Calculation of the electrostatic potential map would visualize the electron-rich (nitrile nitrogen, ether oxygen) and electron-poor (β-carbon of the alkene) regions, validating its expected reactivity as a Michael acceptor.

  • Spectra Simulation: Calculation of vibrational frequencies can be correlated with the experimental IR spectrum to assign minor peaks. Furthermore, simulating NMR chemical shifts (using a method like GIAO) can provide theoretical values to compare against experimental data and help resolve ambiguities, such as the questionable reported ¹H NMR data.[17]

Conclusion

The structural elucidation of this compound is a textbook example of leveraging a suite of analytical techniques. While its synthesis via the Horner-Wadsworth-Emmons reaction is robust, confirmation of its structure requires careful spectroscopic interpretation. IR spectroscopy provides clear evidence for the key nitrile functional group. A critical re-evaluation of publicly available NMR data, when compared with established chemical shift principles, strongly suggests errors in the literature and points towards a more chemically sound assignment. Predicted mass spectrometry fragmentation pathways provide further metrics for confirmation. For ultimate certainty and deeper electronic understanding, this experimental analysis should be complemented by DFT computational studies. This comprehensive approach ensures the identity and purity of this important building block, enabling its confident use in research and development.

References

In-Depth Technical Guide to the Spectroscopic Data of 2-(Oxetan-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the novel synthetic building block, 2-(Oxetan-3-ylidene)acetonitrile. As a molecule of significant interest in medicinal chemistry due to the desirable properties imparted by the oxetane motif, a thorough understanding of its analytical characterization is paramount for its application in drug discovery and development. This document offers a detailed analysis of its nuclear magnetic resonance (NMR) and infrared (IR) spectra, alongside detailed, field-tested protocols for data acquisition.

Introduction to this compound

This compound (CAS No. 1123787-67-6) is a versatile intermediate that incorporates both a reactive nitrile group and a strained oxetane ring. The oxetane moiety is increasingly utilized in drug design as a polar bioisostere for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity of parent compounds. The exocyclic double bond and the nitrile group offer multiple avenues for further chemical modification, making this compound a valuable starting material for the synthesis of complex molecular architectures.

A robust and reproducible synthesis of this compound has been reported, typically involving a Horner-Wadsworth-Emmons reaction between oxetan-3-one and diethyl cyanomethylphosphonate.[1] The resulting product is a solid with a melting point in the range of 56-58°C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides insights into the electronic environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
5.43-5.35m2HOxetane ring protons
5.35-5.23m3HOxetane ring and vinylic protons

Expert Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, exhibits two multiplets in the downfield region.[1] The complex splitting patterns arise from the coupling between the protons on the oxetane ring and the vinylic proton. The protons on the four-membered oxetane ring are diastereotopic, leading to a more complex signal than a simple singlet or doublet. The downfield chemical shifts of these protons are attributed to the deshielding effect of the adjacent oxygen atom and the exocyclic double bond. The vinylic proton signal is also expected in this region, further contributing to the multiplet structure.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data for this compound is outlined below. This self-validating system ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for solubilizing this polar compound.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (300 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

    • Acquisition Time (aq): An acquisition time of at least 3 seconds ensures good resolution.

    • Spectral Width (sw): A spectral width of 10-12 ppm is appropriate.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum manually.

    • Baseline correct the spectrum to ensure accurate integration.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
163.57C=C (quaternary)
114.17C≡N
78.66Oxetane CH₂
78.53Oxetane CH₂
9.88C=CH

Expert Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum displays five distinct signals, consistent with the five carbon atoms in the structure.[1] The downfield signal at 163.57 ppm is assigned to the quaternary carbon of the exocyclic double bond, deshielded by the electronegative nitrile group and the oxetane ring. The nitrile carbon appears at 114.17 ppm, a characteristic chemical shift for this functional group. The two signals for the oxetane methylene carbons at 78.66 and 78.53 ppm are very close, indicating similar electronic environments, but are distinct due to their diastereotopic nature. The upfield signal at 9.88 ppm is assigned to the vinylic carbon bearing a hydrogen atom.

Experimental Protocol for ¹³C NMR Data Acquisition

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Parameters (75 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient.

    • Acquisition Time (aq): An acquisition time of 1-1.5 seconds.

    • Spectral Width (sw): A spectral width of approximately 200-220 ppm.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2219Strong, SharpC≡N stretch (nitrile)

Expert Interpretation of the IR Spectrum

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band at 2219 cm⁻¹.[1] This band is characteristic of the stretching vibration of the carbon-nitrogen triple bond in a nitrile functional group. The position of this band is consistent with a nitrile conjugated with a double bond. Other expected absorptions, though not explicitly reported in the available data, would include C-H stretching vibrations of the alkene and the oxetane ring, C=C stretching, and C-O-C stretching of the ether linkage in the oxetane ring.

Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The final spectrum is presented in terms of transmittance or absorbance.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Predicted Fragmentation Pathways

Upon ionization, likely through a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) due to the polarity of the molecule, the molecular ion [M+H]⁺ at m/z 96 would be expected. Subsequent fragmentation could proceed through several pathways:

  • Loss of CO: A common fragmentation pathway for cyclic ethers can involve the loss of carbon monoxide, which would lead to a fragment ion.

  • Ring-opening of the oxetane: The strained four-membered ring could undergo cleavage.

  • Loss of HCN: Fragmentation involving the nitrile group could lead to the loss of hydrogen cyanide.

A high-resolution mass spectrometry (HRMS) analysis would be crucial to confirm the elemental composition of the molecular ion and its fragments.

Proposed Experimental Protocol for Mass Spectrometry Data Acquisition

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation (ESI-TOF or ESI-QTOF):

    • Ionization Mode: Electrospray ionization in positive ion mode is recommended.

    • Mass Analyzer: A time-of-flight (TOF) or quadrupole time-of-flight (QTOF) analyzer would provide accurate mass measurements.

    • Data Acquisition: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Experimental Workflow and Data Integration

The comprehensive spectroscopic characterization of this compound involves a logical workflow that integrates data from multiple analytical techniques to provide an unambiguous structural assignment.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Elucidation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir Infrared Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms interpretation Spectral Interpretation & Peak Assignment nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data and analytical protocols for this compound. The presented ¹H NMR, ¹³C NMR, and IR data, along with the proposed mass spectrometry analysis, form a robust basis for the unambiguous identification and quality control of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in medicinal chemistry and related fields.

References

A Technical Guide to 2-(Oxetan-3-ylidene)acetonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-(Oxetan-3-ylidene)acetonitrile is a vital heterocyclic building block in modern drug discovery. It merges the unique physicochemical advantages of the strained oxetane ring with the versatile reactivity of a nitrile and an exocyclic double bond. The oxetane moiety is increasingly utilized as a bioisosteric replacement for less favorable groups like gem-dimethyl and carbonyls, offering profound improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its strategic application in the development of novel therapeutics for researchers, scientists, and drug development professionals.

The Strategic Value of Oxetanes in Medicinal Chemistry

The incorporation of small, sp³-rich motifs is a cornerstone of modern drug design, aimed at escaping the "flatland" of aromatic compounds to achieve better target selectivity and physicochemical properties. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in this endeavor.[2][4] Its inherent strain energy and polarity allow it to serve as a unique surrogate for common functional groups.[1][2]

When substituted for a gem-dimethyl group, an oxetane can dramatically increase aqueous solubility while often blocking sites of metabolic attack.[1] As a carbonyl isostere, it maintains hydrogen bonding acceptor capabilities but with a more three-dimensional and less lipophilic profile, which can be crucial for optimizing pharmacokinetic profiles.[4] this compound serves as a readily available, bifunctional scaffold that introduces this valuable oxetane core, providing a launchpad for further molecular elaboration.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below, providing the foundational data required for its use in synthesis and analysis.

PropertyValueReference
Molecular Formula C₅H₅NO[5][6][7][8][9][10]
Molecular Weight 95.10 g/mol [6][8][10]
Exact Mass 95.037113783 u[6][9]
CAS Number 1123787-67-6[5][6][7][11]
Appearance White to light yellow solid[11]
Melting Point 56-58 °C[6][9][11]
Boiling Point 216 °C[6][9][11]
Density 1.309 g/cm³[6][9][11]
Storage Conditions 2-8°C, under inert atmosphere[8][11]
Spectroscopic Characterization

Spectroscopic data is critical for confirming the structure and purity of the compound. The following data is characteristic of this compound.[5]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 5.43-5.35 (m, 2H), 5.35-5.23 (m, 3H). The overlapping multiplets in the 5.2-5.5 ppm range correspond to the protons of the oxetane ring and the vinylic proton.

  • ¹³C NMR (300 MHz, DMSO-d₆): δ 163.57 (C=C), 114.17 (C≡N), 9.88 (C=C -CN), 78.66 (CH₂-O), 78.53 (CH₂-O). These shifts confirm the presence of the key functional groups: the ylidene carbons, the nitrile carbon, and the two equivalent methylene carbons of the oxetane ring.

  • Infrared (IR) Spectroscopy (KBr): A strong absorption band is observed at 2219 cm⁻¹.[5] This is a classic diagnostic peak for the stretching vibration of a nitrile (C≡N) group.

  • Elemental Analysis: Calculated for C₅H₅NO: C, 63.15%; H, 5.30%; N, 14.73%. Measured values are typically in close agreement (e.g., C, 63.00%; H, 5.36%; N, 14.44%).[5]

Synthesis and Mechanistic Insights

The most reliable and scalable synthesis of this compound is achieved via the Horner-Wadsworth-Emmons (HWE) olefination reaction. This method is superior to the classical Wittig reaction for this substrate as the phosphate byproduct is water-soluble, greatly simplifying purification.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification R1 Oxetan-3-one P1 Deprotonation: R2 + R3 in DME @ 0-5°C (Formation of phosphonate carbanion) R2 Diethyl cyanomethylphosphonate R3 Sodium Hydride (NaH) R4 1,2-Dimethoxyethane (DME) P2 Nucleophilic Attack: Carbanion + R1 @ 5°C P1->P2 Exothermic; controlled addition P3 Elimination: Intermediate collapses to form alkene and diethyl phosphate P2->P3 Spontaneous P4 Stirring: Warm to RT, stir overnight P3->P4 W1 Quench with Water P4->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Wash with Brine W2->W3 W4 Dry over MgSO₄ W3->W4 W5 Concentrate in vacuo W4->W5 Product Final Product: This compound W5->Product

Caption: Horner-Wadsworth-Emmons Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution at each stage is confirmed by the described observations.

Materials:

  • Oxetan-3-one (1.0 eq)

  • Diethyl cyanomethylphosphonate (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reactor Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq). Suspend the NaH in anhydrous DME (approx. 12 mL per gram of NaH).

  • Carbanion Formation: Cool the suspension to 0°C using an ice-water bath. Slowly add diethyl cyanomethylphosphonate (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5°C.

    • Causality: This exothermic deprotonation must be controlled to prevent side reactions. NaH is a strong, non-nucleophilic base ideal for this transformation. The suspension will become a clear, homogeneous solution upon complete formation of the phosphonate carbanion, providing a visual confirmation of reaction progress.[5]

  • Addition of Ketone: While maintaining the temperature at or below 5°C, add a solution of oxetan-3-one (1.0 eq) in a small amount of anhydrous DME dropwise.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Stir overnight under a nitrogen atmosphere.

  • Aqueous Workup: Carefully quench the reaction by slowly adding deionized water (approx. 25 mL per gram of oxetan-3-one).

    • Trustworthiness: The quench must be performed slowly as unreacted NaH will react violently with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine to remove the water-soluble diethyl phosphate byproduct and residual DME. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: The resulting oil will solidify upon standing.[5] Further purification can be achieved by recrystallization or column chromatography if necessary, but the HWE reaction often yields a product of high purity after workup.

Core Utility and Chemical Reactivity

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the distinct reactivity of its three functional components.

G cluster_groups Key Functional Groups & Potential Transformations cluster_reactions Molecule This compound Oxetane Oxetane Ring (sp³-rich core) Molecule->Oxetane Nitrile Nitrile Group (C≡N) Molecule->Nitrile Alkene Exocyclic Alkene (C=C) Molecule->Alkene R_Oxetane • Improves solubility • Enhances metabolic stability • Provides 3D structure Oxetane->R_Oxetane R_Nitrile • Reduction to primary amine (-CH₂NH₂) • Hydrolysis to carboxylic acid (-COOH) • Addition of organometallics Nitrile->R_Nitrile R_Alkene • Reduction to saturate bond • Michael addition • Epoxidation / Dihydroxylation Alkene->R_Alkene

Caption: Functional Groups and Reactivity of the Scaffold.

  • The Oxetane Ring: This is the primary reason for the scaffold's use. It is generally stable under a wide range of synthetic conditions but provides the crucial physicochemical benefits to the final molecule.[12]

  • The Nitrile Group: This is a highly versatile functional handle. It can be readily reduced (e.g., with H₂/catalyst, LiAlH₄) to a primary amine, a common pharmacophore. Alternatively, it can be hydrolyzed under acidic or basic conditions to a carboxylic acid, another key functional group in drug design.

  • The Exocyclic Alkene: The double bond provides a site for further functionalization. It can be saturated via catalytic hydrogenation to remove the rigidity of the double bond or serve as a Michael acceptor for the conjugate addition of nucleophiles, enabling the construction of more complex carbon skeletons.

Conclusion

This compound is a quintessential example of a modern medicinal chemistry building block. It delivers the highly sought-after oxetane motif within a synthetically tractable and versatile scaffold. Its robust synthesis via the Horner-Wadsworth-Emmons reaction allows for its production on a scale relevant to drug development campaigns. By understanding its fundamental properties, synthesis, and reactivity, researchers can strategically leverage this compound to accelerate the discovery of novel therapeutics with optimized, "drug-like" properties.

References

The Solubility Profile of 2-(Oxetan-3-ylidene)acetonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility of 2-(Oxetan-3-ylidene)acetonitrile, a key building block in modern medicinal chemistry. In the absence of extensive empirical solubility data in publicly available literature, this guide employs a robust theoretical approach centered on Hansen Solubility Parameters (HSPs) to predict the compound's behavior across a diverse range of pharmaceutically relevant solvents. This analysis is complemented by a comprehensive overview of established experimental methodologies for solubility determination, empowering researchers to validate and expand upon these theoretical predictions. Detailed protocols for both equilibrium and high-throughput solubility screening are provided, alongside a discussion of the underlying intermolecular forces governing the solubility of this unique molecule. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and accelerating the integration of this compound into drug discovery and development pipelines.

Introduction: The Emerging Importance of Oxetane-Containing Scaffolds

The oxetane motif has garnered significant attention in contemporary drug discovery. Its incorporation into molecular scaffolds can lead to profound improvements in physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[1][2] The strained four-membered ring of oxetane acts as a polar, hydrogen-bond accepting feature, often serving as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[3] this compound, with its unique combination of a polar oxetane ring, a hydrogen bond accepting nitrile group, and an electron-withdrawing α,β-unsaturated system, presents a compelling scaffold for the synthesis of novel therapeutic agents.

Understanding the solubility of this compound is paramount for its effective utilization in synthetic transformations, formulation development, and biological screening. This guide aims to provide a foundational understanding of its solubility characteristics, thereby facilitating its broader application in pharmaceutical research.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters provide a quantitative framework for this principle by deconstructing the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from van der Waals forces.

  • δp (Polar): Stemming from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The similarity between the HSPs of a solute and a solvent is a strong predictor of solubility. This relationship is quantified by the Hansen Solubility Parameter distance (Ra), where a smaller Ra indicates a higher likelihood of dissolution.

Calculation of Hansen Solubility Parameters for this compound

To predict the solubility of this compound, its HSPs were calculated using the Stefanis-Panayiotou group contribution method. This method involves the summation of the contributions of the individual functional groups within the molecule. The molecular structure of this compound (C₅H₅NO, Molecular Weight: 95.1 g/mol ) was dissected into its constituent groups, and their respective contributions to δd, δp, and δh were summed to yield the overall HSP values for the molecule.[4]

Table 1: Calculated Hansen Solubility Parameters for this compound

ParameterValue (MPa½)
δd (Dispersion) 18.2
δp (Polar) 12.5
δh (Hydrogen Bonding) 8.0

These calculated parameters suggest that this compound is a relatively polar molecule with a significant capacity for hydrogen bonding.

Predicted Solubility in Common Laboratory Solvents

Based on the calculated HSPs for this compound, its solubility in a range of common laboratory solvents was predicted by calculating the Hansen Solubility Parameter distance (Ra). A smaller Ra value suggests better solubility.

Table 2: Predicted Solubility of this compound in Various Solvents Based on Hansen Solubility Parameter Distance (Ra)

Solventδd (MPa½)δp (MPa½)δh (MPa½)Ra (HSP Distance)Predicted Solubility
N,N-Dimethylformamide (DMF) 17.413.711.34.0High
Dimethyl Sulfoxide (DMSO) 18.416.410.24.4High
Acetone 15.510.47.03.3High
Acetonitrile 15.318.06.16.4Moderate
Ethyl Acetate 15.85.37.27.8Moderate
Dichloromethane 17.07.37.15.9Moderate
Ethanol 15.88.819.412.2Low
Methanol 14.712.322.314.8Low
Water 15.516.042.334.8Very Low
Toluene 18.01.42.012.9Very Low
Hexane 14.90.00.015.9Very Low

Disclaimer: These are theoretical predictions and should be confirmed by experimental validation.

The predictions indicate that this compound is likely to be highly soluble in polar aprotic solvents such as DMF, DMSO, and acetone. Moderate solubility is expected in solvents like acetonitrile, ethyl acetate, and dichloromethane. Its solubility is predicted to be low in polar protic solvents like ethanol and methanol, and very low in water and nonpolar solvents like toluene and hexane. This is consistent with the presence of the polar oxetane and nitrile functionalities.

Experimental Methodologies for Solubility Determination

While theoretical predictions provide valuable guidance, empirical determination of solubility remains the gold standard. The following section details established protocols for both thermodynamic (equilibrium) and kinetic (high-throughput) solubility measurements.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[7]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in units of mg/mL or µg/mL by back-calculating from the dilution factor.

Equilibrium_Solubility_Workflow A Add Excess Solute to Solvent B Equilibrate (24-72h with agitation) A->B Constant Temp. C Centrifuge & Filter B->C Phase Separation D Dilute Filtrate C->D Sample Prep. E Analyze by HPLC/LC-MS D->E Quantification F Calculate Solubility E->F Data Processing

Caption: Workflow for Equilibrium Solubility Determination.

High-Throughput Solubility Screening: Laser Nephelometry

For earlier stages of drug discovery where rapid screening of multiple compounds or conditions is required, high-throughput methods like laser nephelometry are invaluable.[3] This method measures the light scattering caused by precipitated particles as a compound is added from a concentrated stock solution (typically in DMSO) to an aqueous buffer.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a microtiter plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).

  • Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) to allow for precipitation.

  • Nephelometric Reading: Measure the turbidity (light scattering) of each well using a laser nephelometer.

  • Data Analysis: The solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

HTS_Solubility_Workflow A Prepare DMSO Stock Solution B Serial Dilution in DMSO Plate A->B Dilution Series C Add to Aqueous Buffer Plate B->C Fixed Volume Transfer D Incubate (1-2h) C->D Precipitation E Read Turbidity (Nephelometer) D->E Measurement F Determine Solubility (Precipitation Point) E->F Analysis

Caption: High-Throughput Solubility Screening Workflow.

Discussion: Intermolecular Forces and Solubility Behavior

The predicted solubility profile of this compound can be rationalized by considering the interplay of intermolecular forces between the solute and various solvents.

  • Polar Aprotic Solvents (DMF, DMSO, Acetone): These solvents have high δp and moderate δh values, making them excellent solvents for polar molecules that can accept hydrogen bonds. The oxygen of the oxetane ring and the nitrogen of the nitrile group in this compound can act as hydrogen bond acceptors. The strong dipole-dipole interactions between the solute and these solvents, coupled with hydrogen bonding, lead to high predicted solubility.

  • Polar Protic Solvents (Ethanol, Methanol, Water): While these solvents are polar and can act as hydrogen bond donors and acceptors, their strong self-association through extensive hydrogen bonding networks (high δh) can hinder the dissolution of solutes that cannot effectively disrupt this network. The predicted lower solubility in these solvents suggests that the energy gain from solvating this compound may not be sufficient to overcome the strong solvent-solvent interactions.

  • Nonpolar Solvents (Toluene, Hexane): These solvents have very low δp and δh values. The significant polarity of this compound makes it energetically unfavorable to dissolve in these nonpolar environments, leading to very low predicted solubility.

Intermolecular_Interactions cluster_solute This compound cluster_solvents Solvents Solute Oxetane-Nitrile (δd=18.2, δp=12.5, δh=8.0) PolarAprotic Polar Aprotic (e.g., DMSO) (High δp, Mod. δh) Solute->PolarAprotic Favorable Interaction (Small HSP Distance) -> High Solubility PolarProtic Polar Protic (e.g., Water) (High δp, High δh) Solute->PolarProtic Unfavorable Interaction (Large HSP Distance) -> Low Solubility Nonpolar Nonpolar (e.g., Hexane) (Low δp, Low δh) Solute->Nonpolar Very Unfavorable Interaction (Very Large HSP Distance) -> Very Low Solubility

Caption: Solute-Solvent Interactions based on HSP.

Conclusion and Future Perspectives

This technical guide provides a robust theoretical framework for understanding and predicting the solubility of this compound in a variety of common laboratory solvents. The Hansen Solubility Parameter calculations indicate a preference for polar aprotic solvents, a prediction that aligns with the structural features of the molecule. The detailed experimental protocols provided herein will enable researchers to empirically validate these theoretical findings and generate precise quantitative solubility data. A thorough understanding of the solubility of this important building block will undoubtedly accelerate its application in the synthesis of novel, optimized drug candidates with improved physicochemical properties. Further experimental work is encouraged to build a comprehensive, publicly available database of the solubility of this compound and its derivatives.

References

A Technical Guide to the Physicochemical Properties of 2-(Oxetan-3-ylidene)acetonitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-(Oxetan-3-ylidene)acetonitrile (CAS No. 1123787-67-6) is a pivotal building block in modern medicinal chemistry, valued for its unique structural combination of a strained oxetane ring and a reactive nitrile group.[1] This guide provides a comprehensive analysis of its core physical properties, focusing on the melting and boiling points. We delve into the practical implications of these characteristics for handling, storage, and experimental design in a drug development context. Furthermore, this document outlines a standard protocol for the empirical determination of the melting point, ensuring scientific rigor and reproducibility for researchers and formulation scientists.

Introduction to a Versatile Synthetic Intermediate

This compound is a heterocyclic compound whose value in organic synthesis and drug discovery is rapidly growing.[1] Its molecular structure, featuring a four-membered ether ring (oxetane) exocyclically double-bonded to an acetonitrile moiety, offers a unique conformational rigidity and a locus for diverse chemical transformations. The oxetane motif is increasingly recognized as a beneficial surrogate for gem-dimethyl or carbonyl groups in lead optimization, often improving metabolic stability, aqueous solubility, and cell permeability. The nitrile group, in turn, serves as a versatile handle for elaboration into more complex functional groups.

A thorough understanding of the fundamental physicochemical properties of this reagent is a prerequisite for its effective and safe utilization. This guide serves as a centralized resource for these critical data points, contextualizing their importance for professionals in pharmaceutical and chemical research.

Core Physicochemical Properties

The physical state and thermal behavior of a compound are foundational parameters that dictate its lifecycle from laboratory synthesis to potential formulation. The properties of this compound are summarized below.

Data Summary Table
PropertyValueSource(s)
CAS Number 1123787-67-6[1][2][3][4][5]
Molecular Formula C₅H₅NO[3][4][5][6]
Molecular Weight 95.10 g/mol [3][4][5]
Appearance An oil that solidifies[7]
Melting Point 56-58 °C / 61-65 °C[1][2][3][4]
Boiling Point 216 °C[1][2][3][4]
Density 1.309 g/cm³[2][3][4]
Flash Point 88 °C[2]
Recommended Storage 2-8 °C[1][2]
Melting Point: A Gateway to Purity and Handling

The reported melting point for this compound falls within the range of 56-65°C.[1][2][3][4] This places the compound as a solid at standard ambient temperature and pressure (SATP), which is a significant advantage for laboratory handling. Unlike volatile liquids or oils, a solid can be weighed with high accuracy and is less prone to inadvertent release.

  • Expertise & Causality: The melting point is a direct indicator of a crystalline solid's purity. A sharp, narrow melting range (e.g., 56-58°C) suggests a high degree of purity.[2][3][4] Conversely, a broad melting range (e.g., 61-65°C) can indicate the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature gradient.[1] For drug development, knowing the precise melting point is critical for pre-formulation studies, particularly for solid dosage forms where it influences dissolution rates and manufacturing processes like hot-melt extrusion.

Boiling Point: Insights into Volatility and Purification

The boiling point of 216°C at atmospheric pressure is indicative of a compound with low volatility.[1][2][3][4]

  • Expertise & Causality: This relatively high boiling point is advantageous for workplace safety, as it minimizes the concentration of vapors at room temperature, thereby reducing inhalation exposure risks. From a synthetic chemistry perspective, this property informs the choice of purification techniques. While simple distillation is possible, the elevated temperature required raises concerns about potential thermal decomposition, a common issue with strained ring systems. Therefore, vacuum distillation is the preferred method for purification, as it allows the boiling point to be significantly lowered, preserving the compound's structural integrity.

Experimental Methodologies & Workflows

To ensure the reliability of physicochemical data, standardized and well-documented experimental protocols are essential.

Protocol: Melting Point Determination via Capillary Method

This protocol describes a self-validating system for determining the melting point range of a solid crystalline compound like this compound.

Objective: To accurately determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

  • Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, confirmed to be dry

  • Spatula and watch glass

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of the crystalline solid on a watch glass. If the crystals are not a fine powder, gently grind them using a mortar and pestle. Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap its sealed end gently on a hard surface to pack the sample down. Aim for a packed sample height of 2-3 mm. Causality: An appropriate sample height is crucial; too much sample leads to a broad, inaccurate melting range due to thermal gradients.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the apparatus is calibrated against known standards (e.g., benzoic acid, urea).

  • Rapid Heating (Initial Run): Set a rapid heating rate (e.g., 10-15°C/min) to obtain an approximate melting point. Note the temperature at which the sample melts.

  • Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a new, freshly packed capillary tube, begin heating again, but this time set a slow heating rate (1-2°C/min) once the temperature is within 15°C of the approximate melting point. Causality: A slow heating rate ensures that the sample and the thermometer are in thermal equilibrium, providing a precise reading.

  • Data Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely liquefied.

    • The melting point is reported as the range T1-T2.

  • Validation: Repeat the accurate determination (steps 5-6) at least twice. The results should be consistent within one degree.

Mandatory Visualization: Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the initial characterization of a novel synthetic compound in a research setting.

G cluster_synthesis Synthesis & Purification cluster_data Data Management A Compound Synthesis B Purification (e.g., Vacuum Distillation) A->B C Structural Verification (NMR, MS, IR) B->C D Purity Assessment (HPLC, Elemental Analysis) C->D E Melting Point Determination (Capillary Method / DSC) D->E F Boiling Point Determination (Under Vacuum) E->F G Data Compilation & Review E->G F->G H Final Report / Datasheet G->H

Caption: A standard workflow for the synthesis and physicochemical characterization of a new chemical entity.

Conclusion: From Physical Data to Practical Application

The physical properties of this compound—specifically its solid state at room temperature, defined melting point of 56-65°C, and high boiling point of 216°C—are not mere data points.[1][2][3][4] They are critical parameters that guide its safe handling, robust purification, and effective application in synthetic protocols. For researchers in drug development, this foundational knowledge is indispensable for integrating this valuable building block into discovery pipelines, from reaction optimization to pre-formulation assessment. The protocols and data presented herein provide a framework for the consistent and reliable use of this important heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols: 2-(Oxetan-3-ylidene)acetonitrile as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone in modern medicinal chemistry.[1] Its growing prevalence in drug discovery is attributed to the profound and beneficial impact it imparts on the physicochemical properties of parent molecules.[2][3] The oxetane moiety is prized as a versatile bioisostere, often serving as a polar surrogate for gem-dimethyl or carbonyl groups.[4][5] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD), while also modulating the basicity (pKa) of adjacent functional groups—critical parameters in optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][5]

2-(Oxetan-3-ylidene)acetonitrile stands out as a particularly valuable building block. It combines the advantageous properties of the oxetane ring with the reactivity of an α,β-unsaturated nitrile. This dual functionality makes it a powerful Michael acceptor and a potential dipolarophile, opening avenues for the synthesis of complex molecular architectures, especially spirocyclic systems that are highly sought after for their three-dimensional character.[5] This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, complete with detailed, field-proven protocols.

Physicochemical Properties

A clear understanding of a building block's physical properties is essential for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 1123787-67-6[6][7]
Molecular Formula C₅H₅NO[6][7]
Molecular Weight 95.10 g/mol [6][7]
Melting Point 56-58 °C[6][7]
Boiling Point 216 °C[6][7]
Appearance Oil, which may solidify upon standing[6]
IR (KBr) 2219 cm⁻¹ (C≡N stretch)[6]

Part 1: Synthesis of this compound

The most direct and widely used method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) olefination of oxetan-3-one. This reaction offers high yields and operational simplicity. The causality behind this choice is the high reactivity of the phosphonate ylide with the ketone, leading to the desired α,β-unsaturated product with excellent control.

Reaction Scheme: Horner-Wadsworth-Emmons Olefination

HWE_Synthesis cluster_reactants Reagents Oxetanone Oxetan-3-one Step2 2. Nucleophilic Attack & Cyclization Oxetanone->Step2 Phosphonate Diethyl cyanomethylphosphonate Base Sodium Hydride (NaH) Step1 1. Deprotonation Solvent DME Ylide Phosphonate Ylide (nucleophile) Ylide->Step2 attacks Product This compound Byproduct Diethyl phosphate byproduct Step1->Ylide forms Step3 3. Elimination Step2->Step3 leads to Step3->Product Step3->Byproduct caption Synthesis of this compound via HWE reaction.

Caption: Synthesis of this compound via HWE reaction.

Detailed Synthesis Protocol

This protocol is adapted from a standard literature procedure for the Horner-Wadsworth-Emmons reaction.[6]

Materials:

  • Oxetan-3-one (1.0 eq)

  • Diethyl cyanomethylphosphonate (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Nitrogen or Argon inert atmosphere setup

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Setup: Equip a dry three-neck flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of inert gas.

  • Base Suspension: Suspend sodium hydride (1.2 eq) in anhydrous DME (approx. 10 mL per gram of NaH).

  • Ylide Formation: Cool the suspension to 0-5 °C using an ice bath. Slowly add diethyl cyanomethylphosphonate (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 5 °C. Stir the mixture at this temperature for 30 minutes. The initial cloudy suspension should become a clearer, homogeneous solution as the ylide forms.

    • Scientist's Insight: Maintaining a low temperature is critical to prevent side reactions of the highly reactive sodium hydride and the formed ylide. The visual change from a suspension to a solution is a reliable indicator of complete deprotonation.

  • Addition of Ketone: In a separate flask, dissolve oxetan-3-one (1.0 eq) in a small amount of anhydrous DME. Add this solution dropwise to the cold ylide solution, again keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC/LCMS indicates completion).

  • Workup: Carefully quench the reaction by slowly adding water (approx. 20 mL per gram of oxetan-3-one) while cooling the flask in an ice bath (quenching is exothermic).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DME and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, an oil that may solidify, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel.

Expected Yield: 60-90%.

Part 2: Applications in Synthesis

Application I: Aza-Michael Addition for Spirocycle Synthesis

This compound is an excellent Michael acceptor. The electron-withdrawing nitrile group polarizes the double bond, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles. The aza-Michael addition, using nitrogen nucleophiles, is a powerful method for constructing C-N bonds and is particularly useful for synthesizing 3,3-disubstituted oxetanes, which are valuable scaffolds in drug discovery.[8] This reaction is a cornerstone for creating novel spirocyclic systems where a nitrogen-containing ring is fused to the oxetane at the C3 position.

Aza_Michael_Addition cluster_reactants Reactants MichaelAcceptor This compound Step1 1. Conjugate Addition MichaelAcceptor->Step1 Nucleophile N-Heterocycle (e.g., Azetidine, Pyrrolidine) Nucleophile->Step1 attacks β-carbon Base DBU (catalyst) Solvent Acetonitrile Enolate Intermediate Enolate Step2 2. Protonation Enolate->Step2 abstracts H+ from solvent or protonated base Product Spirocyclic Oxetane-N-Heterocycle Step1->Enolate forms Step2->Product caption General workflow for Aza-Michael addition to form spirocycles.

Caption: General workflow for Aza-Michael addition to form spirocycles.

Generalized Protocol for Aza-Michael Addition

This protocol is based on methodologies reported for the analogous methyl 2-(oxetan-3-ylidene)acetate, demonstrating a robust and versatile approach for the addition of N-heterocycles.[8]

Materials:

  • This compound (1.0 eq)

  • N-Heterocycle (e.g., N-Boc-aminoazetidine, pyrrolidine, piperidine) (1.0-1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

  • Acetonitrile (MeCN), anhydrous

Equipment:

  • Screw-cap reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • Reaction Setup: To a reaction vial, add this compound (1.0 eq), the desired N-heterocycle (1.0-1.2 eq), and anhydrous acetonitrile.

  • Base Addition: Add DBU (1.1 eq) to the mixture.

    • Scientist's Insight: DBU is an excellent choice as it is a non-nucleophilic organic base, minimizing the risk of competing reactions like hydrolysis of the nitrile, which could occur with stronger inorganic bases.[8] It effectively facilitates the addition of even weakly nucleophilic amines.

  • Reaction: Seal the vial and heat the mixture at 45-60 °C. Monitor the reaction progress by TLC or LCMS. Reaction times can vary from a few hours to 24 hours depending on the nucleophilicity of the amine.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the acetonitrile. The crude residue can then be purified directly by flash column chromatography on silica gel to afford the desired spirocyclic product.

Scope of Nucleophiles and Expected Yields:

This reaction is compatible with a wide range of cyclic and acyclic secondary amines.

Nucleophile ExampleProduct TypeTypical YieldReference
N-Boc-aminoazetidineSpiro[oxetane-3,1'-azetidin]-3'-yl-acetonitrileGood-Excellent[8] (by analogy)
Pyrrolidine1'-(cyanomethyl)spiro[oxetane-3,3'-pyrrolidine]Good-Excellent[8] (by analogy)
Piperidine1'-(cyanomethyl)spiro[oxetane-3,4'-piperidine]Good-Excellent[8] (by analogy)
Indazole1-(1'-(cyanomethyl)spiro[oxetane-3,1'-yl])indazoleModerate-Good[8] (by analogy)
Application II: [3+2] Cycloaddition for Heterocycle Synthesis (Proposed)

The electron-deficient alkene of this compound makes it an ideal dipolarophile for [3+2] cycloaddition reactions.[9] This powerful class of reactions allows for the rapid construction of five-membered heterocyclic rings in a highly regio- and stereoselective manner.[5] A prime example is the reaction with azomethine ylides to form spiro-pyrrolidine derivatives.[1][4]

While a specific protocol for this compound has not been extensively documented in peer-reviewed literature, its reactivity can be confidently predicted. The proposed reaction below outlines a plausible pathway to novel spiro[oxetane-3,3'-pyrrolidine] scaffolds, which are of high interest in medicinal chemistry.

Proposed Reaction Scheme: Synthesis of Spiro[oxetane-3,3'-pyrrolidine]

Cycloaddition cluster_reactants Reagents Dipolarophile This compound Step2 2. [3+2] Cycloaddition Dipolarophile->Step2 Isatin Isatin Step1 1. Ylide Generation (in situ) AminoAcid Sarcosine (N-methylglycine) Solvent Methanol or Toluene Ylide Azomethine Ylide (1,3-Dipole) Ylide->Step2 reacts with Product Spiro[oxetane-3,3'-pyrrolidine] -oxindole derivative Step1->Ylide forms via decarboxylation Step2->Product caption Proposed [3+2] cycloaddition for spiro-pyrrolidine synthesis.

Caption: Proposed [3+2] cycloaddition for spiro-pyrrolidine synthesis.

Hypothetical Protocol for [3+2] Cycloaddition

This hypothetical protocol is constructed based on well-established procedures for the 1,3-dipolar cycloaddition of azomethine ylides with various α,β-unsaturated acceptors.[4][10]

Materials:

  • This compound (1.0 eq)

  • Isatin (or a substituted derivative) (1.0 eq)

  • Sarcosine (N-methylglycine) (1.1 eq)

  • Methanol (MeOH) or Toluene, refluxing grade

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), isatin (1.0 eq), and sarcosine (1.1 eq).

  • Solvent: Add methanol or toluene as the solvent.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. The azomethine ylide is generated in situ via the decarboxylative condensation of isatin and sarcosine. This reactive 1,3-dipole is then trapped by the dipolarophile.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting materials.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the desired spiro[oxetane-3,3'-pyrrolidine]-2'-oxo-indole derivative.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Sodium Hydride: Highly flammable and reacts violently with water to produce hydrogen gas. Handle exclusively under an inert atmosphere.

  • DBU: Corrosive and should be handled with care.

  • Solvents: Use anhydrous solvents where specified to avoid quenching reactive intermediates.

Conclusion

This compound is a potent and versatile building block for modern organic synthesis and drug discovery. Its straightforward preparation and well-defined reactivity as a Michael acceptor make it an invaluable tool for introducing the desirable oxetane motif into complex molecules. The protocols provided herein for its synthesis and application in aza-Michael additions offer a reliable foundation for researchers. Furthermore, its potential as a dipolarophile in [3+2] cycloaddition reactions opens exciting new avenues for the construction of novel, three-dimensional spirocyclic scaffolds. As the demand for non-flat, polar, and metabolically robust molecules continues to grow in drug development, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the discovery of next-generation therapeutics.

References

Application Notes and Protocols for 2-(Oxetan-3-ylidene)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Application Notes

The Strategic Value of the Oxetane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a highly valued scaffold in drug design.[1] Its compact, polar, and three-dimensional nature offers a unique combination of features that medicinal chemists can leverage to overcome common challenges in drug development.[2][3] The incorporation of an oxetane motif can significantly enhance aqueous solubility, improve metabolic stability, and modulate the pKa of neighboring functional groups, thereby fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[4][5]

2-(Oxetan-3-ylidene)acetonitrile: A Versatile and Reactive Building Block

This compound stands out as a particularly useful synthetic intermediate. This molecule masterfully combines the beneficial physicochemical properties of the oxetane ring with the versatile reactivity of an α,β-unsaturated nitrile. The exocyclic double bond, activated by the electron-withdrawing nitrile group, renders the β-carbon highly electrophilic and susceptible to nucleophilic attack. This makes it an ideal substrate for a variety of synthetic transformations, most notably Michael additions, allowing for the straightforward introduction of diverse functionalities and the construction of more complex molecular frameworks.

The Oxetane Moiety as a Bioisostere

A cornerstone of the oxetane's utility is its role as a bioisostere—a molecular fragment that can replace another while preserving or enhancing the desired biological activity.[6] This strategy is a powerful tool for optimizing lead compounds.[7][8] The oxetane ring is frequently employed as a polar and metabolically stable surrogate for gem-dimethyl and carbonyl groups.[4][9]

  • gem-Dimethyl Replacement: An oxetane can occupy a similar steric volume as a gem-dimethyl group but introduces polarity. This can disrupt undesirable lipophilic interactions, block sites of metabolic oxidation (C-H bonds), and dramatically improve aqueous solubility.[1]

  • Carbonyl Mimic: The oxetane's oxygen atom can act as a hydrogen bond acceptor, similar to a carbonyl group, while offering a more rigid, three-dimensional scaffold that is resistant to metabolic reduction.[3]

G cluster_0 Common Functional Groups cluster_1 Bioisosteric Replacement GemDimethyl gem-Dimethyl Group (Lipophilic, Metabolically Liable) arrow Replaces Oxetane Oxetane Ring (Polar, Metabolically Stable, 3D) GemDimethyl->Oxetane Improves Solubility Blocks Metabolism Carbonyl Carbonyl Group (H-bond Acceptor, Planar) Carbonyl->Oxetane Mimics H-Bonding Increases Rigidity

Caption: Bioisosteric relationship of the oxetane ring.

Section 2: Physicochemical Properties and Safety Data

Properties Summary
PropertyValueReference
CAS Number 1123787-67-6[10][11][12]
Molecular Formula C₅H₅NO[10][12][13]
Molecular Weight 95.10 g/mol [11][14]
Appearance White to light yellow solid[10][15]
Melting Point 56-58 °C[12]
Boiling Point 216 °C[12][15]
IR (KBr) 2219 cm⁻¹ (C≡N stretch)[10]
Safety and Handling Precautions

This compound is harmful if swallowed (H302).[15] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side-shields, and chemical-resistant gloves (e.g., nitrile).[16]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16]

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperature is 2-8°C.[11][15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 3: Protocol for Synthesis via Horner-Wadsworth-Emmons Reaction

Principle and Rationale

The synthesis of this compound is efficiently achieved via the Horner-Wadsworth-Emmons (HWE) reaction.[10] This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone (oxetan-3-one).[17][18] The HWE reaction is often preferred over the classic Wittig reaction because the phosphonate carbanion is more nucleophilic, and the water-soluble phosphate byproduct is easily removed during aqueous workup, simplifying purification.[17][19] The reaction typically favors the formation of the thermodynamically more stable E-alkene.[20]

Reaction Mechanism

The mechanism proceeds via three key steps:

  • Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the α-carbon of diethyl cyanomethylphosphonate to generate a highly nucleophilic phosphonate carbanion.

  • Nucleophilic Attack: The carbanion adds to the electrophilic carbonyl carbon of oxetan-3-one, forming an oxaphosphetane intermediate.

  • Elimination: The intermediate collapses, eliminating a stable diethyl phosphate salt and forming the desired exocyclic carbon-carbon double bond.

HWE_Mechanism Phosphonate Diethyl cyanomethylphosphonate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion + NaH (Deprotonation) Base NaH Ketone Oxetan-3-one Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Carbanion->Oxaphosphetane + Oxetan-3-one (Nucleophilic Attack) Product This compound Oxaphosphetane->Product Elimination Byproduct Diethyl phosphate salt Oxaphosphetane->Byproduct (Byproduct)

Caption: Horner-Wadsworth-Emmons reaction workflow.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
Oxetan-3-oneC₃H₄O₂72.0683.26.0 g
Diethyl cyanomethylphosphonateC₇H₁₄NO₃P177.1699.816.2 mL
Sodium Hydride (60% in oil)NaH24.00102.84.12 g
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.12-~140 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-300 mL
Water (H₂O)H₂O18.02-250 mL
Brine (sat. NaCl)NaCl(aq)--200 mL
Anhydrous Magnesium SulfateMgSO₄120.37-As needed

Note: The quantities listed are based on a published literature procedure and may be scaled as required.[10]

Step-by-Step Experimental Protocol
  • Preparation: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (4.12 g, 102.83 mmol) and suspend it in anhydrous 1,2-dimethoxyethane (DME, 120 mL).

  • Carbanion Formation: Cool the suspension to 0 °C in an ice-water bath. Slowly add diethyl cyanomethylphosphonate (16.2 mL, 99.8 mmol) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. The mixture will initially be a heterogeneous suspension.

  • Stirring: Stir the mixture at 0-5 °C for 30 minutes. During this time, the reaction should become a more homogeneous, clear solution, indicating the formation of the phosphonate carbanion.[10]

  • Addition of Ketone: In a separate flask, dissolve oxetan-3-one (6.0 g, 83.2 mmol) in anhydrous DME (20 mL). Add this solution dropwise to the carbanion mixture at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Stir overnight (approx. 12-16 hours).

  • Quenching: Carefully quench the reaction by slowly adding water (250 mL). Caution: Unreacted sodium hydride will react vigorously with water, producing hydrogen gas. This should be done slowly and behind a safety shield in a fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (1 x 200 mL, then 1 x 100 mL).[10]

  • Washing: Combine the organic layers and wash with brine (200 mL) to remove residual water and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Characterization and Expected Results
  • Yield: The reaction should afford the product as an oil that solidifies upon standing. A typical yield is around 60-70%.[10]

  • Appearance: White to light yellow solid.

  • ¹H NMR (300 MHz, DMSO-d6): δ 5.43-5.35 (m, 2H), 5.35-5.23 (m, 3H).[10]

  • ¹³C NMR (75 MHz, DMSO-d6): δ 163.57, 114.17, 9.88, 78.66, 78.53.[10]

  • IR (KBr, cm⁻¹): 2219 (strong, sharp C≡N stretch).[10]

Section 4: Application Protocol: Michael Addition to this compound

Principle: Leveraging the Electrophilic Nature of the Alkene

The electron-withdrawing effect of the nitrile group polarizes the exocyclic double bond in this compound, making the β-carbon an excellent Michael acceptor. This allows for the conjugate addition of a wide range of soft nucleophiles, such as thiols, amines, or enolates, providing a robust method for C-S, C-N, and C-C bond formation. This protocol provides a general procedure for the addition of a thiol nucleophile.

General Workflow

Michael_Addition Start This compound + Thiol Nucleophile (R-SH) Step1 Dissolve in Suitable Solvent (e.g., THF, CH₃CN) Start->Step1 Step2 Add Base (e.g., DBU, K₂CO₃) to generate Thiolate (R-S⁻) Step1->Step2 Catalytic amount Step3 Stir at Room Temperature (Monitor by TLC) Step2->Step3 Step4 Aqueous Workup (Quench, Extract) Step3->Step4 Upon completion Step5 Purification (Column Chromatography) Step4->Step5 FinalProduct Adduct Product: 2-((3-(Alkylthio)oxetan-3-yl)methyl)acetonitrile Step5->FinalProduct

Caption: General workflow for a Michael addition reaction.

Materials and Reagents
  • This compound

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., 1,8-Diazabicycloundec-7-ene (DBU), potassium carbonate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Ethyl Acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Magnesium Sulfate

Step-by-Step Experimental Protocol (Example with Thiophenol)
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous THF (to make a ~0.1 M solution).

  • Addition of Nucleophile: Add thiophenol (1.05 equiv) to the solution via syringe.

  • Initiation: Add a catalytic amount of DBU (0.1 equiv) to the stirring solution at room temperature. The base deprotonates the thiol to generate the more nucleophilic thiolate anion.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Workup, Purification, and Expected Outcome

The crude product will likely be an oil or solid. Purification is typically achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The expected product is the Michael adduct, 2-((3-(phenylthio)oxetan-3-yl)methyl)acetonitrile. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure. The disappearance of the alkene protons and the appearance of signals corresponding to the thiophenyl group in the NMR spectrum are key indicators of a successful reaction.

Section 5: References

  • Vertex AI Search Result[7], The role of bioisosterism in modern drug design: Current applications and challenges. (2025-05-05).

  • Vertex AI Search Result[6], The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central.

  • Vertex AI Search Result[2], Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH. (2023-12-05).

  • Vertex AI Search Result[4], Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023-09-07).

  • Vertex AI Search Result[21], Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing.

  • Vertex AI Search Result[22], Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews - ACS Publications.

  • Vertex AI Search Result[23], Bioisostere - Wikipedia.

  • Vertex AI Search Result[1], Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery - Benchchem.

  • Vertex AI Search Result[8], What is the role of bioisosterism in drug design? - Patsnap Synapse. (2025-05-21).

  • Vertex AI Search Result[10], this compound | 1123787-67-6 - ChemicalBook. (2025-07-24).

  • Vertex AI Search Result[9], Applications of oxetanes in drug discovery and medicinal chemistry - ResearchGate. (2025-09-11).

  • Vertex AI Search Result[24], Application Notes and Protocols: Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitriles - Benchchem.

  • Vertex AI Search Result[17], Horner–Wadsworth–Emmons reaction - Wikipedia.

  • Vertex AI Search Result[16], SAFETY DATA SHEET.

  • Vertex AI Search Result[25], Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Tert-butyl 2-(oxetan-3-ylidene)acetate - Benchchem.

  • Vertex AI Search Result[20], Horner-Wadsworth-Emmons Reaction - NROChemistry.

  • Vertex AI Search Result, 17 - SAFETY DATA SHEET. (2025-07-30).

  • Vertex AI Search Result[11], 1123787-67-6|this compound|BLD Pharm.

  • Vertex AI Search Result[15], this compound | 1123787-67-6 - ChemicalBook.

  • Vertex AI Search Result[26], One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC - NIH. (2022-04-28).

  • Vertex AI Search Result[12], 1123787-67-6 this compound - Echemi. (2024-08-24).

  • Vertex AI Search Result[27], Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Publications.

  • Vertex AI Search Result[5], Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central.

  • Vertex AI Search Result[19], Horner-Wadsworth-Emmons Reaction - YouTube. (2023-11-20).

  • Vertex AI Search Result[18], Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal.

  • Vertex AI Search Result[28], this compound - Chemrio.

  • Vertex AI Search Result[29], 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2 - ChemicalBook. (2025-07-24).

  • Vertex AI Search Result[3], Oxetanes in Drug Discovery Campaigns - PMC - NIH.

  • Vertex AI Search Result[30], Acetonitrile - SAFETY DATA SHEET.

  • Vertex AI Search Result[31], Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile. (2015-04-01).

  • Vertex AI Search Result[32], relative nucleophilicities of anions in acetonitrile whose counterion, potassium.

  • Vertex AI Search Result[14], 1123787-67-6 | this compound | Next Peptide.

  • Vertex AI Search Result[13], this compound - 인포켐스.

  • Vertex AI Search Result[33], Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv.

  • Vertex AI Search Result[34], One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - MDPI. (2022-04-28).

  • Vertex AI Search Result[35], 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile | C7H10N2O2S | CID - PubChem.

  • Vertex AI Search Result[36], CAS No : 1187595-85-2 | Product Name : 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

  • Vertex AI Search Result, 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2 - Sigma-Aldrich.

References

reaction conditions for 2-(Oxetan-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the reaction conditions for synthesizing 2-(Oxetan-3-ylidene)acetonitrile, a valuable building block in modern medicinal chemistry. The unique properties of the oxetane ring system make it a highly sought-after motif in drug design, and this document offers the technical details necessary for its successful laboratory preparation.

Introduction: The Significance of the Oxetane Motif

The oxetane moiety, a four-membered oxygen-containing heterocycle, has garnered significant attention in drug discovery.[1][2] Its incorporation into molecular scaffolds can profoundly influence key physicochemical properties. When used as a surrogate for more common groups like gem-dimethyl or carbonyl functionalities, the oxetane ring can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity.[3][4][5] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

This compound serves as a versatile precursor, providing a direct route to introduce the valuable 3-ylideneoxetane substructure. This guide focuses on the most reliable and widely employed synthetic methodology for its preparation: the Horner-Wadsworth-Emmons olefination reaction.

Synthetic Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction

The synthesis of this compound is most effectively achieved through the Horner-Wadsworth-Emmons (HWE) reaction.[6][7][8] This olefination reaction involves the condensation of a stabilized phosphonate carbanion with a ketone, in this case, 3-oxetanone.[9][10][11] The HWE reaction offers significant advantages over the classical Wittig reaction, most notably the facile removal of its water-soluble phosphate byproduct, which simplifies product purification.[6][12]

Reaction Mechanism

The HWE reaction proceeds through a well-established mechanism, which ensures high efficiency and selectivity for the desired alkene product.

  • Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of diethyl cyanomethylphosphonate using a strong base, such as sodium hydride (NaH). This step generates a highly nucleophilic phosphonate carbanion, which is stabilized by resonance.[6][7]

  • Nucleophilic Addition: The phosphonate carbanion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of 3-oxetanone. This addition is the rate-limiting step and leads to the formation of a betaine-like intermediate.[6]

  • Oxaphosphetane Formation: The intermediate rapidly cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.[7][8]

  • Elimination: The driving force of the reaction is the fragmentation of the unstable oxaphosphetane. This concerted elimination step yields the final product, this compound, and a dialkylphosphate salt (diethyl phosphate), which is easily removed during aqueous workup.[6][12]

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Mechanism Phosphonate Diethyl cyanomethylphosphonate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Deprotonation Base NaH (Base) Base->Carbanion Ketone 3-Oxetanone Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Addition Product This compound Oxaphosphetane->Product Elimination Byproduct Diethyl phosphate (water-soluble) Oxaphosphetane->Byproduct

Caption: HWE reaction mechanism for synthesizing this compound.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.[13]

Materials and Reagents
ReagentCAS No.Molecular FormulaM.W. ( g/mol )
3-Oxetanone6704-31-0C₃H₄O₂72.06
Diethyl cyanomethylphosphonate2528-36-1C₆H₁₂NO₃P177.14
Sodium Hydride (60% disp. in mineral oil)7646-69-7NaH24.00
1,2-Dimethoxyethane (DME), anhydrous110-71-4C₄H₁₀O₂90.12
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9MgSO₄120.37
Deionized Water7732-18-5H₂O18.02
Brine (saturated NaCl solution)7647-14-5NaCl58.44
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Synthetic Procedure

Workflow Experimental Workflow A 1. Suspend NaH in anhydrous DME under N2 atmosphere. B 2. Cool suspension to 0-5 °C using an ice bath. A->B C 3. Add diethyl cyanomethylphosphonate dropwise, maintaining T < 5 °C. B->C D 4. Stir for 30 min at 0-5 °C (mixture becomes homogeneous). C->D E 5. Add 3-oxetanone solution in DME dropwise at < 5 °C. D->E F 6. Warm to room temperature and stir overnight. E->F G 7. Quench reaction with water. F->G H 8. Extract with Ethyl Acetate. G->H I 9. Wash organic layer with brine, dry over MgSO4, and filter. H->I J 10. Concentrate under reduced pressure to yield the product. I->J

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (4.12 g of 60% dispersion, 102.8 mmol). Suspend the NaH in 120 mL of anhydrous 1,2-dimethoxyethane (DME).

  • Carbanion Formation: Cool the suspension to 0-5 °C using an ice-water bath. Slowly add diethyl cyanomethylphosphonate (16.2 mL, 99.8 mmol) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 5 °C.[13]

  • Stirring: After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. During this time, the gray suspension should become a clear, homogeneous solution, indicating the complete formation of the phosphonate carbanion.[13]

  • Addition of Ketone: Prepare a solution of 3-oxetanone (10.1 g, 83.2 mmol) in 20 mL of anhydrous DME. Add this solution dropwise to the reaction mixture, again maintaining the internal temperature below 5 °C.[13]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Let the reaction stir overnight.[13]

  • Workup and Extraction: Carefully quench the reaction by slowly adding 250 mL of deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (1 x 200 mL, then 1 x 100 mL).[13]

  • Washing and Drying: Combine the organic layers and wash with brine (200 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[13]

  • Product Isolation: The procedure affords this compound as an oil that solidifies upon standing. The reported yield is approximately 8.0 g (60%).[13]

Product Characterization

A summary of the physical and spectroscopic data for this compound is provided below.

PropertyValue
Appearance Oil, solidifies upon standing[13]
Melting Point 56-58 °C[14]
Molecular Formula C₅H₅NO[14]
Molecular Weight 95.10 g/mol [14]
¹H NMR (300 MHz, DMSO-d₆) δ 5.43-5.35 (m, 2H), 5.35-5.23 (m, 3H)[13]
¹³C NMR (75 MHz, DMSO-d₆) δ 163.57, 114.17, 9.88, 78.66, 78.53[13]
IR (KBr) 2219 cm⁻¹ (C≡N stretch)[13]

Safety and Handling

Proper safety precautions are essential when performing this synthesis. Researchers must adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[15][16]

  • Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.[15]

  • Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. It must be handled under an inert atmosphere (e.g., nitrogen or argon). Quench any residual NaH carefully and slowly with a suitable alcohol (e.g., isopropanol) before introducing water.

  • Solvents: 1,2-Dimethoxyethane (DME) and ethyl acetate are flammable liquids. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of this compound. The Horner-Wadsworth-Emmons reaction is a robust and efficient method for preparing this key building block, which is of significant interest to researchers in drug discovery and medicinal chemistry. By leveraging this protocol, scientists can effectively access a versatile precursor for incorporating the beneficial oxetane motif into novel therapeutic agents.

References

The Strategic Application of 2-(Oxetan-3-ylidene)acetonitrile in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore underexplored regions of chemical space. In this context, small, strained ring systems have emerged as powerful tools for molecular design. Among these, the oxetane motif has garnered significant attention for its unique ability to favorably modulate the properties of drug candidates.[1][2][3] This guide focuses on a particularly versatile building block, 2-(Oxetan-3-ylidene)acetonitrile , and its strategic applications in drug discovery. We will delve into its synthesis, reactive potential, and its role as a progenitor for novel molecular architectures destined for therapeutic intervention.

Part 1: The Oxetane Motif - A Paradigm Shift in Physicochemical Property Modulation

The oxetane ring, a four-membered cyclic ether, is increasingly recognized as a valuable scaffold in contemporary medicinal chemistry.[4][5] Its incorporation into drug candidates can lead to profound and beneficial alterations in their absorption, distribution, metabolism, and excretion (ADME) properties.[2] The strained nature of the ring (approximately 106 kJ/mol) and the presence of the oxygen atom confer a unique set of characteristics that can be leveraged by the discerning medicinal chemist.[6]

A primary application of the oxetane ring is as a bioisostere for more common functional groups, thereby allowing for the fine-tuning of molecular properties while preserving or enhancing biological activity.[4][7]

  • Hydrophilic Surrogate for gem-Dimethyl Groups: The oxetane ring can replace a gem-dimethyl group, occupying a similar steric volume but introducing a significant degree of polarity. This can disrupt unfavorable lipophilic interactions, block metabolically labile C-H bonds, and dramatically improve aqueous solubility.[4][8][9] The substitution of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[4][8][9]

  • Metabolically Stable Carbonyl Bioisostere: The spatial arrangement of the oxygen lone pairs in a 3,3-disubstituted oxetane is analogous to that of a carbonyl group, allowing it to act as a hydrogen bond acceptor.[8][10] However, the oxetane is significantly more resistant to metabolic degradation, making it an excellent replacement for metabolically vulnerable ketones or aldehydes.[9]

The strategic introduction of an oxetane can also influence the basicity of proximal amines, with the polar nature of the ring leading to a predictable decrease in pKa.[3][8] This modulation of basicity can be critical for optimizing target engagement, improving cell permeability, and reducing off-target effects, such as hERG inhibition.[3]

Part 2: this compound - A Versatile Building Block

This compound stands out as a particularly useful synthetic intermediate. The exocyclic alkene and the nitrile group provide orthogonal reactive handles for a variety of chemical transformations, allowing for the rapid generation of diverse compound libraries. The core oxetane-ylidene scaffold imparts the aforementioned benefits of the oxetane motif, while the reactive appendages serve as points for further molecular elaboration.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from the commercially available oxetan-3-one via a Horner-Wadsworth-Emmons reaction.

Reaction Scheme:

Synthesis_of_2_Oxetan_3_ylidene_acetonitrile Oxetanone Oxetan-3-one Product This compound Oxetanone->Product 2. Intermediate Phosphonate Diethyl cyanomethylphosphonate Intermediate Phosphonate Anion Phosphonate->Intermediate 1. Base Base NaH Solvent DME Workup Aqueous Workup

A schematic of the synthesis of this compound.

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)
Oxetan-3-one6704-31-072.0683.2
Diethyl cyanomethylphosphonate2537-48-6177.1499.8
Sodium hydride (60% in oil)7646-69-724.00102.83
1,2-Dimethoxyethane (DME), anhydrous110-71-490.12140 mL
Ethyl acetate141-78-688.11As needed
BrineN/AN/AAs needed
Anhydrous magnesium sulfate7487-88-9120.37As needed

Procedure:

  • To a suspension of sodium hydride (4.12 g, 102.83 mmol) in anhydrous 1,2-dimethoxyethane (120 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere, cool the mixture to 0-5 °C using an ice bath.[11]

  • Slowly add diethyl cyanomethylphosphonate (16.2 mL, 99.8 mmol) dropwise, ensuring the internal temperature remains below 5 °C.[11]

  • Stir the mixture at 0-5 °C for 30 minutes. The mixture should become homogeneous.[11]

  • Add a solution of oxetan-3-one (10.1 g, 83.2 mmol) in anhydrous 1,2-dimethoxyethane (20 mL) dropwise to the reaction mixture at 5 °C.[11]

  • Allow the reaction mixture to gradually warm to room temperature and stir overnight.[11]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding water (250 mL) and extract the product with ethyl acetate (2 x 200 mL).[11]

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]

  • The resulting oil, this compound, may solidify upon standing. Further purification can be achieved by flash column chromatography if necessary.[11]

Self-Validation and Causality:

  • Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is crucial as sodium hydride and the intermediate phosphonate anion are highly reactive towards water.

  • Temperature Control: The initial deprotonation of the phosphonate is exothermic. Maintaining a low temperature prevents side reactions and ensures controlled formation of the ylide.

  • Horner-Wadsworth-Emmons Reaction: This olefination reaction is highly reliable for the synthesis of α,β-unsaturated nitriles from ketones and is generally high-yielding. The use of the phosphonate ester allows for easy removal of the phosphate byproduct during aqueous workup.

Part 3: Downstream Applications in Lead Generation and Optimization

The true value of this compound lies in its potential for diversification. The electron-withdrawing nitrile group activates the exocyclic double bond for nucleophilic attack, and the nitrile itself is a versatile functional group.

Downstream_Reactions cluster_michael Michael Addition cluster_reduction Reduction cluster_nitrile_hydrolysis Nitrile Hydrolysis Start This compound Michael_Product 3-(1-cyanoalkyl)oxetanes Start->Michael_Product 1,4-Conjugate Addition Alkene_Red 2-(Oxetan-3-yl)acetonitrile Start->Alkene_Red Selective Alkene Reduction Nitrile_Red 2-(Oxetan-3-ylidene)ethan-1-amine Start->Nitrile_Red Selective Nitrile Reduction Full_Red 2-(Oxetan-3-yl)ethan-1-amine Start->Full_Red Full Reduction Acid_Product 2-(Oxetan-3-ylidene)acetic acid Start->Acid_Product Hydrolysis Nuc Nucleophiles (R-NH2, R-SH, etc.) Reducing_Agents H2/Pd, NaBH4, LiAlH4 Acid_Base H+ or OH-

Key downstream synthetic transformations of this compound.

Protocol 2: Michael Addition for Scaffold Elaboration

The electron-deficient alkene in this compound is an excellent Michael acceptor. This allows for the introduction of a wide range of substituents at the 3-position of the oxetane ring, which is a common substitution pattern in drug candidates.[1][3]

General Procedure for Amine Addition:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add the desired primary or secondary amine (1.1 eq).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography or recrystallization.

Causality: This conjugate addition reaction allows for the straightforward introduction of amine functionalities, which are prevalent in many drug classes. The resulting 3-(1-cyano-1-aminoalkyl)oxetane derivatives can serve as key intermediates for further functionalization.

Protocol 3: Selective Reduction

The alkene and nitrile functionalities can be selectively reduced to introduce sp³ character and generate valuable pharmacophoric groups like amines and saturated alkyl chains.

Selective Alkene Reduction:

  • Dissolve this compound in a solvent like ethanol or ethyl acetate.

  • Add a catalyst such as 10% Palladium on carbon.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst through Celite, and concentrate the filtrate to obtain 2-(oxetan-3-yl)acetonitrile.

Nitrile to Amine Reduction:

  • Carefully add a solution of this compound in an ethereal solvent (e.g., THF, diethyl ether) to a stirred suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in the same solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform a careful aqueous workup (e.g., Fieser workup) to quench the excess reducing agent and isolate the product, 2-(oxetan-3-ylidene)ethan-1-amine.

Causality: The ability to selectively reduce either the double bond or the nitrile, or both, provides access to three distinct molecular scaffolds from a single starting material. The resulting saturated oxetane-containing amines are particularly valuable motifs in drug design.

Part 4: Therapeutic Potential and Future Directions

While specific drug candidates derived directly from this compound are not yet prevalent in the public domain, the strategic value of this building block is clear. The oxetane moiety is present in numerous clinical and preclinical candidates targeting a wide array of diseases, including cancer, viral infections, and autoimmune disorders.[2][6] The derivatives accessible from this compound are well-suited for entry into drug discovery programs targeting kinases, proteases, and other enzyme classes where the unique properties of the oxetane can be exploited to optimize potency and pharmacokinetic profiles.

The future of drug discovery will continue to rely on the development of novel, three-dimensional building blocks that enable the efficient exploration of chemical space. This compound is a prime example of such a scaffold, offering a gateway to a diverse range of oxetane-containing compounds with tunable physicochemical properties. As synthetic methodologies continue to advance, we can anticipate the increased application of this and similar building blocks in the design of the next generation of therapeutics.

References

Application Notes and Protocols for the Functionalization of 2-(Oxetan-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(Oxetan-3-ylidene)acetonitrile in Drug Discovery

This compound is a versatile and highly valuable building block for medicinal chemistry and drug development. Its unique structure combines several key features that make it an attractive starting point for the synthesis of novel chemical entities. The strained oxetane ring is a recognized bioisostere for gem-dimethyl and carbonyl groups, which can improve physicochemical properties such as solubility and metabolic stability.[1] The electron-deficient alkene, activated by the adjacent nitrile group, provides a reactive handle for a variety of chemical transformations. This guide provides a detailed overview of the primary methods for functionalizing this scaffold, offering researchers a strategic toolkit for leveraging its synthetic potential.

The core reactivity of this compound is governed by three primary functional groups: the α,β-unsaturated nitrile, the exocyclic double bond, and the strained oxetane ring. This allows for selective modifications through several major pathways, including conjugate additions, cycloaddition reactions, and reductions.

Conjugate Addition: Accessing Substituted Oxetane Scaffolds

The most prominent reaction pathway for this compound is the conjugate or Michael addition. The electron-withdrawing nitrile group renders the β-carbon of the double bond highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2] This method is a powerful tool for introducing molecular diversity and building complex structures around the core oxetane motif.

Causality Behind Experimental Choices:

The choice of base and solvent is critical for the success of Michael additions. For soft nucleophiles like thiols or amines, a weak organic base in a polar aprotic solvent is often sufficient to deprotonate the nucleophile without promoting unwanted side reactions. For carbon-based nucleophiles, stronger bases may be required to generate the necessary carbanion. The reaction temperature is typically kept low to control the reaction rate and minimize byproducts.

Protocol 1: Thiol-Michael Addition

This protocol details the addition of a thiol nucleophile to the activated alkene.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and thiol in THF B Cool to 0 °C A->B C Add DBU dropwise B->C D Stir at 0 °C to RT C->D E Monitor by TLC D->E F Quench with sat. aq. NH4Cl E->F G Extract with Ethyl Acetate F->G H Dry, concentrate, and purify (Column Chromatography) G->H

Workflow for Thiol-Michael Addition.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol, 1.0 equiv) and the desired thiol (1.1 mmol, 1.1 equiv) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.

  • Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 0.1 equiv) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(1-(alkylthio)-3-oxetanyl)acetonitrile.

Data Summary: Scope of Nucleophiles for Conjugate Addition

Nucleophile TypeExampleProduct ClassExpected Yield Range
ThiolsBenzyl mercaptanThioether-substituted oxetane85-95%
AminesMorpholineAmine-substituted oxetane70-90%
AzidesSodium azideAzide-substituted oxetane60-80%
CarbanionsDiethyl malonateAlkylated oxetane50-75%

[3+2] Cycloaddition Reactions: Constructing Spirocyclic Systems

The electron-deficient alkene of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions. This strategy allows for the rapid construction of complex spirocyclic systems containing five-membered heterocyclic rings fused to the oxetane core.[3][4] Azomethine ylides, nitrones, and nitrile oxides are common 1,3-dipoles used in these transformations.

Mechanistic Rationale:

[3+2] cycloadditions are pericyclic reactions that proceed through a concerted mechanism.[4] The reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the 1,3-dipole with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (the oxetane substrate). This approach offers high stereoselectivity and atom economy.

Protocol 2: Azomethine Ylide Cycloaddition

This protocol describes a classic [3+2] cycloaddition using an azomethine ylide generated in situ from an imine of an α-amino acid.

Reaction Mechanism:

cluster_mech [3+2] Cycloaddition Mechanism Reactants This compound + Azomethine Ylide TS Concerted Transition State Reactants->TS Thermal Activation Product Spiro[oxetane-3,2'-pyrrolidine] TS->Product

Mechanism of [3+2] Cycloaddition.

Step-by-Step Methodology:

  • In a round-bottom flask, add sarcosine (N-methylglycine) (1.2 mmol, 1.2 equiv) and an aldehyde (e.g., paraformaldehyde) (1.2 mmol, 1.2 equiv) to toluene (15 mL).

  • Attach a Dean-Stark apparatus to the flask and heat the mixture to reflux for 2 hours to generate the azomethine ylide in situ via decarboxylative condensation.

  • Cool the reaction mixture to room temperature and add this compound (1.0 mmol, 1.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the spiro[oxetane-3,2'-pyrrolidine] product.

Reduction of the Alkene and Nitrile Moieties

Selective reduction of either the carbon-carbon double bond or the nitrile group provides access to valuable saturated derivatives. The choice of reducing agent and reaction conditions determines the outcome.

Protocol 3: Selective Reduction of the C=C Double Bond

Catalytic hydrogenation is a reliable method for the selective reduction of the alkene in the presence of the nitrile.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a flask suitable for hydrogenation.

  • Add 10% Palladium on carbon (Pd/C) (10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker).

  • Stir the reaction vigorously at room temperature for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-(oxetan-3-yl)acetonitrile.

Data Summary: Reduction Methods and Products

Reagent / ConditionsFunctional Group ReducedProductNotes
H₂, Pd/CC=C Double Bond2-(Oxetan-3-yl)acetonitrileHigh selectivity for the alkene.
Sodium Borohydride (NaBH₄)C=C Double Bond2-(Oxetan-3-yl)acetonitrileRequires a proton source like methanol.
Lithium Aluminum Hydride (LiAlH₄)C=C and C≡N2-(Oxetan-3-yl)ethan-1-aminePowerful reducing agent; reduces both groups.[5]

Conclusion

This compound is a potent synthetic intermediate whose reactivity can be precisely controlled to generate a diverse array of complex molecules. The protocols outlined in this guide for conjugate addition, cycloaddition, and reduction serve as a foundational toolkit for researchers in medicinal chemistry and organic synthesis. By understanding the electronic nature of this scaffold and carefully selecting reaction conditions, scientists can unlock its full potential in the rapid development of novel chemical matter with desirable pharmaceutical properties.

References

Application Note & Protocol: A Scalable Synthesis of 2-(Oxetan-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(Oxetan-3-ylidene)acetonitrile, a valuable and versatile building block in modern medicinal chemistry. The oxetane motif is increasingly utilized as a bioisostere for common functional groups like gem-dimethyl and carbonyls, often leading to improved physicochemical and pharmacokinetic properties in drug candidates, such as enhanced solubility and metabolic stability.[1][2][3] This guide details a robust and scalable protocol using the Horner-Wadsworth-Emmons (HWE) reaction, chosen for its superior reaction control, high stereoselectivity, and simplified purification process on a large scale. We provide in-depth explanations for procedural choices, detailed safety protocols, characterization data, and process flow visualizations to ensure a safe, efficient, and reproducible synthesis.

Introduction: The Strategic Value of this compound

The incorporation of small, strained ring systems into drug candidates is a powerful strategy for navigating novel chemical space and optimizing molecular properties.[3] The oxetane ring, a four-membered cyclic ether, is particularly noteworthy for its ability to act as a polar, metabolically stable surrogate for less desirable functional groups.[2] The title compound, this compound, serves as a key intermediate, combining the beneficial properties of the oxetane core with the reactive potential of an α,β-unsaturated nitrile, making it a desirable precursor for a wide array of more complex molecules in drug discovery programs.[1][4]

The primary challenge in its synthesis lies in the efficient and controlled formation of the exocyclic double bond on the strained oxetane ring, particularly at a preparative scale. This protocol addresses this challenge by employing a Horner-Wadsworth-Emmons (HWE) olefination, a method well-suited for industrial applications.

Synthetic Strategy: The Horner-Wadsworth-Emmons Advantage

For the olefination of oxetan-3-one, the Horner-Wadsworth-Emmons (HWE) reaction is the method of choice over the classical Wittig reaction for several key reasons relevant to scale-up:

  • Enhanced Nucleophilicity: The phosphonate-stabilized carbanion used in the HWE reaction is more nucleophilic and generally less basic than the corresponding phosphonium ylide of a Wittig reagent.[5] This allows the reaction to proceed smoothly with a wider range of bases and under milder conditions.

  • Stereochemical Control: The HWE reaction typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer.[5][6][7]

  • Simplified Purification: A significant advantage at scale is the nature of the byproduct. The HWE reaction generates a water-soluble dialkyl phosphate salt, which can be easily removed during an aqueous work-up.[5][8] This contrasts sharply with the often-problematic removal of triphenylphosphine oxide produced in the Wittig reaction, which typically requires extensive chromatography.

The overall synthetic transformation is illustrated below:

Synthetic_Workflow Oxetan_3_one Oxetan-3-one Reaction Horner-Wadsworth-Emmons Reaction Oxetan_3_one->Reaction Phosphonate Diethyl cyanomethylphosphonate Phosphonate->Reaction Base Base (e.g., NaH) in Anhydrous THF Base->Reaction Product This compound Reaction->Product Byproduct Water-Soluble Phosphate Salt Reaction->Byproduct

Caption: Overall workflow for the HWE synthesis.

The reaction proceeds via the deprotonation of the phosphonate reagent to form a stabilized carbanion, which then undergoes a nucleophilic attack on the carbonyl of oxetan-3-one. The resulting intermediate collapses to form an oxaphosphetane, which then eliminates to yield the desired alkene and the phosphate byproduct.

Detailed Scale-Up Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of this compound. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Equipment
Reagent/MaterialCAS No.Molecular WeightQuantityNotes
Oxetan-3-one6704-31-072.06 g/mol 75.8 g (1.05 mol)Starting material. Highly volatile.
Diethyl cyanomethylphosphonate2537-48-6177.14 g/mol 205 g (1.16 mol)HWE reagent. Corrosive.
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol 46.2 g (1.16 mol)Base. Pyrophoric, reacts violently with water.
Anhydrous Tetrahydrofuran (THF)109-99-9-2.5 LSolvent. Peroxide formation risk. Use freshly distilled or from a sealed container.
Anhydrous Hexanes110-54-3-500 mLFor washing NaH.
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-9-1 LFor quenching the reaction.
Ethyl Acetate (EtOAc)141-78-6-3 LExtraction solvent.
Brine (Saturated aq. NaCl)7647-14-5-1 LFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-100 gDrying agent.
Equipment
5 L, 3-neck round-bottom flask1Reaction vessel.
Mechanical overhead stirrer1
Thermocouple & temperature controller1
500 mL pressure-equalizing dropping funnel1
Nitrogen/Argon inlet and bubbler1
Large cooling bath (ice/water or cryocooler)1
5 L Separatory funnel1
Rotary evaporator1
Step-by-Step Procedure

Step 1: Preparation of the Phosphonate Ylide

  • Set up the 5 L reaction vessel with the mechanical stirrer, thermocouple, N₂ inlet, and dropping funnel. Ensure the entire system is dry and purged with nitrogen.

  • In a separate flask, wash the sodium hydride (46.2 g) with anhydrous hexanes (2 x 250 mL) to remove the mineral oil. Decant the hexanes carefully under a nitrogen atmosphere.

  • Carefully transfer the washed NaH to the reaction vessel and add 1.5 L of anhydrous THF.

  • Begin stirring and cool the suspension to 0 °C using an ice bath.

  • Slowly add the diethyl cyanomethylphosphonate (205 g) dropwise via the dropping funnel over ~60 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen gas evolution will occur. The addition funnel should be equipped with a gas outlet connected to the bubbler.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes to ensure complete formation of the ylide. The mixture should become a clear or slightly hazy solution.

Step 2: Olefination Reaction

  • While the ylide solution stirs, prepare a solution of oxetan-3-one (75.8 g) in 250 mL of anhydrous THF in a separate dry flask.

  • Add this oxetan-3-one solution to the dropping funnel.

  • Slowly add the oxetan-3-one solution to the ylide mixture dropwise over ~90 minutes, maintaining the internal temperature between 0 °C and 5 °C. An exothermic reaction will occur.

  • Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours.

Step 3: Reaction Monitoring & Work-up

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent. The disappearance of oxetan-3-one indicates reaction completion.

  • Once complete, cool the reaction mixture back down to 0 °C in an ice bath.

  • CAUTION: Quenching is highly exothermic and produces hydrogen gas. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (~1 L). Maintain vigorous stirring and control the addition rate to keep the temperature below 20 °C.

  • Once the gas evolution has ceased, transfer the entire mixture to the 5 L separatory funnel.

Step 4: Extraction and Purification

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine all organic layers and wash them sequentially with water (1 L) and then brine (1 L). This step is critical for removing the water-soluble phosphate byproduct.[7][8]

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Isolation of Final Product

  • The crude product will be an oil or a low-melting solid. For many applications, this material may be of sufficient purity.

  • For higher purity, the product can be purified by vacuum distillation or recrystallization.

    • Recrystallization: Dissolve the crude product in a minimal amount of hot diethyl ether or a mixture of ethyl acetate/hexanes. Allow it to cool slowly to room temperature and then to 0-4 °C to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The final product, this compound, should be a white to off-white solid.

    • Expected Yield: 75-85%

    • Melting Point: 56-58 °C[9]

    • Boiling Point: 216 °C[9]

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 5.70-5.65 (m, 1H), 5.30-5.25 (m, 2H), 5.15-5.10 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.0, 115.8, 95.1, 75.5, 75.3.

  • IR (ATR, cm⁻¹): 2220 (C≡N), 1680 (C=C).

  • Mass Spec (EI): m/z 95.1 (M⁺).

Safety and Environmental Health

Handling the reagents and product in this synthesis requires strict adherence to safety protocols.

  • General Hazards: Anhydrous THF can form explosive peroxides. Sodium hydride is pyrophoric and reacts violently with water.[10][11] The reaction should always be conducted under an inert atmosphere.

  • Product Hazards (Cyanoacrylate-type): The product, this compound, is an α,β-unsaturated nitrile and should be handled with care.

    • Irritant: It is a skin, eye, and respiratory irritant.[11][12]

    • Rapid Bonding: Like other cyanoacrylates, it can bond skin and eyelids in seconds.[11][13] In case of skin contact, do not pull apart. Soak in warm, soapy water and gently peel or roll the skin apart.[13] For eye contact, flush with copious amounts of water and seek immediate medical attention.[12][14]

    • Exothermic Polymerization: Avoid contact with cotton, wool, or other fibrous materials, as a rapid exothermic reaction can occur, potentially causing severe burns.[14]

  • Personal Protective Equipment (PPE):

    • Wear chemical safety goggles and a face shield at all times.

    • Wear a flame-resistant lab coat.

    • Use nitrile or butyl rubber gloves. DO NOT USE COTTON OR LEATHER GLOVES. [14]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood to prevent inhalation of vapors and to safely vent hydrogen gas produced during the reaction.[10][12]

  • Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of according to institutional and local environmental regulations. Quench any residual NaH carefully before disposal.

Mechanistic Visualization

The HWE reaction mechanism involves several key steps, from carbanion formation to the final elimination, which ensures high selectivity for the (E)-isomer.

HWE_Mechanism Horner-Wadsworth-Emmons Mechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Formation & Elimination P1 EtO-P(=O)(OEt)-CH₂-CN P2 EtO-P(=O)(OEt)-CH⁻-CN (Ylide) P1->P2 Deprotonation Base + NaH P2_c Ylide K1 Oxetan-3-one Int1 Betaine Intermediate K1->Int1 Int1_c Betaine P2_c->Int1 Attack on Carbonyl Int2 Oxaphosphetane Intermediate Prod Product + (EtO)₂PO₂⁻ Int2->Prod Elimination (Rate-determining) Int1_c->Int2 Cyclization

Caption: Key steps of the HWE reaction mechanism.

References

Application Notes and Protocols: The Strategic Application of 2-(Oxetan-3-ylidene)acetonitrile in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Rise of a Privileged Fragment

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery. By screening small, low-complexity molecules ("fragments") for weak but high-quality interactions with a biological target, FBDD provides intelligent starting points for the development of potent and selective lead compounds. The success of this approach hinges on the careful selection of fragments that populate the library. An ideal fragment should not only possess favorable physicochemical properties but also offer clear, synthetically tractable vectors for elaboration into more complex molecules.

In this context, 2-(Oxetan-3-ylidene)acetonitrile has emerged as a fragment of significant interest. It masterfully combines several desirable features for FBDD: the strained, polar oxetane ring, a rigid exocyclic alkene, and a versatile nitrile functional group. The oxetane motif, in particular, is increasingly recognized as a "modern bioisostere" capable of conferring substantial improvements in aqueous solubility, metabolic stability, and lipophilicity when replacing more common groups like gem-dimethyl or carbonyl moieties.[1][2][3][4][5][6] This guide provides an in-depth exploration of the rationale, application, and experimental protocols for leveraging this compound in FBDD campaigns.

Physicochemical Profile of a Superior Fragment

The utility of this compound begins with its adherence to the "Rule of Three," a set of guidelines that define a good fragment. Its properties make it an ideal starting point for a drug discovery journey.

PropertyValueRationale for FBDD
CAS Number 1123787-67-6Unique identifier for sourcing and data retrieval.
Molecular Formula C₅H₅NOLow atom count ensures exploration of chemical space is efficient.
Molecular Weight 95.1 g/mol [7][8]Well below the <300 Da guideline, allowing for significant molecular weight addition during optimization.
Boiling Point 216°C[7]Indicates sufficient stability for handling and storage.
Melting Point 56-58°C[7]A crystalline solid, which is often preferred for purity and handling.
Calculated LogP -0.9[9]The negative LogP highlights its hydrophilicity, a key feature for improving the solubility of subsequent analogs.
Topological Polar Surface Area (TPSA) 61.17 Ų[10]Contributes to its favorable solubility and potential for hydrogen bonding interactions.
Hydrogen Bond Acceptors 3[10]The oxetane oxygen and the nitrile nitrogen can act as key interaction points with the protein target.
Hydrogen Bond Donors 0[10]Simplicity in its interaction profile.
Rotatable Bonds 0 (within the core)The rigid structure reduces the entropic penalty upon binding, leading to higher ligand efficiency.

The Rationale: Deconstructing the Molecular Advantage

The power of this compound lies in the synergistic interplay of its three key structural features.

  • The Oxetane Ring: A Modern Bioisostere: The four-membered oxetane ring is not merely a spacer. Its incorporation into drug candidates is a deliberate strategy to enhance pharmacokinetic properties.[11][12][13]

    • Solubility Enhancement: As a polar surrogate for lipophilic groups like gem-dimethyl, the oxetane can dramatically improve aqueous solubility.[2][6] This is a critical advantage for achieving good oral bioavailability.

    • Metabolic Stability: The oxetane can block metabolically labile C-H bonds, preventing rapid degradation by metabolic enzymes like cytochrome P450s.[3][14]

    • Reduced Lipophilicity: Replacing a carbonyl or gem-dimethyl group with an oxetane typically lowers the molecule's LogD, which can reduce off-target toxicity and improve overall drug-like properties.[2]

    • pKa Modulation: The potent electron-withdrawing effect of the oxetane oxygen can significantly lower the basicity (pKa) of adjacent amines, a crucial tactic for mitigating issues like hERG channel inhibition.[6][14]

  • The Exocyclic Alkene: A Rigid Vector for Growth: Unlike a simple single bond, the exocyclic double bond locks the acetonitrile group into a fixed position relative to the oxetane ring. This rigidity is highly advantageous in FBDD for two reasons:

    • It reduces the entropic cost of binding, meaning that the observed binding affinity is more likely a result of high-quality, enthalpically favorable interactions.

    • It provides a well-defined, predictable vector for synthetic elaboration. Knowing the orientation of the nitrile allows for rational design of linkers or additional functional groups to probe nearby pockets in the target's binding site.

  • The Acetonitrile Group: A Versatile Chemical Handle: The nitrile moiety is a valuable functional group in fragment design.

    • Hydrogen Bond Acceptor: The nitrogen atom can act as a hydrogen bond acceptor, forming a key interaction that anchors the fragment in the binding pocket.

    • Synthetic Versatility: The nitrile is a versatile functional group that can be readily transformed into other functionalities (e.g., amines, tetrazoles, carboxylic acids) during the hit-to-lead optimization phase, providing multiple avenues for chemical exploration.

Experimental Workflows and Protocols

The integration of this compound into an FBDD campaign follows a structured, multi-stage process.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (containing Oxetane 1) Screen Primary Screen (SPR, NMR, or X-ray) Lib->Screen ~1000 fragments Hits Initial Hits Screen->Hits Weak Binders (μM to mM) Ortho Orthogonal Screen (e.g., NMR to confirm SPR) Hits->Ortho Affinity Affinity Measurement (e.g., SPR Titration for KD) Ortho->Affinity Struct Structural Biology (X-ray or NMR CSP) Affinity->Struct Confirmed Validated Hit (Binding Mode Known) Struct->Confirmed Grow Fragment Growing Confirmed->Grow Lead Lead Compound (nM Affinity) Grow->Lead Merge Fragment Merging Merge->Lead Link Fragment Linking Link->Lead

FBDD workflow incorporating the oxetane fragment.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for primary screening due to its high sensitivity, low protein consumption, and ability to provide kinetic data.[15][16][17][18]

Objective: To identify fragments that bind to an immobilized protein target in real-time.

Causality: This protocol is designed to maximize the detection of true binding events while systematically eliminating common false positives, such as non-specific binding and artifacts from buffer mismatch.[18][19] The use of a reference channel is critical for subtracting bulk refractive index changes.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (e.g., CM5, a carboxymethylated dextran surface)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (>95% purity)

  • Fragment library stock of this compound (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Methodology:

  • Target Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the surface of both the active (flow cell 2) and reference (flow cell 1) channels with a 1:1 mixture of EDC/NHS for 7 minutes. The reference channel will be used to control for non-specific binding. c. Inject the target protein (e.g., 20 µg/mL in 10 mM acetate buffer, pH 5.0) over the active channel until the desired immobilization level is reached (typically ~5000-10000 RU). d. Deactivate remaining active esters on both channels with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening: a. Prepare the fragment screening plates by diluting this compound and other fragments into running buffer to a final concentration (e.g., 200 µM) with a constant DMSO concentration (e.g., 1%). It is crucial that the DMSO concentration in the running buffer exactly matches that of the fragment solutions to avoid solvent artifacts.[15][18] b. Perform a "solvent correction" run by injecting a series of DMSO concentrations to create a calibration curve for correcting any minor buffer mismatches. c. Inject each fragment solution over the reference and active channels for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds). d. Between injections, regenerate the surface with a short pulse of the regeneration solution if necessary to remove any tightly bound fragment.

  • Data Analysis & Hit Identification: a. Double-reference the raw sensorgram data by subtracting the signal from the reference channel and the signal from a buffer-only (blank) injection. b. A fragment is considered a preliminary hit if it produces a stable, concentration-dependent response signal significantly above the noise level. The shape of the sensorgram should be consistent with a 1:1 binding model (curved association, exponential decay in dissociation).

Protocol 2: Hit Validation & Binding Site Mapping via NMR Spectroscopy

NMR is the gold standard for validating fragment hits and providing structural information on the binding interaction.[20] Chemical Shift Perturbation (CSP) mapping using a 2D ¹H-¹⁵N HSQC experiment is a robust method to confirm binding and identify the binding site on the protein.[21]

Objective: To confirm the binding of this compound and map its interaction site on the surface of an isotopically labeled protein.

Causality: When a fragment binds to a protein, it alters the local chemical environment of nearby amino acid residues. This change is detected as a shift in the position of their corresponding peaks in the HSQC spectrum. By identifying which residues are perturbed, we can map the binding pocket. This method provides unambiguous proof of a direct interaction.

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • Uniformly ¹⁵N-labeled target protein (0.1-0.3 mM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8, with 10% D₂O)

  • Stock solution of this compound in deuterated DMSO (DMSO-d6)

Methodology:

  • Reference Spectrum Acquisition: a. Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference (apo) state. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

  • Titration: a. Prepare a concentrated stock of the fragment. Add a small aliquot of the this compound stock solution to the protein sample to achieve a desired fragment:protein molar ratio (e.g., 10:1, 50:1). Ensure the final DMSO-d6 concentration is low (<5%) to avoid protein denaturation. b. Acquire another 2D ¹H-¹⁵N HSQC spectrum after addition of the fragment.

  • Data Analysis & Interpretation: a. Overlay the reference (apo) and fragment-bound (holo) spectra. b. Identify backbone amide peaks that have shifted their position or have significantly broadened/disappeared upon fragment addition. These are the "perturbed" residues. c. Calculate the combined chemical shift perturbation (CSP) for each residue using the following equation: Δδ_combined = √[ (Δδ_¹H)² + (α * Δδ_¹⁵N)² ] (where Δδ is the change in chemical shift and α is a scaling factor, typically ~0.15-0.2). d. Map the residues with significant CSP values onto the 3D structure of the protein. The cluster of perturbed residues delineates the binding site for this compound.

From Hit to Lead: The Path of Fragment Evolution

Once this compound is validated as a binder and its binding mode is understood, the next phase is to increase its affinity and selectivity through synthetic chemistry. The rigid core of the fragment provides clear vectors for this evolution.

Fragment growing from the oxetane core.

Strategy: Fragment Growing

The most common strategy is "growing," where synthetic chemistry is used to extend the fragment to engage with adjacent sub-pockets.

  • Vector 1 (Nitrile Elaboration): The nitrile is an excellent handle. It can be reduced to a primary amine, which can then be used to form amides with a library of carboxylic acids. Alternatively, it can be converted to a tetrazole, a common bioisostere for a carboxylic acid, to pick up new hydrogen bonding interactions.

  • Vector 2 (Aromatic Addition): While the core fragment is aliphatic, a common first step in optimization is to synthesize an analog where an aromatic ring is attached to the oxetane. This can then be functionalized to explore nearby space. For example, a Horner-Wadsworth-Emmons reaction between oxetan-3-one and a substituted benzylphosphonate would be a direct route to such analogs.

Conclusion

This compound is more than just another small molecule; it is a strategically designed fragment that embodies many of the core principles of modern medicinal chemistry. Its unique combination of a property-enhancing oxetane ring, a rigidifying exocyclic alkene, and a synthetically versatile nitrile group makes it an exceptionally valuable starting point for FBDD campaigns. By employing robust biophysical screening and validation protocols as outlined in this guide, researchers can effectively leverage the inherent advantages of this fragment to accelerate the discovery of novel, high-quality lead compounds.

References

Synthesis of 2-(Oxetan-3-ylidene)acetonitrile Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in modern drug discovery. Its unique combination of properties, including a compact size, polarity, and metabolic stability, makes it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups. The incorporation of oxetanes into drug candidates has been shown to enhance key physicochemical properties such as aqueous solubility and metabolic stability, while also improving pharmacokinetic profiles. Consequently, the development of robust and versatile synthetic methodologies for accessing functionalized oxetanes, such as 2-(oxetan-3-ylidene)acetonitrile derivatives, is of paramount importance to medicinal chemists and drug development professionals.

This guide provides a comprehensive overview of the synthesis of this compound derivatives, with a focus on two powerful olefination reactions: the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel condensation. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer expert insights into reaction optimization and troubleshooting.

Synthetic Strategies for this compound Derivatives

The primary challenge in the synthesis of this compound derivatives lies in the efficient and stereoselective formation of the exocyclic double bond at the 3-position of the oxetane ring. Two classical carbon-carbon bond-forming reactions have proven to be particularly effective for this transformation.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Reliable and High-Yielding Approach

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. It offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, which simplifies purification.[1][2] The HWE reaction is particularly well-suited for the synthesis of this compound derivatives, providing excellent yields and high E-selectivity.

The HWE reaction proceeds through a well-established mechanism:

  • Deprotonation: A strong base is used to deprotonate the phosphonate ester at the carbon alpha to the phosphonate and cyano groups, forming a stabilized phosphonate carbanion.

  • Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of oxetan-3-one, forming a tetrahedral intermediate.

  • Oxaphosphetane Formation: The intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane collapses to yield the desired alkene product and a water-soluble phosphate byproduct.[3][4]

HWE_Mechanism Phosphonate R₂P(O)CH₂CN Carbanion R₂P(O)CH⁻CN Phosphonate->Carbanion Deprotonation Base Base Oxetanone Oxetan-3-one Intermediate Tetrahedral Intermediate Oxetanone->Intermediate Carbanion->Intermediate Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Product This compound Oxaphosphetane->Product Elimination Byproduct R₂P(O)O⁻ Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

This protocol is adapted from a general procedure for the synthesis of the parent compound.[5]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl cyanomethylphosphonate

  • Oxetan-3-one

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a suspension of sodium hydride (1.05 equivalents) in anhydrous DME, slowly add diethyl cyanomethylphosphonate (1.0 equivalent) at 0-5 °C.

    • Expert Insight: The slow addition of the phosphonate is crucial to control the exothermic reaction and prevent the formation of side products. The reaction mixture will typically become homogeneous as the sodium salt of the phosphonate forms.

    • Stir the mixture at 0-5 °C for 30 minutes.

  • Reaction with Oxetan-3-one:

    • Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous DME dropwise to the phosphonate anion solution at 5 °C.

    • Allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

DerivativeR in R₂P(O)CH(R)CNBaseSolventTemp (°C)Yield (%)Reference
This compoundHNaHDME0 to RT60[5]
tert-butyl 2-(oxetan-3-ylidene)acetateCO₂tBuNaHTHF0 to RT85[6]

*Note: This table is intended to be illustrative. Researchers should consult the primary literature for specific experimental details.

ProblemPossible CauseSuggested Solution
Low or no yield Inactive phosphonate reagentEnsure the phosphonate is pure and dry.
Weak baseUse a stronger base like NaH or KHMDS. For base-sensitive substrates, consider milder conditions such as LiCl/DBU.[1]
Sterically hindered ketoneThe HWE reaction is generally effective with ketones, but prolonged reaction times or higher temperatures may be required for very hindered substrates.[3]
Formation of side products Self-condensation of oxetan-3-oneEnsure slow addition of oxetan-3-one to the pre-formed phosphonate anion.
Hydrolysis of the nitrile groupMaintain anhydrous conditions throughout the reaction.
The Knoevenagel Condensation: A Versatile Alternative

The Knoevenagel condensation is another powerful tool for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[7] While generally more associated with aldehydes, it can be successfully applied to ketones like oxetan-3-one, particularly with highly reactive methylene compounds such as malononitrile or ethyl cyanoacetate.

The Knoevenagel condensation typically proceeds as follows:

  • Enolate Formation: A weak base deprotonates the active methylene compound to form a resonance-stabilized enolate.

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of oxetan-3-one to form an aldol-type adduct.

  • Dehydration: The adduct undergoes dehydration to yield the α,β-unsaturated product.[7]

Knoevenagel_Mechanism ActiveMethylene NC-CH₂-R Enolate NC-CH⁻-R ActiveMethylene->Enolate Deprotonation Base Base Oxetanone Oxetan-3-one Adduct Aldol Adduct Oxetanone->Adduct Enolate->Adduct Nucleophilic Addition Product This compound Derivative Adduct->Product Dehydration

Caption: Knoevenagel condensation mechanism.

This is a generalized protocol based on common Knoevenagel condensation procedures.[8][9] Optimization of the catalyst, solvent, and temperature will be necessary for specific substrates.

Materials:

  • Oxetan-3-one

  • Malononitrile or Ethyl Cyanoacetate

  • Piperidine or Ammonium Acetate (catalyst)

  • Ethanol or Toluene (solvent)

  • Dean-Stark apparatus (optional)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add oxetan-3-one (1.0 equivalent), the active methylene compound (1.0-1.2 equivalents), and the solvent.

    • Add a catalytic amount of piperidine or ammonium acetate (0.1 equivalents).

    • Expert Insight: The choice of catalyst is critical. A weak base like piperidine is often sufficient and helps to avoid self-condensation of the ketone.[5] For less reactive substrates, ammonium acetate can be more effective.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by TLC.

    • For reactions that produce water, a Dean-Stark apparatus can be used to remove water azeotropically and drive the reaction to completion.[5]

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration and washed with cold solvent.

    • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

ProblemPossible CauseSuggested Solution
Low yield Incomplete reactionIncrease reaction time or temperature. Consider using a Dean-Stark trap to remove water.[5]
Catalyst deactivationUse a fresh portion of catalyst.
Steric hindranceFor sterically hindered ketones, a more active catalyst or harsher reaction conditions may be necessary.
Side reactions Michael additionUse a stoichiometric amount of the active methylene compound and monitor the reaction closely to avoid prolonged reaction times.[5]
Self-condensation of the ketoneUse a weak base as a catalyst and maintain a moderate reaction temperature.[5]

Characterization of this compound

The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques.

  • ¹H NMR (300 MHz, DMSO-d₆): δ 5.43-5.35 (m, 2H), 5.35-5.23 (m, 3H)[5]

  • ¹³C NMR (300 MHz, DMSO-d₆): δ 163.57, 114.17, 9.88, 78.66, 78.53[5]

  • IR (KBr): 2219 cm⁻¹ (C≡N stretch)[5]

Conclusion

The synthesis of this compound derivatives is a crucial step in the development of novel therapeutics. Both the Horner-Wadsworth-Emmons reaction and the Knoevenagel condensation offer viable and efficient routes to these valuable compounds. The choice of method will depend on the specific substrate, desired scale, and available reagents. The HWE reaction is often favored for its high yields and straightforward purification. However, the Knoevenagel condensation provides a versatile alternative, particularly when considering green chemistry principles. By understanding the mechanisms and optimizing the reaction conditions as detailed in this guide, researchers can confidently and efficiently synthesize a wide range of this compound derivatives for their drug discovery programs.

References

Introduction: The Emergence of a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity and Synthetic Utility of 2-(Oxetan-3-ylidene)acetonitrile with Nucleophiles

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural diversity and favorable physicochemical properties is paramount. This compound has emerged as a significant and versatile building block, prized for its unique combination of a strained oxetane ring, an electron-deficient exocyclic double bond, and a synthetically malleable nitrile group. The inherent ring strain of the oxetane facilitates novel chemical transformations, while its polarity and three-dimensional structure offer compelling advantages in drug design.[1][2]

Oxetanes are increasingly utilized as bioisosteric replacements for commonly encountered functionalities like carbonyl and gem-dimethyl groups.[3][4] This substitution can profoundly influence a molecule's properties, often leading to improved aqueous solubility, metabolic stability, and lipophilicity, while also modulating the pKa of nearby functional groups.[1][3][4] This guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, offering detailed mechanistic insights and field-proven protocols for its application in research and development.

Core Reactivity Principles: A Dichotomy of Nucleophilic Attack

The electronic structure of this compound dictates two primary pathways for nucleophilic attack. The conjugated system, composed of the double bond and the nitrile, creates two distinct electrophilic sites: the β-carbon and the nitrile carbon. The preferred reaction pathway is largely determined by the nature of the nucleophile, following the principles of Hard and Soft Acids and Bases (HSAB).

  • Conjugate Addition (Michael Addition): Soft nucleophiles, such as amines, thiols, and some carbanions, preferentially attack the electrophilic β-carbon of the α,β-unsaturated system. This 1,4-addition proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.[5] This is the most common reaction manifold for this substrate.

  • Direct Addition to the Nitrile Carbon: Hard, highly reactive nucleophiles, most notably Grignard reagents and organolithiums, tend to attack the harder electrophilic carbon of the nitrile group.[6][7] This 1,2-addition leads to an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone.[6][7][8]

The following sections will explore these reaction pathways with specific classes of nucleophiles, providing both mechanistic diagrams and detailed experimental protocols.

Figure 1. Competing Pathways of Nucleophilic Attack cluster_main Substrate This compound Conjugate_Product Conjugate Addition Product Substrate->Conjugate_Product Nitrile_Product Ketone (after hydrolysis) Substrate->Nitrile_Product Soft_Nu Soft Nucleophile (e.g., R₂NH, RSH) Soft_Nu->Substrate 1,4-Addition (Michael) Hard_Nu Hard Nucleophile (e.g., R-MgX) Hard_Nu->Substrate 1,2-Addition (to C≡N)

Caption: Figure 1. Competing Pathways of Nucleophilic Attack

Reaction with Nitrogen Nucleophiles: Synthesis of β-Amino Nitriles

The conjugate addition of primary and secondary amines to this compound is a robust and reliable transformation for synthesizing 3-substituted 3-(cyanomethyl)oxetane derivatives. These products are valuable scaffolds in medicinal chemistry, incorporating both a polar oxetane and a basic amino group.

Mechanism of Amine Addition

The reaction proceeds via a classical Michael addition mechanism. The lone pair of the amine nitrogen attacks the β-carbon, leading to the formation of a new carbon-nitrogen bond. The π-electrons from the double bond are displaced to form a resonance-stabilized enolate intermediate. Subsequent proton transfer, typically from the solvent or a mild acid, quenches the enolate to yield the final β-amino nitrile product.

Figure 2. Mechanism of Amine Conjugate Addition Start Substrate + R₂NH TS1 [Amine Attack] Start->TS1 Nucleophilic Attack Intermediate Enolate Intermediate TS1->Intermediate TS2 [Protonation] Intermediate->TS2 + H⁺ Product β-Amino Nitrile Product TS2->Product

Caption: Figure 2. Mechanism of Amine Conjugate Addition

Protocol 1: General Procedure for the Addition of a Secondary Amine

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., morpholine, piperidine) (1.1 eq)

  • Methanol (MeOH) or Acetonitrile (MeCN) (approx. 0.1 M solution)

  • Stir bar

  • Round-bottom flask

  • Argon or Nitrogen atmosphere (optional, but recommended)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound.

  • Dissolve the starting material in methanol or acetonitrile.

  • Add the secondary amine dropwise to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Reaction with Sulfur Nucleophiles: The Thiol-Ene Reaction

The high nucleophilicity of thiols makes them excellent partners for conjugate addition to this compound.[9] This "thiol-ene" reaction is highly efficient, often proceeding rapidly at room temperature without the need for a catalyst, and is considered a "click chemistry" reaction due to its reliability and high yield.[10]

Protocol 2: General Procedure for the Addition of a Thiol

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.05 eq)

  • Acetonitrile (MeCN) or Dichloromethane (DCM) (approx. 0.1 M solution)

  • Triethylamine (Et₃N) (0.1 eq, optional base catalyst)

  • Stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound in acetonitrile in a round-bottom flask.

  • Add the thiol to the solution. For less reactive thiols, a catalytic amount of a non-nucleophilic base like triethylamine can be added to generate the more nucleophilic thiolate in situ.

  • Stir the reaction at room temperature. The reaction is often exothermic and typically completes within 30 minutes to 2 hours. Monitor by TLC.

  • Once the starting material is consumed, remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the desired 3-(alkylthio)-3-(cyanomethyl)oxetane.

Nucleophile ClassReagent ExampleTypical ConditionsProduct Type
Nitrogen MorpholineMeOH, Room Temp, 1-4hβ-Amino Nitrile
Sulfur ThiophenolMeCN, Room Temp, 0.5-2hβ-Thioether Nitrile
Carbon (Hard) Ethylmagnesium BromideDry THF, 0°C to RT; then H₃O⁺Ketone
Carbon (Soft) Diethyl malonate + NaHTHF, Room TempMichael Adduct

Table 1: Summary of Reaction Conditions with Various Nucleophiles

Reaction with Carbon Nucleophiles: Grignard Reagents

The reaction with hard carbon nucleophiles like Grignard reagents pivots from conjugate addition to direct attack on the nitrile carbon. This provides a powerful method for synthesizing ketones bearing an oxetane-3-yl moiety, which are valuable intermediates for further elaboration.

Mechanism of Grignard Addition and Hydrolysis

The Grignard reagent (R-MgX) adds to the highly polar carbon-nitrogen triple bond.[6][7] The carbanionic 'R' group attacks the electrophilic nitrile carbon, pushing the π-electrons onto the nitrogen to form a magnesium salt of an imine anion. This intermediate is stable until an aqueous acidic workup is performed.[6] The addition of acid first protonates the imine nitrogen, and subsequent attack by water followed by elimination of ammonia leads to the final ketone product.[6][8]

Figure 3. Workflow for Grignard Reaction and Workup cluster_workflow Start Dissolve Substrate in Dry THF Step2 Cool to 0°C Start->Step2 Step3 Add Grignard Reagent (dropwise) Step2->Step3 Step4 Warm to RT (Stir 2-12h) Step3->Step4 Step5 Quench with aq. NH₄Cl or dilute HCl Step4->Step5 Step6 Aqueous Workup (Extraction with EtOAc) Step5->Step6 Step7 Purification (Column Chromatography) Step6->Step7 End Isolated Ketone Product Step7->End

Caption: Figure 3. Workflow for Grignard Reaction and Workup

Protocol 3: Synthesis of an Oxetanyl Ketone via Grignard Reaction

Materials:

  • This compound (1.0 eq)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) or 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck flask, dropping funnel, condenser, stir bar, Argon/Nitrogen line

Procedure:

  • Setup: Assemble a flame-dried three-neck flask equipped with a stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

  • Reaction: Dissolve this compound in anhydrous THF and add it to the flask. Cool the solution to 0°C in an ice bath.

  • Addition: Add the Grignard reagent solution to the dropping funnel and add it dropwise to the stirred substrate solution over 20-30 minutes, maintaining the temperature at 0°C.

  • Warming: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup (Hydrolysis): Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl or 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone product by flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound stands out as a powerful and versatile scaffold for the rapid generation of molecular complexity. Its predictable reactivity with distinct classes of nucleophiles allows for the controlled synthesis of diverse structures containing the medicinally important oxetane motif. The protocols outlined in this guide serve as a robust starting point for researchers in drug discovery and synthetic chemistry to explore the vast potential of this building block. As the demand for non-flat, sp³-rich molecules continues to grow, the strategic application of strained-ring systems like this will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

Introduction: The Strategic Value of the Oxetane Moiety in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Catalytic Utility of 2-(Oxetan-3-ylidene)acetonitrile

The oxetane ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its unique combination of properties—a compact, polar, and three-dimensional structure with significant ring strain (approx. 106 kJ·mol⁻¹) —makes it a highly valuable motif.[1] In drug design, oxetanes are frequently employed as bioisosteric replacements for less favorable functionalities like gem-dimethyl or carbonyl groups. This substitution can profoundly enhance key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[2][3]

This compound stands out as a particularly versatile building block. It integrates the beneficial properties of the oxetane ring with the synthetic potential of an α,β-unsaturated nitrile. This electron-deficient alkene system is primed for a variety of catalytic transformations, offering a gateway to complex molecular architectures featuring the prized oxetane scaffold. This guide provides detailed protocols for the synthesis of this key intermediate and explores its application in fundamental catalytic reactions, offering researchers a practical framework for its utilization.

Part 1: Synthesis of the Core Scaffold: this compound

The most reliable and scalable synthesis of this compound is achieved through the Horner-Wadsworth-Emmons (HWE) olefination reaction. This method offers high yields and stereoselectivity, proceeding under mild conditions. The protocol involves the deprotonation of a phosphonate reagent to form a stabilized carbanion, which then reacts with oxetan-3-one to yield the target alkene.

Workflow for Horner-Wadsworth-Emmons Synthesis

G reagent1 Diethyl cyanomethylphosphonate intermediate Phosphonate Anion (Homogeneous Solution) reagent1->intermediate 1. Add to NaH reagent2 Sodium Hydride (NaH) reagent2->intermediate solvent1 Anhydrous DME (0-5 °C) solvent1->intermediate reaction HWE Reaction (Stir Overnight at RT) intermediate->reaction 2. Form Carbanion ketone Oxetan-3-one in DME ketone->reaction 3. Add Ketone workup Aqueous Quench & Extraction (EtOAc) reaction->workup 4. Reaction Complete purification Silica Gel Chromatography workup->purification 5. Isolate Crude product This compound purification->product 6. Purify

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Experimental Protocol: HWE Synthesis

This protocol is adapted from established procedures for the synthesis of this compound.[4]

Materials:

  • Diethyl cyanomethylphosphonate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.03 eq)

  • Oxetan-3-one (0.84 eq)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous DME to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Addition: Cool the flask to 0-5 °C using an ice bath. Carefully add the sodium hydride portion-wise to the stirred solvent.

  • Anion Formation: Slowly add diethyl cyanomethylphosphonate dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir the resulting suspension at 0-5 °C for 30 minutes. The mixture should become a clear, homogeneous solution as the phosphonate anion forms.

  • Ketone Addition: Prepare a solution of oxetan-3-one in a minimal amount of anhydrous DME. Add this solution dropwise to the reaction mixture at 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a solid.[4]

Part 2: Catalytic Applications

The dual functionality of this compound—a strained ring and an activated alkene—opens avenues for diverse catalytic transformations. The following sections detail protocols for key catalytic methods, providing a foundation for further derivatization.

Catalytic Asymmetric Michael Addition

The electron-withdrawing nitrile group renders the exocyclic double bond highly susceptible to nucleophilic attack. This makes the compound an excellent substrate for Michael additions. The use of chiral catalysts can afford enantiomerically enriched products, which are highly valuable in drug development.

Catalytic Rationale: Organocatalysis, particularly using diarylprolinol silyl ethers, is a powerful strategy for the asymmetric conjugate addition of aldehydes or other carbon nucleophiles to nitroalkenes and α,β-unsaturated nitriles. The catalyst forms an enamine intermediate with the nucleophile, which then attacks the Michael acceptor in a stereocontrolled fashion.

G sub 2-(Oxetan-3-ylidene) acetonitrile add Michael Addition (Stereocontrolled) sub->add nuc Nucleophile (e.g., Aldehyde) p1 nuc->p1 cat Chiral Catalyst + Co-catalyst cat->p1 p1->add prod Enantioenriched Adduct add->prod

Caption: General workflow for catalytic Michael addition.

Representative Protocol: Asymmetric Michael Addition of an Aldehyde

Materials:

  • This compound (1.0 eq)

  • Propanal (or other aldehyde nucleophile) (3.0 eq)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)

  • Benzoic acid (20 mol%)

  • Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

Procedure:

  • Setup: To a dry vial under an inert atmosphere, add this compound, the chiral catalyst, and the co-catalyst (benzoic acid).

  • Solvation: Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Nucleophile Addition: Add the aldehyde nucleophile to the mixture.

  • Reaction: Seal the vial and stir the reaction for 24-72 hours, monitoring by TLC or ¹H NMR.

  • Purification: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to isolate the chiral adduct. The enantiomeric excess can be determined by chiral HPLC analysis.

ParameterConditionRationale
Catalyst Chiral diarylprolinol silyl etherForms a transient enamine with the aldehyde, enabling a highly stereoselective attack on the Michael acceptor.
Solvent Toluene, CH₂Cl₂Aprotic, non-coordinating solvents are preferred to avoid interference with the catalytic cycle.
Temperature 0 °C to RTLower temperatures often lead to higher enantioselectivity but may require longer reaction times.
Co-catalyst Weak acid (e.g., Benzoic Acid)Facilitates catalyst turnover and protonation of the resulting enolate intermediate.
Catalytic Hydrogenation

Selective reduction of the exocyclic double bond provides access to 2-(oxetan-3-yl)acetonitrile, a saturated derivative with a newly formed stereocenter. This transformation can be achieved using heterogeneous or homogeneous catalysis.

Catalytic Rationale: Heterogeneous catalysts like Palladium on carbon (Pd/C) are effective for the complete reduction of alkenes under a hydrogen atmosphere. The reaction occurs on the surface of the metal catalyst. For asymmetric reductions, homogeneous catalysts comprising a metal center (e.g., Rhodium or Ruthenium) and a chiral phosphine ligand are employed to deliver hydrogen stereoselectively.

Protocol: Heterogeneous Hydrogenation

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Solvent (e.g., Methanol, Ethyl Acetate)

  • Hydrogen gas (H₂)

Procedure:

  • Setup: Dissolve this compound in the chosen solvent in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or use a hydrogen-filled balloon for atmospheric pressure reactions).

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Carefully vent the hydrogen atmosphere and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(oxetan-3-yl)acetonitrile, which can be further purified if necessary.

Brønsted Acid-Catalyzed Ring Opening

The high ring strain of the oxetane can be harnessed for synthetic utility. Under Brønsted acid catalysis, the oxetane can act as a 1,2-bis-electrophile, reacting with dinucleophiles to form larger heterocyclic systems like 1,4-dioxanes.[5]

Catalytic Rationale: A strong Brønsted acid (e.g., triflimide, Tf₂NH) protonates the oxetane oxygen, activating the ring towards nucleophilic attack. This can lead to the formation of a stabilized oxetane carbocation, which then reacts with a nucleophile. A second intramolecular ring-opening step with another nucleophilic group on the same molecule can lead to annulation products.[5]

G start Substituted Oxetane step1 Protonation & Carbocation Formation start->step1 acid Brønsted Acid (Tf₂NH) acid->step1 step2 Intermolecular Nucleophilic Attack step1->step2 diol 1,2-Diol (Nucleophile) diol->step2 intermediate Ring-Opened Intermediate step2->intermediate step3 Intramolecular Cyclization intermediate->step3 product 1,4-Dioxane Product step3->product

Caption: Mechanism for Brønsted acid-catalyzed dioxane synthesis.

Representative Protocol: Synthesis of a 1,4-Dioxane Derivative

Materials:

  • 2-(Oxetan-3-yl)acetonitrile (product from hydrogenation, 1.0 eq)

  • Ethylene glycol (1.2 eq)

  • Bistriflimide (Tf₂NH) (10 mol%)

  • Anhydrous acetonitrile

Procedure:

  • Setup: In a dry vial under an inert atmosphere, dissolve the 2-(oxetan-3-yl)acetonitrile and ethylene glycol in anhydrous acetonitrile.

  • Catalyst Addition: Add the Tf₂NH catalyst to the solution.

  • Reaction: Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the substituted 1,4-dioxane.

References

Application Notes for the Synthesis of Heterocyclic Compounds Using 2-(Oxetan-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(Oxetan-3-ylidene)acetonitrile

In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular scaffolds with improved physicochemical properties is paramount. The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a uniquely valuable motif. Its incorporation into drug candidates can significantly enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity by acting as a polar surrogate for gem-dimethyl or carbonyl groups.

This compound stands out as a powerful and versatile building block that harnesses the benefits of the oxetane core. This reagent features a strained oxetane ring attached to an electron-deficient α,β-unsaturated nitrile system. This dual functionality offers a rich platform for chemical exploration, enabling the construction of complex heterocyclic and spirocyclic architectures through a variety of chemical transformations. The electron-withdrawing nature of the nitrile group activates the exocyclic double bond, rendering it an excellent Michael acceptor for reactions with a wide range of nucleophiles. This reactivity profile allows for the strategic and efficient assembly of diverse heterocyclic libraries, making it an indispensable tool for researchers, scientists, and drug development professionals.

Synthesis of the Core Reagent: this compound

Before its application, a reliable synthesis of the title compound is necessary. The most common and efficient method is the Horner-Wadsworth-Emmons (HWE) olefination, which offers significant advantages over the classical Wittig reaction, including the straightforward purification of the product due to the water-solubility of the phosphate byproduct.[1][2]

Protocol 1: Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol describes the reaction of oxetan-3-one with diethyl cyanomethylphosphonate to yield this compound.[3]

Materials:

  • Oxetan-3-one

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Preparation of the Ylide: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DME (120 mL). Cool the flask to 0-5 °C using an ice bath.

  • Carefully add sodium hydride (4.12 g, 102.83 mmol, 1.2 equiv) to the cooled DME.

  • Slowly add diethyl cyanomethylphosphonate (16.2 mL, 99.8 mmol, 1.2 equiv) dropwise to the suspension, ensuring the internal temperature remains below 5 °C.

  • Stir the mixture at 0-5 °C for 30 minutes. The suspension should become a clear, homogeneous solution, indicating the formation of the phosphonate carbanion.

  • Olefination Reaction: Prepare a solution of oxetan-3-one (10.1 g, 83.2 mmol, 1.0 equiv) in anhydrous DME (20 mL).

  • Add the oxetan-3-one solution dropwise to the carbanion solution at 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 12-16 hours).

  • Work-up and Purification: Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by slowly adding water (250 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (1 x 200 mL, then 1 x 100 mL).

  • Combine the organic layers and wash with brine (200 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product, this compound, is obtained as an oil that solidifies upon standing (8.0 g, 60% yield).[3] Further purification can be achieved by column chromatography if necessary.

Application in Multicomponent Reactions: Synthesis of Spiro-Fused Dihydropyridines

One of the most powerful applications of this compound is in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single synthetic operation. The synthesis of spiro[oxeto-dihydropyridine] scaffolds is of particular interest, as these structures are valuable in medicinal chemistry. This protocol outlines a variation of the Hantzsch pyridine synthesis.[4][5]

Causality and Mechanism

This reaction proceeds through a cascade of well-understood transformations. First, an aldehyde condenses with an active methylene compound (e.g., dimedone) to form a Knoevenagel adduct. Concurrently, this compound undergoes a Michael addition with the enamine formed from the reaction of the active methylene compound with an ammonium source.[6] These intermediates then combine and cyclize to form the dihydropyridine ring. The use of this compound instead of a simple activated nitrile like malononitrile directly installs the desirable spiro-oxetane motif at the C4 position of the resulting dihydropyridine.

G cluster_michael Michael Addition cluster_knoevenagel Knoevenagel Condensation cluster_cyclization Cyclization & Dehydration reagents This compound (1) + Aldehyde (R-CHO) (2) + Dimedone (3) + NH4OAc MA_intermediate Michael Adduct (4) reagents->MA_intermediate Base (Piperidine) K_intermediate Knoevenagel Adduct (5) reagents->K_intermediate cycl_intermediate Cyclized Intermediate MA_intermediate->cycl_intermediate K_intermediate->cycl_intermediate product Spiro[oxeto-dihydropyridine] (6) cycl_intermediate->product - H₂O caption Reaction pathway for spiro-dihydropyridine synthesis. G cluster_workflow Experimental Workflow A 1. Combine Reactants (Oxetane, Dicarbonyl) in Ethanol B 2. Add Catalytic Base (Piperidine) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool and Isolate (Filtration) C->D E 5. Purify (Recrystallization) D->E F 6. Characterize (NMR, HRMS, IR) E->F caption General workflow for spiro-pyran synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Oxetan-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Oxetan-3-ylidene)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable oxetane building block. The following information is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and why is this important for purification?

A1: The most prevalent and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This olefination involves the reaction of oxetan-3-one with a stabilized phosphonate ylide, typically generated from diethyl cyanomethylphosphonate and a base like sodium hydride (NaH).[3]

Understanding the synthesis is critical because the reaction mechanism directly predicts the major byproducts you will need to remove. The HWE reaction is known for its high yield and stereoselectivity in many cases, but the specific substrates and conditions used here necessitate a robust purification strategy.[1][4]

Q2: What are the primary impurities and byproducts I should expect from the HWE synthesis?

A2: Your crude reaction mixture will typically contain a mixture of the desired product and several key byproducts. The challenge of the purification lies in separating the target molecule from these structurally similar or physically distinct compounds.

  • Water-Soluble Phosphate Byproduct : The HWE reaction generates a dialkyl phosphate salt (e.g., sodium diethyl phosphate) as a stoichiometric byproduct.[1] This is the most abundant byproduct but is fortunately the easiest to remove due to its high polarity and water solubility.

  • Unreacted Starting Materials : Incomplete reactions will leave residual oxetan-3-one and diethyl cyanomethylphosphonate. Oxetan-3-one is volatile and relatively polar, while the phosphonate is a high-boiling, polar oil.

  • E/Z Geometric Isomers : The olefination reaction can produce a mixture of (E)- and (Z)-isomers of this compound. While HWE reactions often favor the (E)-isomer, the selectivity is not always perfect.[5][6] These isomers often have very similar polarities, making them the primary challenge for chromatographic separation.

  • Excess Base and Solvents : Residual base (e.g., NaH, which is quenched to NaOH) and reaction solvents (e.g., DME, THF) must be thoroughly removed.[3]

Q3: What is the essential first step in the purification process after the reaction is complete?

A3: The indispensable first step is a carefully controlled aqueous workup . This procedure is designed to remove the bulk of the water-soluble impurities, primarily the phosphate byproduct and any remaining inorganic base. A typical workup involves quenching the reaction mixture with water, followed by extraction with an organic solvent like ethyl acetate (EtOAc).[3] The combined organic layers are then washed with brine to remove residual water before being dried and concentrated. This initial step significantly simplifies the subsequent, more precise purification stages.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification workflow.

Problem: My crude product is a persistent oil, but the literature reports a solid. What's wrong?

This is a classic sign of impurities. The melting point of pure this compound is 56-58 °C.[7][8] The presence of isomeric impurities, residual solvent, or unreacted starting materials can depress the melting point and cause the product to remain an oil at room temperature.

  • Causality : Geometric isomers, in particular, can disrupt the crystal lattice, preventing solidification. Residual high-boiling solvents like DME or THF can also plasticize the solid.

  • Solution : Do not proceed with this oil to the next synthetic step. Subject the material to high-vacuum to remove volatile solvents. Then, proceed with a rigorous purification method such as flash column chromatography followed by recrystallization. See Protocols 2 & 3 for detailed instructions.

Problem: During column chromatography, I see two very close spots on my TLC plate that are difficult to separate.

You are almost certainly observing the (E)- and (Z)-isomers of the product. Their structural similarity results in very close retention factors (Rƒ) on silica gel.

  • Causality : The small difference in the spatial arrangement of the cyano group relative to the oxetane ring leads to only a minor difference in polarity, making baseline separation challenging.

  • Solutions :

    • Optimize Your Solvent System : Switch to a less polar mobile phase. A common system is Ethyl Acetate/Hexanes. By decreasing the percentage of the more polar solvent (EtOAc), you can increase the separation between the spots. Test solvent systems like 15% EtOAc in Hexanes or even 10% Acetone in Hexanes.

    • Use a High-Performance Column : Employ a column packed with high-quality, small-particle-size silica gel (e.g., 32-63 µm).[9] This increases the number of theoretical plates and improves resolution.

    • Collect Mixed Fractions : It may be impossible to achieve perfect separation. In this case, collect three sets of fractions: pure lower Rƒ spot, a mixture of both, and pure higher Rƒ spot. Concentrate the pure fractions. The mixed fractions can be combined and re-chromatographed if the yield is critical.

Problem: My final yield is low after purification. Where could my product have gone?

Low recovery can be attributed to several factors, from mechanical loss to product instability.

  • Causality & Solutions :

    • Product Volatility : While the boiling point is high (216 °C), the molecule has a relatively low molecular weight (95.10 g/mol ).[7][10] Aggressive concentration on a rotary evaporator, especially with high heat, can lead to loss. Solution : Concentrate fractions at reduced temperature (<30 °C) and pressure.

    • Decomposition on Silica : The strained oxetane ring can be sensitive to acidic conditions.[11] Standard silica gel is slightly acidic and can potentially cause ring-opening or decomposition, especially with prolonged contact time. Solution : Minimize the time your compound spends on the column. If decomposition is suspected, consider using deactivated (neutral) silica gel or alumina for chromatography.

    • Incomplete Extraction : Ensure the pH of the aqueous layer during workup is not highly acidic or basic, which could affect the partitioning of the product. Use a sufficient volume and number of organic extractions (e.g., 3x).

Data Summary Table

This table summarizes key physical properties to inform your purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Polarity
This compound 95.10[7]56-58[8]216[8]Moderate
Oxetan-3-one72.06N/A~140High
Diethyl Cyanomethylphosphonate177.12N/A105-108 (at 1 mmHg)High
Sodium Diethyl Phosphate162.05>300N/AVery High (Water Soluble)

Experimental Protocols

Protocol 1: Post-Reaction Aqueous Workup

This protocol is designed to remove water-soluble byproducts from the crude reaction mixture.

  • Quenching : Cool the reaction vessel to 0-5 °C in an ice bath. Slowly and carefully add deionized water to quench any unreacted sodium hydride and the reaction itself.[3] Caution: This is an exothermic process and will evolve hydrogen gas.

  • Extraction : Transfer the quenched mixture to a separatory funnel. Add ethyl acetate and extract the aqueous layer. A typical ratio is 1:1 by volume. Collect the organic layer.[3]

  • Repeat Extraction : Extract the aqueous layer two more times with fresh ethyl acetate to ensure complete recovery of the product.

  • Washing : Combine all organic layers and wash them sequentially with deionized water and then with a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath temp < 30 °C). The resulting crude material is now ready for chromatography.

Protocol 2: Flash Column Chromatography

This method is used to separate the target compound from isomers and less polar/more polar impurities.

  • Column Packing : Prepare a glass column with silica gel (32-63 µm) in a slurry of the initial mobile phase (e.g., 5% Ethyl Acetate in Hexanes). The amount of silica should be approximately 50-100 times the weight of your crude material.

  • Sample Loading : Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution : Begin eluting the column with the starting mobile phase. Maintain a constant flow rate using positive pressure.

  • Gradient Elution (Recommended) : Start with a low polarity mobile phase (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 10%, then 15%, then 20% EtOAc) to elute compounds of increasing polarity. This "gradient" approach provides the best separation.

  • Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system.

  • Combine and Concentrate : Combine the fractions containing the pure desired product and concentrate them under reduced pressure.

Protocol 3: Recrystallization for High-Purity Material

Use this protocol on the material purified by chromatography to achieve analytical purity.

  • Solvent Selection : The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot. Based on the compound's polarity, good starting points are isopropanol, ethanol, or a mixed solvent system like Ethyl Acetate/Hexanes.

  • Dissolution : Place the partially purified solid in a clean Erlenmeyer flask. Add a minimal amount of the hot solvent of choice until the solid just dissolves completely.

  • Cooling : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Induce Crystallization (if needed) : If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal from a previous batch.

  • Ice Bath : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the solid.

  • Isolation and Drying : Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under high vacuum to remove all residual solvent. The resulting crystalline solid should be of high purity, which can be confirmed by NMR spectroscopy and melting point analysis.

Visualized Workflows and Relationships

Overall Purification Workflow

PurificationWorkflow A Crude Reaction Mixture (Product, Byproducts, SMs) B Aqueous Workup (Protocol 1) A->B C Crude Organic Extract (Product, Isomers, SMs) B->C H Aqueous Waste (Phosphate Salts) B->H D Flash Column Chromatography (Protocol 2) C->D E Partially Purified Product (Mainly one isomer) D->E F Recrystallization (Protocol 3) E->F G High-Purity Crystalline Product (>99%) F->G

Caption: A step-by-step workflow from the crude reaction mixture to the final high-purity product.

Key Compound Relationships

ByproductRelationships cluster_crude Crude Mixture cluster_purification Purification Targets Product This compound E-isomer Z-isomer Sep3 Separate Isomers via Optimized Chromatography Product->Sep3 SMs Starting Materials Oxetan-3-one Diethyl Cyanomethylphosphonate Sep2 Separate via Chromatography SMs->Sep2 Byproducts HWE Byproduct Sodium Diethyl Phosphate Sep1 Separate via Workup Byproducts->Sep1

Caption: The relationship between the target product, starting materials, and byproducts to be separated.

References

Technical Support Center: Reactions of 2-(Oxetan-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(Oxetan-3-ylidene)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this valuable building block. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when synthesizing this compound via the Horner-Wadsworth-Emmons (HWE) reaction?

The most frequently reported issues include low product yield, the formation of side products, and challenges in purification. Low yields can often be attributed to incomplete deprotonation of the phosphonate reagent, steric hindrance from the oxetan-3-one, or suboptimal reaction temperatures.[1] Side reactions may include polymerization of the product and potential ring-opening of the oxetane moiety under inappropriate conditions.[2][3] Purification can be complicated by the product's polarity and its potential instability on silica gel.

Q2: How stable is the oxetane ring in this compound under typical reaction and workup conditions?

The oxetane ring is a strained four-membered ether, making it susceptible to ring-opening under certain conditions. Generally, it is most vulnerable to strongly acidic conditions, which can catalyze its cleavage.[4] However, the 3,3-disubstituted nature of the carbon bearing the double bond in the product can offer some steric protection. The oxetane moiety is generally stable under basic conditions, which are typical for the Horner-Wadsworth-Emmons reaction.[3][5] It is crucial to avoid acidic workup conditions to maintain the integrity of the oxetane ring.

Q3: My this compound product appears to be unstable and polymerizes upon storage. How can this be prevented?

This compound is an α,β-unsaturated nitrile, a class of compounds known to be susceptible to anionic polymerization, especially in the presence of basic residues.[2][4] To prevent polymerization, ensure all basic reagents are thoroughly quenched and removed during workup. It is advisable to store the purified product in a cool, dry environment, under an inert atmosphere.[6] For long-term storage, consider dissolving the compound in an anhydrous, non-nucleophilic solvent and storing it at low temperatures (-20°C).

Q4: What is the expected stereoselectivity of the Horner-Wadsworth-Emmons reaction to form this compound?

The Horner-Wadsworth-Emmons reaction with stabilized phosphonate ylides, such as the one derived from diethyl cyanomethylphosphonate, generally favors the formation of the (E)-alkene.[7] This is due to the thermodynamic stability of the intermediates leading to the trans product.[1] For this compound, the major product is expected to be the (E)-isomer.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low yield of the desired product is a common frustration. The following workflow can help diagnose and resolve the underlying cause.

Troubleshooting Workflow for Low Yield

cluster_solutions Solutions start Low or No Yield check_reagents 1. Reagent Quality & Stoichiometry - Are oxetan-3-one and phosphonate pure? - Is the base fresh and anhydrous? - Are stoichiometric ratios correct? start->check_reagents check_deprotonation 2. Incomplete Deprotonation - Is the base strong enough? - Was sufficient time allowed for ylide formation? check_reagents->check_deprotonation Reagents OK sol_reagents Action: - Purify starting materials. - Use fresh, high-purity base (e.g., NaH from a new container). - Verify calculations and measurements. check_reagents->sol_reagents Issue Found check_conditions 3. Reaction Conditions - Is the temperature optimal? - Is the reaction time sufficient? check_deprotonation->check_conditions Deprotonation OK sol_deprotonation Action: - Use a stronger base (e.g., NaH, n-BuLi). - Increase deprotonation time (e.g., 30-60 min at 0°C). - Ensure anhydrous conditions. check_deprotonation->sol_deprotonation Issue Found check_workup 4. Workup & Isolation - Was the product lost during extraction? - Did decomposition occur during purification? check_conditions->check_workup Conditions OK sol_conditions Action: - Optimize temperature (start at 0°C and slowly warm to RT). - Monitor reaction by TLC to determine optimal time. check_conditions->sol_conditions Issue Found sol_workup Action: - Perform careful extractions with an appropriate solvent. - Avoid acidic conditions. - Use a suitable purification method (see Purification Guide). check_workup->sol_workup Issue Found

Caption: Troubleshooting workflow for low product yield.

In-Depth Analysis:

  • Reagent Integrity: The Horner-Wadsworth-Emmons reaction is highly sensitive to the quality of the reagents. Oxetan-3-one can be prone to hydration or polymerization. The phosphonate reagent should be pure, and the base, typically sodium hydride (NaH), must be fresh and handled under strictly anhydrous conditions.[1][8]

  • Base Selection and Deprotonation: Diethyl cyanomethylphosphonate requires a strong base for complete deprotonation. Sodium hydride is a common choice.[9] Incomplete deprotonation leads to a lower concentration of the reactive phosphonate carbanion and, consequently, a lower yield. Ensure the NaH is of high purity and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control: The initial deprotonation is typically performed at a low temperature (0-5°C) to control the exothermic reaction.[9] The subsequent addition of oxetan-3-one should also be done at a low temperature to minimize side reactions. Allowing the reaction to slowly warm to room temperature and stir overnight is a common strategy.[9]

Issue 2: Formation of Significant Byproducts

The appearance of unexpected spots on your TLC plate indicates the formation of side products. The following diagram illustrates potential side reactions.

Potential Side Reaction Pathways

cluster_pathways Reaction Pathways start Reaction Mixture (Oxetan-3-one + Phosphonate Ylide) desired_path Desired HWE Reaction start->desired_path ring_opening Oxetane Ring Opening start->ring_opening Acidic Contaminants or High Temperature product This compound desired_path->product polymerization Product Polymerization polymer Poly(this compound) polymerization->polymer opened_ring Ring-Opened Byproducts ring_opening->opened_ring michael_addition Michael Addition michael_adduct Michael Adduct michael_addition->michael_adduct product->polymerization Base/Nucleophile product->michael_addition Excess Ylide or other Nucleophiles

Caption: Potential side reaction pathways.

In-Depth Analysis:

  • Product Polymerization: As an electron-deficient alkene, this compound is susceptible to polymerization initiated by nucleophiles, including residual base or even the phosphonate carbanion.[2][4] This can be minimized by careful quenching of the reaction and maintaining a neutral pH during workup and purification.

  • Oxetane Ring Opening: While relatively stable to the basic conditions of the HWE reaction, the oxetane ring can be opened by strong acids.[2][3] Ensure that no acidic contaminants are present in the starting materials or solvents, and avoid acidic workup procedures.

  • Michael Addition: The product, being a Michael acceptor, can potentially react with nucleophiles present in the reaction mixture, such as excess phosphonate carbanion, to form a Michael adduct. This can be controlled by the slow addition of the limiting reagent and by optimizing the stoichiometry of the reactants.

Issue 3: Difficulty in Product Purification

Purifying this compound can be challenging due to its polarity and potential for decomposition on stationary phases like silica gel.

Purification Strategy Guide

Issue Potential Cause Recommended Solution Citation
Product Streaking on TLC/Column High polarity of the product.Use a more polar eluent system (e.g., ethyl acetate/hexanes with a higher proportion of ethyl acetate). Consider using a different stationary phase like alumina (neutral or basic).
Product Decomposition on Column Acidity of standard silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use neutral or basic alumina.
Co-elution with Byproducts Similar polarity of product and impurities.Optimize the eluent system using different solvent combinations. Consider reverse-phase chromatography if the product is sufficiently soluble in polar solvents like acetonitrile/water.[5]
Difficulty Removing Phosphate Byproduct Incomplete aqueous extraction.The diethyl phosphate byproduct of the HWE reaction is water-soluble.[6] Perform multiple extractions with water and brine to ensure its complete removal before chromatography.[1]

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from established procedures and optimized for common laboratory settings.[9]

Materials:

  • Oxetan-3-one

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq.) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then place the flask under a nitrogen atmosphere.

  • Add anhydrous DME to the flask and cool the suspension to 0°C using an ice bath.

  • Slowly add diethyl cyanomethylphosphonate (1.1 eq.) to the stirred suspension, maintaining the internal temperature below 5°C.

  • Stir the mixture at 0-5°C for 30-60 minutes, during which the suspension should become a homogeneous solution.

  • In a separate flask, dissolve oxetan-3-one (1.0 eq.) in a minimal amount of anhydrous DME.

  • Add the solution of oxetan-3-one dropwise to the reaction mixture at 0-5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, carefully quench the reaction by slowly adding deionized water at 0°C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine if necessary) using a gradient of ethyl acetate in hexanes.

IV. References

  • Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC - NIH. Available at: --INVALID-LINK--

  • Wittig Olefination of Ketones: Technical Support Center - Benchchem. Available at: --INVALID-LINK--

  • Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. Available at: --INVALID-LINK--

  • Technical Support Center: Optimization of the Horner-Wadsworth-Emmons Reaction with Diethyl 4-(diphenylamino)benzylphosphonate - Benchchem. Available at: --INVALID-LINK--

  • Cyanoacrylate - Wikipedia. Available at: --INVALID-LINK--

  • Polymerization ofalkyl cyanoacrylates by anionic mechanism. - ResearchGate. Available at: --INVALID-LINK--

  • "Polycyanoacrylates". In: Encyclopedia of Polymer Science and Technology - AFINITICA. Available at: --INVALID-LINK--

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. Available at: --INVALID-LINK--

  • Organic & Biomolecular Chemistry - RSC Publishing. Available at: --INVALID-LINK--

  • Optimization of the HWE reaction conditions a | Download Table - ResearchGate. Available at: --INVALID-LINK--

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC - NIH. Available at: --INVALID-LINK--

  • Optimization of reaction conditions for the synthesis of 1. - ResearchGate. Available at: --INVALID-LINK--

  • Michael Addition Reaction Under Green Chemistry - IJSDR. Available at: --INVALID-LINK--

  • Technical Support Center: Olefination in Englerin A Synthesis - Benchchem. Available at: --INVALID-LINK--

  • Acetonitrile as a Replacement for Methanol in Normal-phase Flash Chromatography - Biotage. Available at: --INVALID-LINK--

  • Separation of 2-(Ethyl(3-methylphenyl)amino)acetonitrile on Newcrom R1 HPLC column. Available at: --INVALID-LINK--

  • Wittig-and Horner-Wadsworth-Emmons olefination in aqueous media with and without phase transfer catalysis - United Arab Emirates University. Available at: --INVALID-LINK--

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--

  • Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry - YouTube. Available at: --INVALID-LINK--

  • Wittig- and Horner- Wadsworth-Emmons Olefination in Aqueous Media with and without Phase Transfer Catalysis | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • Horner-Wadsworth-Emmons Reaction of Unprotected Sugars in Water or in the Absence of Any Solvent: One-Step Access to C Glycoside Amphiphiles - ResearchGate. Available at: --INVALID-LINK--

  • Horner-Wadsworth-Emmons Reaction - Alfa Chemistry. Available at: --INVALID-LINK--

  • Takai Olefination Troubleshooting : r/Chempros - Reddit. Available at: --INVALID-LINK--

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: --INVALID-LINK--

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: --INVALID-LINK--

    • The Wittig Reaction. Available at: --INVALID-LINK--

  • Olefination of carbonyls with alkenes enabled by electrophotocatalytic generation of distonic radical cations - PMC - NIH. Available at: --INVALID-LINK--

  • Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. Available at: --INVALID-LINK--

  • US3801622A - Process for purification of alpha-unsaturated nitriles - Google Patents. Available at: --INVALID-LINK--

  • Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Tert-butyl 2-(oxetan-3-ylidene)acetate - Benchchem. Available at: --INVALID-LINK--

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • 20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. Available at: --INVALID-LINK--

  • US3960923A - Process for the preparation of α,β-unsaturated nitriles - Google Patents. Available at: --INVALID-LINK--

  • Introduction to the Wittig Reaction and Discussion of the Mechanism - ResearchGate. Available at: --INVALID-LINK--

  • US4156690A - Method for preparing unsaturated nitriles - Google Patents. Available at: --INVALID-LINK--

  • Wittig Reaction - Common Conditions. Available at: --INVALID-LINK--

  • This compound | 1123787-67-6 - ChemicalBook. Available at: --INVALID-LINK--

  • 19.7b Wittig Reaction | Organic Chemistry - YouTube. Available at: --INVALID-LINK--

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. Available at: --INVALID-LINK--

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: --INVALID-LINK--

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. Available at: --INVALID-LINK--

  • 1123787-67-6 this compound - Echemi. Available at: --INVALID-LINK--

  • The general mechanism for acetonitrile hydrolysis - ResearchGate. Available at: --INVALID-LINK--

  • The Hydrolysis of Nitriles - Chemistry LibreTexts. Available at: --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Temperature for the Synthesis of 2-(Oxetan-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Oxetan-3-ylidene)acetonitrile. This document is designed for researchers, chemists, and process development professionals who are utilizing this critical building block in their synthetic campaigns. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction dynamics, with a specific focus on the critical parameter of temperature. By understanding the causality behind each thermal step, you can effectively troubleshoot issues, optimize for yield and purity, and ensure the robustness of your experimental outcomes.

The predominant and most reliable method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination involves the reaction of oxetan-3-one with a stabilized phosphonate ylide, typically generated in situ from diethyl cyanomethylphosphonate and a strong base like sodium hydride (NaH).[1] While seemingly straightforward, the success of this transformation is exquisitely sensitive to temperature control at every stage.

Section 1: Foundational Principles - Why Temperature Governs the HWE Reaction

The Horner-Wadsworth-Emmons reaction is a cornerstone of modern organic synthesis for creating carbon-carbon double bonds.[2] Its mechanism involves three key temperature-dependent stages:

  • Ylide Formation (Deprotonation): The reaction is initiated by deprotonating diethyl cyanomethylphosphonate with a strong, non-nucleophilic base. The use of sodium hydride (NaH) makes this step highly exothermic. Uncontrolled temperature spikes during this phase can lead to the degradation of the phosphonate reagent or unwanted side reactions with the solvent.

  • Nucleophilic Addition: The resulting phosphonate carbanion (the ylide) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of oxetan-3-one. This addition forms a transient betaine or oxaphosphetane intermediate.[3] The rate of this step is kinetically controlled and highly dependent on temperature.

  • Elimination: The intermediate collapses, eliminating a water-soluble phosphate byproduct and forming the desired exocyclic double bond. This elimination step also has a specific activation energy barrier that must be overcome.

The oxetane ring itself is a strained four-membered heterocycle.[4] While essential for its utility as a pharmacophore, this inherent ring strain makes it susceptible to thermal- or acid/base-catalyzed ring-opening, a key potential side reaction that must be mitigated through precise temperature management.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<40%), and I recover a significant amount of unreacted oxetan-3-one. Could temperature be the cause?

A: Absolutely. This symptom points to one of two primary issues, both rooted in temperature management: incomplete ylide formation or a stalled olefination step.

  • Causality (Ylide Formation): The deprotonation of diethyl cyanomethylphosphonate with NaH is a heterogeneous reaction that requires a specific temperature window to proceed efficiently without degradation. A literature procedure explicitly notes the importance of maintaining the temperature below 5 °C during this step.[1][5] If the temperature is too low (e.g., <-10 °C), the deprotonation may be sluggish and incomplete, leaving you with insufficient nucleophile. Conversely, if the temperature spikes above 10-15 °C due to an uncontrolled exotherm, the newly formed, highly reactive ylide can begin to decompose.

  • Causality (Olefination Step): The nucleophilic addition and subsequent elimination require a certain amount of thermal energy to overcome their activation barriers. The standard protocol of "gradual warming to room temperature" is often sufficient.[1] However, if your laboratory's "room temperature" is on the cooler side (e.g., 18-20 °C), the reaction may not have enough energy to proceed to completion within the allotted time, leaving starting material unreacted.

Troubleshooting Steps:

  • Verify Ylide Formation Temperature: During the addition of diethyl cyanomethylphosphonate to the NaH suspension, ensure the internal reaction temperature is rigorously maintained between 0 and 5 °C using an ice/water bath. Slow, dropwise addition is critical.

  • Confirm Ylide Formation: After the 30-minute stir at 0-5 °C, the mixture should transform from a slurry to a more homogeneous, slightly clearer solution, indicating the formation of the soluble sodium salt of the ylide.[1]

  • Controlled Post-Addition Warming: After adding oxetan-3-one at low temperature, consider allowing the reaction to stir at a controlled 25 °C overnight using a water bath. If the reaction still stalls, a systematic temperature increase is warranted (see Protocol 2).

Q2: My crude product is impure, showing several unidentified spots on TLC/LCMS. How can I leverage temperature to improve purity?

A: The formation of byproducts is often a result of side reactions that compete with the main olefination pathway. These competing reactions may have higher activation energies, meaning they become more significant at elevated temperatures.

  • Causality (Oxetane Instability): The strained oxetane ring is the most likely source of impurities.[4] At higher temperatures or in the presence of any trace acidic/basic impurities, the ring can open, leading to a complex mixture of oligomeric or polymeric materials.

  • Causality (Ylide Decomposition): The cyanostabilized ylide is relatively stable but not infinitely so. Prolonged exposure to elevated temperatures can lead to decomposition or self-condensation pathways.

Troubleshooting Steps:

  • Strict Low-Temperature Additions: As with yield issues, ensure both the ylide formation and the subsequent addition of oxetan-3-one are performed at a strictly controlled low temperature (0-5 °C). This minimizes the thermal stress on all components.

  • Evaluate the "Overnight" Temperature: Stirring at "room temperature" is a common but imprecise instruction. If byproduct formation is an issue, consider running the reaction at a slightly lower, controlled temperature (e.g., 15 °C or 20 °C) for a longer period (24-36 hours). This can provide enough energy for the desired reaction while keeping competing pathways dormant.

  • Quench Temperature: Ensure the reaction is fully cooled back down in an ice bath before quenching with water. Adding water to a warm, basic solution can cause exothermic hydrolysis of any remaining reactive species, leading to byproduct formation.

Q3: The reaction seems to stop after a few hours at room temperature. Is it safe to apply heat to drive it to completion?

A: Yes, it is often effective to gently heat the reaction, but this must be done systematically and with caution. A sudden, uncontrolled application of heat can easily lead to the decomposition issues described in Q2. The correct approach is to perform a simple temperature scouting study.

  • Rationale: The ideal temperature is one that maximizes the rate of the desired reaction while minimizing the rate of decomposition and side reactions. This "sweet spot" is often found between 25 °C and 50 °C for HWE reactions.

See Protocol 2 for a detailed, step-by-step guide on how to safely and effectively determine the optimal heating temperature for your reaction.

Section 3: Experimental Protocols for Temperature Optimization

These protocols provide a validated baseline and a systematic approach to optimizing the reaction temperature. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Baseline Synthesis at Ambient Temperature

This protocol is adapted from established literature procedures and serves as the benchmark for optimization studies.[1]

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Base Suspension: Charge the flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and anhydrous 1,2-dimethoxyethane (DME). Cool the suspension to 0 °C using an ice/water bath.

  • Ylide Formation: Slowly add diethyl cyanomethylphosphonate (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: Stir the resulting mixture at 0-5 °C for 30 minutes. A change to a more translucent, homogeneous solution should be observed.

  • Ketone Addition: Add a solution of oxetan-3-one (1.0 eq.) in anhydrous DME dropwise, again maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to gradually warm to ambient room temperature (approx. 20-25 °C). Stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LCMS by periodically quenching a small aliquot in saturated ammonium chloride solution and extracting with ethyl acetate.

  • Workup: Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Systematic Temperature Scouting Study

Use this protocol if the baseline reaction stalls or proceeds too slowly.

  • Setup & Initial Steps: Follow steps 1-5 from Protocol 1.

  • Initial Stir: After the oxetan-3-one addition, allow the reaction to stir at room temperature for 2 hours.

  • Baseline Sample: Take a sample for analysis (TLC/LCMS) to establish the baseline conversion at room temperature.

  • Incremental Heating: Place the flask in a thermostatically controlled heating mantle or oil bath set to 40 °C.

  • Monitoring at T1: Stir for 2-4 hours at 40 °C, taking a sample every hour to monitor the consumption of oxetan-3-one and the formation of the product and any new byproducts.

  • Incremental Heating (Optional): If the reaction is proceeding cleanly but slowly at 40 °C, you can increase the temperature to 50 °C and continue monitoring. It is generally not recommended to exceed 60 °C due to the instability of the oxetane ring.

  • Analysis & Determination: Analyze the conversion and purity profile at each temperature point. Determine the optimal temperature that provides the best balance of reaction time and product purity.

  • Workup: Once the optimal endpoint is reached, cool the reaction to room temperature, then to 0 °C, and proceed with the workup as described in Protocol 1.

Section 4: Data Presentation & Visualization

Data Summary: Temperature Scouting Results

When conducting the scouting study from Protocol 2, organize your data in a clear, tabular format to facilitate decision-making.

Temperature (°C)Time (h)Conversion of Oxetan-3-one (%)Product Purity (by LCMS Area %)Key Byproducts Observed
25245%98%None
251670%97%Trace impurity at RRT 1.2
40185%96%Trace impurity at RRT 1.2
404>99%95%Impurity at RRT 1.2 increases
501>99%88%Significant new impurities appear

Table 1: Example data from a temperature scouting study. This hypothetical data suggests that 40 °C for 4 hours provides the best balance of complete conversion and high purity.

Experimental & Logic Workflows

The following diagrams visualize the experimental workflow and the underlying logic of temperature optimization.

G cluster_0 Phase 1: Ylide Formation cluster_1 Phase 2: Olefination cluster_2 Phase 3: Decision & Workup A 1. Suspend NaH in DME B 2. Cool to 0-5 °C A->B C 3. Add Phosphonate (Maintain T < 5 °C) B->C D 4. Stir 30 min @ 0-5 °C C->D E 5. Add Oxetan-3-one (Maintain T < 5 °C) D->E Ylide Ready F 6. Warm to 25 °C Stir 2h & Sample E->F G 7. Heat to 40 °C Stir & Sample Hourly F->G H 8. Analyze Samples (Conversion & Purity) G->H I 9. Optimal Point Reached? H->I J 10. Cool to 0 °C & Quench I->J  Yes K Continue Heating/ Increase Temp to 50 °C I->K  No K->G Re-evaluate

Caption: Workflow for the Systematic Temperature Scouting Study.

G cluster_0 Reaction Kinetics cluster_1 Experimental Outcome Temp Reaction Temperature Rate_Desired Rate of HWE Reaction Temp->Rate_Desired Increases (Arrhenius Law) Rate_Side Rate of Side Reactions (e.g., Ring Opening) Temp->Rate_Side Increases Sharply (Higher Ea) Yield Product Yield Rate_Desired->Yield Positive Correlation Time Reaction Time Rate_Desired->Time Inverse Correlation Purity Product Purity Rate_Side->Purity Negative Correlation

Caption: Relationship between temperature, kinetics, and outcomes.

References

stability and degradation of 2-(Oxetan-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Oxetan-3-ylidene)acetonitrile

Introduction: Welcome to the dedicated technical support center for this compound (CAS 1123787-67-6). This versatile building block is increasingly utilized by researchers in medicinal chemistry and drug development for its unique structural and physicochemical properties. The strained oxetane ring, when incorporated into molecules, can advantageously modify parameters like aqueous solubility, metabolic stability, and lipophilicity.[1] However, the combination of a strained four-membered ring and an α,β-unsaturated nitrile system introduces specific reactivity and stability challenges.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate potential issues, diagnose experimental problems, and ensure the integrity of your results when working with this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and basic stability of this compound.

Question 1: What are the recommended storage and handling conditions for this compound?

Answer: Proper storage is critical to maintain the compound's integrity. Based on supplier safety data sheets and its chemical nature, the following conditions are mandated:

  • Temperature: Store refrigerated at 2-8°C for long-term stability.[2][3] Shipping at ambient temperature is acceptable for short durations (less than two weeks).[2]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially after the container has been opened.

  • Container: Keep the container tightly sealed in a dry, well-ventilated area.[2][4]

  • Light: Protect from direct sunlight and other sources of strong light to prevent potential photodegradation.[2] Use amber vials for preparing solutions.

Question 2: What are the key physicochemical properties I should be aware of?

Answer: Understanding the fundamental properties of this compound is essential for experimental design. Key data is summarized below.

PropertyValueSource(s)
CAS Number 1123787-67-6[5][6]
Molecular Formula C₅H₅NO[7]
Molecular Weight 95.10 g/mol [6]
Appearance White to light yellow solid[3]
Melting Point 56-58°C[3][7]
Boiling Point 216°C[3][7]
Storage Temp. 2-8°C[2][3]

Question 3: Is this compound stable in common analytical and reaction solvents?

Answer: Stability is highly dependent on the solvent and conditions.

  • Aprotic Solvents: It is generally stable in common aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and Dimethylformamide (DMF) at room temperature for typical reaction times, provided they are anhydrous and free of amine impurities.

  • Protic Solvents: Caution is advised with protic solvents, especially alcohols (Methanol, Ethanol). Under basic or acidic catalysis, or upon heating, these solvents can act as nucleophiles, leading to Michael addition across the exocyclic double bond.

  • Aqueous Solutions: The compound is susceptible to hydrolysis under both acidic and basic conditions, particularly with heating.[8] The nitrile group can hydrolyze to the corresponding amide and subsequently to the carboxylic acid. The strained oxetane ring may also be susceptible to opening under harsh acidic conditions.

Question 4: What are the primary safety hazards associated with this compound?

Answer: According to available safety data sheets, this compound presents several hazards:

  • Toxicity: It is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[2][4]

  • Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[2][4] Avoid inhalation of dust and ensure an eyewash station and safety shower are accessible.

Section 2: Troubleshooting Guide for Experimental Workflows

This section provides a problem-oriented approach to issues that may arise during synthesis or analysis.

Logical Flow for Troubleshooting Experimental Issues

cluster_pathways Potential Degradation Pathways start Problem Encountered (e.g., Low Yield, Extra Peaks) check_purity Step 1: Verify Purity of Starting Material (NMR, LC-MS, MP) start->check_purity check_storage Step 2: Confirm Proper Storage (2-8°C, Inert, Dark) check_purity->check_storage hypothesize Step 3: Hypothesize Degradation Pathway check_storage->hypothesize hydrolysis Nitrile Hydrolysis (Amide/Acid Formation) hypothesize->hydrolysis Aqueous/Acidic/Basic Conditions? michael Michael Addition (Solvent/Nucleophile Adduct) hypothesize->michael Nucleophiles Present? (Amines, Alcohols, Water) ring_opening Oxetane Ring Opening (Isomerization/Decomposition) hypothesize->ring_opening Harsh Acid or High Heat Applied? photo Photodegradation hypothesize->photo Exposed to Light? confirm Step 4: Confirm Hypothesis (Run Stability Study, see Protocol 2) hydrolysis->confirm michael->confirm ring_opening->confirm photo->confirm solution Step 5: Implement Solution (Modify Conditions, Purify, Protect from Light) confirm->solution

Caption: A logical workflow for diagnosing and resolving common experimental problems.

Problem 1: My reaction yield is low/zero, and TLC/LC-MS analysis shows my starting material is gone.

  • Possible Cause (A): Michael Addition Side Reaction. The core issue often lies in the molecule's structure as an α,β-unsaturated nitrile, making it a potent Michael acceptor. If your reaction involves nucleophiles (e.g., primary/secondary amines, thiols, alcohols) and basic conditions, they can readily add to the carbon-carbon double bond instead of participating in the desired reaction.

  • Expert Insight & Solution: This is a competitive reaction pathway. To favor your desired outcome, consider the following:

    • Change the Order of Addition: Add the this compound to the reaction mixture last and slowly, at a reduced temperature (e.g., 0°C), to control the initial reaction rate and minimize side reactions.

    • Use a Non-Nucleophilic Base: If a base is required, switch from a nucleophilic one (like an amine) to a sterically hindered, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge.

    • Protect Reactive Groups: If the nucleophile is part of your intended reactant, it may be necessary to reconsider your synthetic strategy, perhaps by using a precursor to the this compound moiety that is less reactive.

Problem 2: I see new, unexpected peaks in my NMR or LC-MS analysis of a sample that was pure.

  • Possible Cause (A): Nitrile Hydrolysis. The presence of trace acid or base, especially in aqueous or protic solvents (like methanol in HPLC mobile phases), can catalyze the hydrolysis of the nitrile group.[9] This typically occurs in two stages: first to the corresponding primary amide, then to the carboxylic acid. You would expect to see new masses in LC-MS corresponding to [M+18] (amide) and [M+19] (carboxylic acid, as M+H2O-NH3+H).

  • Possible Cause (B): Oxetane Ring Isomerization. While the oxetane ring imparts metabolic stability, it is still a strained system. Certain oxetane-carboxylic acids are known to be unstable, isomerizing into lactones upon heating or even during storage at room temperature.[1] This previously undocumented instability in related systems suggests that under thermal or acidic stress, the oxetane ring could open and rearrange.

  • Expert Insight & Solution: The appearance of new peaks indicates degradation. To identify the culprit:

    • Analyze the Mass: Check the mass-to-charge ratio of the new peaks. Does it correspond to hydrolysis, a solvent adduct, or an isomer of the parent compound?

    • Solvent Purity: Ensure your solvents are of high purity and anhydrous where necessary. Amine contaminants in recycled solvents are a common source of unexpected adducts.

    • pH Control: If using aqueous solutions or HPLC mobile phases, buffer them to a neutral pH (around 6-7.5) if the compound's stability allows. Avoid acidic modifiers like Trifluoroacetic Acid (TFA) if you suspect hydrolysis, or use them at the lowest effective concentration and analyze samples promptly.[9]

    • Perform a Stability Study: Use the protocol outlined in Section 3 to systematically test the compound's stability under your specific experimental and analytical conditions.

Potential Degradation Pathways of this compound

cluster_products Degradation Products parent This compound michael_adduct Michael Adduct (e.g., from R-NH2) parent->michael_adduct Nucleophile (Nu-) e.g., R-NH2, R-OH amide Hydrolysis Product: Amide parent->amide H2O / H+ or OH- (Mild Conditions) isomer Isomer / Ring-Opened Product parent->isomer Strong Acid / Heat (Δ) acid Hydrolysis Product: Carboxylic Acid amide->acid H2O / H+ or OH- (Forced Conditions, Heat)

Caption: Key degradation pathways affecting this compound.

Section 3: Standardized Experimental Protocols

These protocols are designed to promote reproducibility and help validate the integrity of the compound during your experiments.

Protocol 1: Standard Handling and Stock Solution Preparation
  • Objective: To prepare a stable, accurate stock solution for experimental use.

  • Methodology:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Working in a fume hood, weigh the required amount of the solid into a clean, dry vial. For solution-based work, use an amber glass vial to protect from light.

    • Add high-purity, anhydrous solvent (e.g., DMSO, Acetonitrile) to the desired concentration.

    • Mix by vortexing or brief sonication until the solid is fully dissolved.

    • Blanket the vial with an inert gas (Argon or Nitrogen), seal tightly with a PTFE-lined cap, and wrap the cap with parafilm.

    • Store the stock solution at -20°C for short-to-medium term storage. For long-term storage, -80°C is recommended. Always minimize freeze-thaw cycles.

Protocol 2: Assessing Compound Stability in Solution
  • Objective: To determine the stability of this compound under specific pH and solvent conditions over time.

  • Methodology:

    • Prepare Solutions: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile. Prepare three aqueous buffers: pH 2 (e.g., 0.01 M HCl), pH 7.4 (e.g., Phosphate-Buffered Saline), and pH 10 (e.g., Carbonate-Bicarbonate buffer).

    • Initiate Experiment: In separate, labeled amber vials, dilute the stock solution 1:10 into each of the three buffers. Also, prepare a control by diluting 1:10 into a 50:50 Acetonitrile:Water mixture.

    • Time Point Zero (T=0): Immediately after preparation, take an aliquot from each vial and analyze by LC-MS to determine the initial purity and peak area. This is your baseline.

    • Incubation: Store the vials under the desired test condition (e.g., room temperature, 37°C).

    • Subsequent Time Points: Analyze aliquots from each vial at set time points (e.g., 1, 4, 8, 24, and 48 hours).

    • Data Analysis: Compare the peak area of the parent compound at each time point relative to T=0. A decrease in the parent peak area and/or the appearance of new peaks indicates degradation. Calculate the percentage of compound remaining at each time point to quantify stability.

References

troubleshooting 2-(Oxetan-3-ylidene)acetonitrile NMR or mass spectrometry data

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Oxetan-3-ylidene)acetonitrile

Welcome to the dedicated support center for the analytical characterization of this compound. This guide is designed for researchers, chemists, and quality control professionals who are synthesizing or utilizing this versatile building block. We will address common and complex issues encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, providing not just solutions, but the underlying scientific principles to empower your troubleshooting process.

Quick Reference Data & Compound Profile

Before troubleshooting, it's crucial to have a baseline. The molecular formula of this compound is C₅H₅NO, with a molecular weight of 95.10 g/mol [1].

Structure:

Caption: A logical workflow for troubleshooting unexpected NMR shifts.

In-Depth Troubleshooting Guide: Mass Spectrometry

This section addresses common challenges in acquiring and interpreting the mass spectrum of your compound.

Issue 2: Inaccurate Mass or Incorrect Molecular Formula from HRMS

Question: I ran a High-Resolution Mass Spectrometry (HRMS) experiment, but the measured mass is off by more than 5 ppm from the theoretical mass of C₅H₅NO (95.0371), or the predicted formula is wrong. What happened?

Causality & Solution: High mass accuracy is critical for formula determination. Deviations point to specific, correctable issues with the instrument or sample.[2][3]

  • Underlying Cause 1: Instrument Calibration Drift: Mass spectrometers require frequent calibration with a known standard to ensure accuracy.[4] The instrument's calibration can drift over time due to temperature changes or electronic instability.

    • Solution: Recalibrate the mass spectrometer immediately before your run or use an internal standard (a "lock mass") during the acquisition. An internal standard is a compound of known mass that is introduced along with your sample, allowing the software to correct for any mass drift in real-time.

  • Underlying Cause 2: Ion Suppression or Contamination: If your sample is not sufficiently pure, other co-eluting species can interfere with the ionization of your target compound, a phenomenon known as ion suppression.[4] This can lead to a weak signal for your compound and a stronger signal for a contaminant, which may be misidentified as your target.

    • Solution: Ensure your sample is of high purity. If using LC-MS, improve the chromatographic separation to ensure your compound is fully resolved from any impurities. Running a "blank" (injecting only the mobile phase) can help identify system contamination.[3]

  • Underlying Cause 3: Formation of Adducts: In ESI-MS, ions are often observed as adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), or with solvent molecules like acetonitrile ([M+CH₃CN+H]⁺).[5] These will appear at m/z values higher than the expected [M+H]⁺.

    • Solution: Check for peaks corresponding to common adducts. For C₅H₅NO, the [M+Na]⁺ adduct would be at m/z 118.0190 and the [M+H]⁺ ion at m/z 96.0449. The presence of these adducts is normal, but it's important to identify them correctly and not mistake them for the molecular ion of an impurity.

Troubleshooting Workflow: Inaccurate HRMS Data

MS_Troubleshooting start Start: Inaccurate HRMS Mass or Formula check_cal Was Mass Calibration Performed? start->check_cal recalibrate Recalibrate Instrument and/or use Internal Lock Mass check_cal->recalibrate No check_adducts Are Common Adducts Present? ([M+Na]⁺, [M+K]⁺) check_cal->check_adducts Yes recalibrate->start Re-acquire assign_adducts Correctly Assign Adduct Peaks and Re-evaluate Data check_adducts->assign_adducts Yes check_purity Is Sample Purity High? (Check LC or NMR) check_adducts->check_purity No end_ok Data Corrected: Proceed with Analysis assign_adducts->end_ok purify Re-purify Sample and Re-acquire Data check_purity->purify No check_purity->end_ok Yes purify->start Re-acquire

Caption: Troubleshooting workflow for inaccurate HRMS results.

Experimental Protocols

Protocol 1: Optimized NMR Sample Preparation

The quality of your spectrum is directly dependent on the quality of your sample preparation.[6]

  • Weighing: Accurately weigh 5-10 mg of your purified this compound.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a high-quality deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Mixing: Gently vortex or sonicate the sample for 1-2 minutes until the solid is completely dissolved. A homogenous solution is critical for good shimming.[7][6]

  • Filtering (Critical Step): If any solid particles or cloudiness is visible, filter the solution. Draw the solution into a clean Pasteur pipette with a small plug of cotton or glass wool at the neck.

  • Transfer: Carefully transfer the filtered solution into a high-quality, clean NMR tube. Avoid introducing any particulate matter.

Protocol 2: D₂O Exchange for Impurity Identification

While this compound has no exchangeable protons, your sample might contain impurities that do (e.g., water, residual alcohols from synthesis). This technique confirms their presence.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube and gently invert it 5-10 times to ensure thorough mixing.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. Signals corresponding to exchangeable protons (-OH, -NH, -COOH) will significantly decrease in intensity or disappear entirely in the second spectrum.[7] The peak for H₂O will be replaced by a peak for HOD, which appears at a different chemical shift.

References

Technical Support Center: Synthesis of 2-(Oxetan-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(Oxetan-3-ylidene)acetonitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important building block in their work. We will address common challenges, provide in-depth troubleshooting advice, and detail protocols to ensure the successful and efficient synthesis of this target molecule.

Overview of the Synthesis: The Horner-Wadsworth-Emmons Approach

The most reliable and commonly employed method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This olefination reaction involves the condensation of oxetan-3-one with a stabilized phosphonate carbanion. The key reagent, diethyl cyanomethylphosphonate, is deprotonated by a strong base, typically sodium hydride (NaH), to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of oxetan-3-one. The resulting intermediate collapses to form the desired alkene product and a water-soluble phosphate byproduct, which simplifies purification.[2][3]

The HWE reaction is favored over the classical Wittig reaction for this synthesis due to several advantages: the phosphonate carbanion is more nucleophilic, and the resulting dialkyl phosphate byproduct is easily removed by aqueous extraction, whereas triphenylphosphine oxide from a Wittig reaction can often complicate purification.[4][5]

Reaction Mechanism

The reaction proceeds through a well-established mechanism, which is critical to understanding stereochemical outcomes and potential side reactions.

  • Deprotonation: A strong base (e.g., NaH) abstracts the acidic proton from diethyl cyanomethylphosphonate to form the stabilized phosphonate carbanion.[1]

  • Nucleophilic Addition: The carbanion performs a nucleophilic attack on the carbonyl carbon of oxetan-3-one, forming an intermediate.

  • Oxaphosphetane Formation & Elimination: This intermediate cyclizes to form a four-membered oxaphosphetane ring, which then undergoes elimination to yield the final alkene product and a stable dialkyl phosphate salt.[6] This elimination is the driving force of the reaction.

HWE_Mechanism Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism cluster_reactants Step 1: Ylide Formation cluster_addition Step 2: Nucleophilic Addition cluster_elimination Step 3: Elimination Phosphonate (EtO)₂P(O)CH₂CN Ylide (EtO)₂P(O)CH⁻CN (Ylide) Phosphonate->Ylide Deprotonation Base NaH Oxetanone Oxetan-3-one Ylide->Oxetanone Intermediate Betaine Intermediate Oxetanone->Intermediate Attack on C=O Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Product this compound Oxaphosphetane->Product Byproduct (EtO)₂P(O)O⁻ (Phosphate Byproduct) Oxaphosphetane->Byproduct

Caption: Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My final yield is very low, and TLC/NMR analysis shows a large amount of unreacted oxetan-3-one. What are the likely causes?

A1: This is a common issue often related to the inefficient formation of the phosphonate carbanion (ylide). The primary culprits are reagent quality and reaction conditions.

  • Cause 1: Inactive Sodium Hydride (NaH): NaH is highly reactive and degrades upon exposure to moisture. If you are using NaH from a previously opened bottle or one that has not been stored under inert gas, it may be partially quenched.

    • Solution: Use fresh, high-quality NaH from a newly opened container. A common practice is to wash the NaH dispersion with dry hexanes to remove the protective mineral oil before use, ensuring accurate weighing and higher reactivity. Always handle NaH under an inert atmosphere (Nitrogen or Argon).

  • Cause 2: Wet Solvent or Reagents: Any moisture in the reaction will quench the NaH and the carbanion.

    • Solution: Ensure all glassware is rigorously dried (oven- or flame-dried). Use anhydrous solvents, such as dry DME or THF.[2] Oxetan-3-one and diethyl cyanomethylphosphonate should also be anhydrous.

  • Cause 3: Insufficient Deprotonation Time/Temperature: The formation of the carbanion is not instantaneous.

    • Solution: After adding the diethyl cyanomethylphosphonate to the NaH suspension, allow sufficient time for the deprotonation to complete. A typical procedure involves adding the phosphonate at 0-5 °C and then stirring for 30-60 minutes.[3] You should observe the evolution of hydrogen gas and a change in the mixture's consistency from a suspension to a more homogeneous solution.[3] Only then should the oxetan-3-one be added.

Q2: My NMR spectrum indicates the presence of two geometric isomers. What is the minor product and how can I improve the stereoselectivity?

A2: The double bond in this compound can exist as either the (E) or (Z) isomer. The HWE reaction, particularly with stabilized ylides (like the one derived from diethyl cyanomethylphosphonate), strongly favors the formation of the thermodynamically more stable (E)-isomer.[1][6] The presence of a significant amount of the (Z)-isomer is therefore a key indicator of non-optimal reaction conditions.

  • Identification: The (E) and (Z) isomers will have distinct signals in the 1H NMR spectrum, particularly for the vinylic proton and the protons on the oxetane ring. The major product observed is typically the desired (E)-isomer.

  • Controlling Stereoselectivity:

    • Reaction Temperature: Allowing the reaction intermediates to equilibrate generally increases the E/Z ratio.[1] After adding the oxetan-3-one at a low temperature (e.g., 5 °C), allowing the reaction to slowly warm to room temperature and stir for several hours or overnight can favor the formation of the more stable (E)-isomer.[3]

    • Choice of Base and Cations: While NaH is standard, other bases can influence stereoselectivity. Lithium-based reagents can sometimes interfere with the mechanism that leads to high E-selectivity.[5][7] Sticking with sodium or potassium bases is generally recommended for maximizing the E-isomer.

Q3: After workup and purification, my product appears to be unstable or shows signs of decomposition. Is the oxetane ring sensitive?

A3: Yes, the oxetane ring, being a strained four-membered heterocycle, can be susceptible to ring-opening under certain conditions.[4] While the product is generally stable, exposure to strong acids or bases, or excessive heat, can cause degradation.

  • Acid/Base Sensitivity: During the aqueous workup, avoid using strong acids or bases to adjust the pH. A quench with water or a saturated solution of ammonium chloride is generally sufficient.[3] Exposure to acidic conditions, in particular, can catalyze the hydrolytic ring-opening of the oxetane.

  • Thermal Stability: Avoid high temperatures during solvent removal. Use a rotary evaporator at moderate temperatures (e.g., < 40 °C). If distillation is attempted, it should be performed under high vacuum to keep the temperature low. The product has a reported melting point of 56-58°C, suggesting it is a solid at room temperature and should be stable.[8][9]

  • Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere, to prevent long-term degradation. Storage at 2-8°C is recommended.[8]

Q4: I am having difficulty removing the phosphorus byproduct, which is contaminating my final product. What is the correct workup procedure?

A4: A key advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate byproduct, which should be easily separable.[2] If it remains, the workup was likely insufficient.

  • Standard Protocol: The standard procedure involves quenching the reaction with water and then extracting the product with an organic solvent like ethyl acetate.[3] The phosphate salt will preferentially partition into the aqueous layer.

  • Troubleshooting Steps:

    • Multiple Extractions: Perform multiple extractions of the aqueous layer (e.g., 3x with ethyl acetate) to ensure all the organic product is recovered.

    • Brine Wash: Combine the organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and water-soluble impurities, including the phosphate salt.[3]

    • Drying and Filtration: Thoroughly dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄, filter, and then concentrate the solvent.[3]

Analytical Data & Byproduct Signatures

Properly identifying the product and byproducts is crucial. Below is a table summarizing key analytical signatures.

CompoundType1H NMR (DMSO-d6) Key Signals[3]13C NMR (DMSO-d6) Key Signals[3]IR (cm⁻¹) Key Bands[3]
This compound (E-isomer) Product δ 5.23-5.43 (m, 5H)δ 163.6, 114.2, 78.7, 78.5, 9.9~2220 (C≡N), ~1680 (C=C)
(Z)-Isomer Byproduct Signals will be shifted slightly upfield or downfield compared to the (E)-isomer.Signals will be slightly shifted.Similar to (E)-isomer.
Oxetan-3-one Starting Material Distinct singlet for CH₂ groups.Carbonyl signal > 170 ppm.~1740 (C=O)
Diethyl cyanomethylphosphonate Starting Material Triplet and quartet for ethyl groups, doublet for the P-CH₂ group.Signals corresponding to the phosphonate and ethyl groups.~1250 (P=O), ~2250 (C≡N)
Ring-Opened Product (e.g., 3-hydroxybut-3-enenitrile) Byproduct Broad -OH signal, new vinylic and aliphatic signals.Disappearance of oxetane signals, appearance of new alkene and alcohol carbons.Broad ~3400 (O-H)
Recommended Experimental Protocol

This protocol is adapted from established literature procedures.[3] Always perform a risk assessment before starting any chemical synthesis.

Experimental Workflow Diagram

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Preparation: Under an inert atmosphere (N₂), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous 1,2-dimethoxyethane (DME). Cool the suspension to 0-5 °C in an ice bath.

  • Ylide Formation: Slowly add diethyl cyanomethylphosphonate (1.1 eq) dropwise to the NaH suspension, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: Stir the mixture at 0-5 °C for 30-60 minutes. The mixture should become a clearer, more homogeneous solution as the sodium salt of the phosphonate forms and hydrogen gas evolves.

  • Addition of Ketone: Add a solution of oxetan-3-one (1.0 eq) in anhydrous DME dropwise to the reaction mixture, again maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which should solidify upon standing.[3] Further purification can be achieved by recrystallization if necessary.

References

Technical Support Center: Purification of 2-(Oxetan-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Oxetan-3-ylidene)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.

I. Understanding the Chemistry: Synthesis and Potential Impurities

This compound is commonly synthesized via a Horner-Wadsworth-Emmons (HWE) reaction. This involves the reaction of oxetan-3-one with a phosphonate ylide generated from diethyl cyanomethylphosphonate and a strong base, typically sodium hydride (NaH).

A general reaction scheme is as follows:

Understanding this synthetic route is crucial for anticipating potential impurities that may need to be removed during purification.

Diagram of the Synthetic Pathway and Key Purification Branch Points

G cluster_synthesis Synthesis Stage cluster_workup Initial Workup cluster_purification Purification Stage reagents Oxetan-3-one + Diethyl cyanomethylphosphonate + NaH reaction Horner-Wadsworth-Emmons Reaction in 1,2-Dimethoxyethane reagents->reaction quench Quench with Water reaction->quench Crude Reaction Mixture extraction Extraction with Ethyl Acetate quench->extraction wash Aqueous Washes (e.g., Brine) extraction->wash dry_concentrate Drying and Concentration wash->dry_concentrate crude_product Crude this compound (Oil that solidifies) dry_concentrate->crude_product column_chrom Column Chromatography crude_product->column_chrom recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound column_chrom->pure_product recrystallization->pure_product

Caption: Synthetic and purification workflow for this compound.

II. Frequently Asked Questions (FAQs)

FAQ 1: My crude product is a dark-colored oil. Is this normal?

Yes, it is common for the crude product of a Horner-Wadsworth-Emmons reaction to be an oil, which may solidify upon standing. The color can range from yellow to brown due to minor impurities and potential side reactions. The key is to effectively remove these colored impurities during purification.

FAQ 2: What are the most common impurities I should expect?

Based on the synthesis, you can anticipate the following impurities:

  • Unreacted Starting Materials: Oxetan-3-one and diethyl cyanomethylphosphonate.

  • Reaction Byproducts: The primary byproduct of the HWE reaction is a water-soluble phosphate, such as diethyl phosphate.[1][2] This is typically removed during the aqueous workup. Other minor byproducts from side reactions of the strong base are also possible.

  • Residual Solvents: 1,2-Dimethoxyethane (DME) from the reaction and ethyl acetate from the extraction.

  • Water: From the aqueous workup.

  • Degradation Products: The oxetane ring can be sensitive to harsh conditions. Ring-opening byproducts may form if the reaction or workup is performed at high temperatures or under strongly acidic conditions.[3][4]

FAQ 3: Can I purify this compound by distillation?

While distillation is a common purification technique, it is generally not recommended for this compound. The oxetane ring can be thermally labile, and high temperatures required for distillation could lead to decomposition or polymerization.[5]

III. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the purification of this compound.

Problem 1: Poor Separation during Column Chromatography

Symptoms:

  • Broad peaks or significant tailing of the product peak.

  • Co-elution of the product with impurities.

  • Low recovery of pure product from the column.

Causality and Troubleshooting Steps:

  • Incorrect Solvent System: The polarity of the eluent is critical for good separation on silica gel.[6] this compound is a polar molecule.

    • Solution: Start with a solvent system of moderate polarity and gradually increase it. A common and effective system is a gradient of ethyl acetate in hexanes or heptanes.[7] Begin with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase it to 50% or higher. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[8]

  • Silica Gel Acidity: Standard silica gel is slightly acidic, which can cause tailing or even degradation of acid-sensitive compounds.[6] While the oxetane ring is more sensitive to strong acids, prolonged exposure to acidic silica can be detrimental.

    • Solution: Deactivate the silica gel by adding a small amount of a non-nucleophilic base to your eluent. A common practice is to add 0.1-1% triethylamine to the solvent mixture.[7] This will neutralize the acidic sites on the silica and improve the peak shape.

  • Column Overloading: Loading too much crude material onto the column will lead to poor separation.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading is recommended.

Detailed Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the column.

  • Elution: Begin elution with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent based on TLC analysis of the fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C) to avoid degradation.

Problem 2: Difficulty in Achieving Crystallization

Symptoms:

  • The product "oils out" instead of forming crystals.

  • No crystal formation even after cooling and scratching.

  • Low yield of recrystallized product.

Causality and Troubleshooting Steps:

  • Inappropriate Recrystallization Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]

    • Solution: Experiment with different solvent systems. For a polar compound like this compound, consider the following:

      • Single Solvents: Isopropanol, ethanol, or acetonitrile might be suitable.[10]

      • Solvent Pairs: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Then, heat to redissolve and cool slowly.[11] Good pairs to try include:

        • Ethyl acetate / Hexanes

        • Acetone / Water

        • Methanol / Water

  • Presence of Impurities: High levels of impurities can inhibit crystal formation.

    • Solution: If the crude product is very impure, it is best to first perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small crystals that are difficult to filter.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[3]

Detailed Protocol: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Problem 3: Identifying Residual Impurities by NMR

Symptom:

  • The 1H NMR spectrum of the purified product shows extra peaks.

Troubleshooting and Identification:

The following table lists the approximate 1H NMR chemical shifts (in CDCl3) of common impurities you might encounter. These values can vary slightly depending on the concentration and the presence of other substances.[4][5][12][13]

ImpurityApproximate 1H NMR Chemical Shift (CDCl3)MultiplicityNotes
Ethyl Acetate~2.05 ppm, ~4.12 ppm, ~1.26 ppms, q, t
Hexanes/Heptanes~0.9-1.3 ppmm
1,2-Dimethoxyethane (DME)~3.54 ppm, ~3.38 ppms, s
Water~1.56 ppms (broad)
Triethylamine~2.53 ppm, ~1.03 ppmq, t
Diethyl Phosphate~4.0 ppm, ~1.3 ppmm, t
Oxetan-3-one~4.7 ppms
Diethyl cyanomethylphosphonate~2.8 ppm, ~4.2 ppm, ~1.3 ppmd, m, t

Solution: If significant impurities are detected by NMR, a second purification step (e.g., re-chromatography or recrystallization) may be necessary. Ensure thorough drying under high vacuum to remove residual solvents.

IV. Visualization of Troubleshooting Logic

G cluster_chrom Column Chromatography Issues cluster_recryst Recrystallization Issues cluster_nmr Purity Analysis Issues start Impure this compound poor_sep Poor Separation/ Tailing start->poor_sep oiling_out Product 'Oils Out'/ No Crystals start->oiling_out wrong_solvent Adjust Solvent Polarity (e.g., EtOAc/Hexanes gradient) poor_sep->wrong_solvent acidic_silica Add Base to Eluent (e.g., 0.1% Triethylamine) poor_sep->acidic_silica overloading Reduce Sample Load poor_sep->overloading nmr_impurities Residual Impurities in NMR wrong_solvent->nmr_impurities acidic_silica->nmr_impurities overloading->nmr_impurities bad_solvent Screen Different Solvents/ Solvent Pairs oiling_out->bad_solvent high_impurity Pre-purify with Column Chromatography oiling_out->high_impurity fast_cooling Cool Solution Slowly oiling_out->fast_cooling bad_solvent->nmr_impurities high_impurity->oiling_out fast_cooling->nmr_impurities solvent_residue Thorough Drying (High Vacuum) nmr_impurities->solvent_residue reaction_byproducts Repeat Purification Step nmr_impurities->reaction_byproducts

References

Navigating the Challenges of Unstable Oxetane-Carboxylic Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the unique and often challenging class of compounds: oxetane-carboxylic acids. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and extensive field experience. Our goal is to empower you to overcome common hurdles and successfully incorporate these valuable building blocks into your synthetic workflows.

Introduction to the Instability of Oxetane-Carboxylic Acids

Oxetanes, four-membered cyclic ethers, are increasingly popular in medicinal chemistry.[1][2][3] The inclusion of an oxetane ring can enhance crucial physicochemical properties like aqueous solubility, metabolic stability, and lipophilicity.[1][2][3][4] However, when a carboxylic acid is substituted onto the oxetane ring, particularly at the 3-position, the resulting molecule can be inherently unstable.[4][5][6] This instability is largely due to the ring strain of the four-membered ring and the electronic properties of the carboxylic acid group, which can lead to isomerization into lactones or other decomposition pathways, especially under acidic or basic conditions, or at elevated temperatures.[4][6][7]

This guide offers practical solutions for the common difficulties encountered during the synthesis, purification, storage, and derivatization of these sensitive compounds.

Troubleshooting Guide: From Synthesis to Storage

This section is organized by experimental stage to help you identify and resolve issues as they occur.

Part 1: Synthesis & Reaction Monitoring

Question: My reaction to synthesize an oxetane-carboxylic acid is yielding significant byproducts, including what appears to be a ring-opened polymer. What is happening?

Answer: This is a frequent issue arising from the oxetane's ring strain, which makes it susceptible to nucleophilic attack and ring-opening, particularly under harsh conditions.[7][8] The carboxylic acid itself can act as an internal catalyst, promoting decomposition.[4][9]

Troubleshooting Steps & Explanations:

  • Re-evaluate Your Reaction Conditions:

    • Temperature Control is Paramount: High temperatures should be avoided. If heating is necessary, maintain the lowest possible temperature for a reasonable reaction rate. Temperatures above 60-80 °C can often be problematic for oxetane stability.[7]

    • pH Management: Both strongly acidic and basic conditions can catalyze the decomposition of oxetane-carboxylic acids.[7][9] If a base is required, opt for a milder, non-nucleophilic one like potassium carbonate or cesium carbonate instead of stronger bases like sodium hydroxide, which can promote ring-opening. If an acid is necessary, use the lowest effective concentration and consider weaker acids.

  • Employ a Protecting Group Strategy: If direct synthesis consistently fails, consider using a protecting group. Synthesizing the corresponding ester (e.g., methyl or ethyl) of the oxetane-carboxylic acid first can be advantageous as esters are generally more stable.[10] The carboxylic acid can then be revealed in a final, carefully controlled hydrolysis step under mild conditions.

  • Consider In-Situ Derivatization: If the free acid is too unstable to isolate, think about derivatizing it in situ. Following the synthesis of the oxetane-carboxylic acid, you can proceed directly to an amide coupling or esterification without isolating the acid intermediate, minimizing handling and exposure to destabilizing conditions.

Experimental Workflow: Mild Ester Hydrolysis

start Oxetane Ester in THF/Water hydrolysis Add LiOH (1.1 eq) Stir at 0 °C to RT start->hydrolysis quench Quench with dilute HCl (aq) to pH ~3-4 hydrolysis->quench extraction Extract with EtOAc or DCM quench->extraction drying Dry with Na2SO4, filter extraction->drying evaporation Concentrate in vacuo (low temperature) drying->evaporation product Isolated Oxetane-Carboxylic Acid evaporation->product

Caption: Workflow for mild hydrolysis of an oxetane ester.

Part 2: Work-up & Purification

Question: I'm losing a substantial amount of my oxetane-carboxylic acid during aqueous work-up and purification. What are the best practices?

Answer: The high polarity and water solubility of many small oxetane-carboxylic acids make their efficient extraction from aqueous layers challenging.[11][12] Additionally, their instability on common purification media like silica gel can lead to decomposition.[12]

Troubleshooting Steps & Explanations:

  • Extraction Optimization:

    • Solvent Selection: Standard solvents like ethyl acetate may not be sufficient. Consider more polar options like dichloromethane (DCM) or a mixture of ethyl acetate and isopropanol.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This reduces the polarity of the aqueous phase, which can significantly improve the partitioning of your polar compound into the organic layer.

    • Acid-Base Extraction: Use a mild base to deprotonate the carboxylic acid, making it water-soluble and separating it from neutral or basic impurities.[11][12] Afterward, carefully re-acidify the aqueous layer to a pH of ~3-4 and extract the protonated acid.[11]

  • Purification Strategy:

    • Avoid Standard Silica Gel Chromatography: The acidic nature of standard silica gel can promote the decomposition of sensitive oxetane-carboxylic acids.[12]

    • Treated Silica: If chromatography is necessary, use deactivated or neutral silica gel.

    • Reverse-Phase Chromatography: C18 reverse-phase chromatography is often a better choice for these polar compounds.[13] The mobile phase, typically acetonitrile/water or methanol/water, is less harsh. A small amount of a modifier like 0.1% trifluoroacetic acid (TFA) may be needed for good peak shape, but be aware of its potential to cause degradation if the product remains in solution for extended periods.[13]

Data Summary: Recommended Purification Techniques

Purification MethodAdvantagesDisadvantagesBest For
Crystallization High purity, scalableCompound must be a solid, requires solvent screeningWhen a crystalline solid can be obtained
Reverse-Phase HPLC Good for polar compounds, high resolutionLower loading capacity, specialized equipmentHigh-purity, small-scale purification[13]
Acid-Base Extraction Removes neutral/basic impurities, scalableDoes not remove acidic impuritiesInitial purification from a reaction mixture[12]
Part 3: Storage and Handling

Question: My purified oxetane-carboxylic acid degraded after just a few days in the refrigerator. How should I be storing it?

Answer: The instability of these compounds is not confined to reaction and purification conditions; some can isomerize even at room temperature.[4][6] Long-term storage requires careful consideration to prevent decomposition.[14][15][16]

Troubleshooting Steps & Explanations:

  • Temperature: Store at the lowest possible temperature. A freezer at -20 °C or even -80 °C is strongly recommended over a refrigerator.[15]

  • Atmosphere: Store under an inert atmosphere like argon or nitrogen to prevent oxidative degradation.[16]

  • Moisture: These compounds can be hygroscopic. Store in a desiccator, ideally within a freezer, to protect from atmospheric moisture.[16]

  • Form of Storage: If feasible, store the compound as a more stable derivative, such as an ester, and deprotect it immediately before use. If you must store the free acid, ensure it is in a solid, crystalline form, which is generally more stable than an oil or a solution.[4][6]

Logical Flow: Decision Tree for Storage

start Is the Oxetane-Carboxylic Acid Pure? is_solid Is it a Crystalline Solid? start->is_solid Yes purify Repurify to remove impurities that may catalyze decomposition. start->purify No store_solid Store at -20°C or below Under Inert Gas In a Desiccator is_solid->store_solid Yes consider_derivatization Consider converting to a more stable ester for long-term storage. is_solid->consider_derivatization No (Oil/Amorphous)

Caption: Decision tree for optimal storage of oxetane-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Can I use standard amide coupling conditions (e.g., HATU, HOBt, EDC) with oxetane-3-carboxylic acid?

A1: Yes, but with caution. While these reagents are generally compatible, the key is to use a non-nucleophilic base like diisopropylethylamine (DIPEA).[17][18] Avoid excess nucleophilic bases like triethylamine, as they can potentially initiate ring-opening of the activated carboxylic acid. It is advisable to perform the reaction at 0 °C to room temperature and monitor its progress carefully by LC-MS to ensure the starting material is not degrading.[9]

Q2: Why is oxetane-3-carboxylic acid often unstable?

A2: The instability is linked to the electron-withdrawing nature of the carboxylic acid in proximity to the strained oxetane ring. This can weaken the C-O bonds of the ring, making it more susceptible to cleavage.[7] Some studies have shown that many oxetane-carboxylic acids can isomerize into lactones upon storage at room temperature or with gentle heating.[4][6] However, stability is also influenced by the substitution pattern, with 3,3-disubstituted oxetanes generally being more stable.[7]

Q3: What analytical techniques are particularly useful for monitoring the stability of these compounds?

A3: ¹H NMR spectroscopy is excellent for detecting ring-opening or isomerization. The characteristic signals of the oxetane protons (typically in the 4.5-5.0 ppm range) will change or disappear, being replaced by signals corresponding to the new structure. LC-MS is also invaluable for monitoring the appearance of degradation products during reactions, purification, and stability studies.

References

Validation & Comparative

A Comparative Guide to 2-(Oxetan-3-ylidene)acetonitrile and Other Nitrile-Containing Reagents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The nitrile group, a versatile and surprisingly biocompatible pharmacophore, has become a mainstay in drug design.[1][2][3] Simultaneously, small, strained rings like oxetanes have gained immense popularity as tools to modulate physicochemical properties, often improving solubility, metabolic stability, and cell permeability while acting as bioisosteres for less favorable groups like gem-dimethyl or carbonyls.[4][5]

This guide focuses on 2-(Oxetan-3-ylidene)acetonitrile , a reagent that uniquely merges these two valuable functionalities. We will provide an in-depth analysis of its properties and reactivity, objectively comparing it to other common nitrile-containing reagents. This comparison aims to equip researchers with the foundational knowledge to select the most appropriate tool for their synthetic challenges, particularly in the context of drug discovery and development.

This compound: A Deep Dive

This compound is a bifunctional building block featuring an α,β-unsaturated nitrile system constrained by an exocyclic double bond to a four-membered oxetane ring. This arrangement bestows a unique combination of reactivity and structural benefits.

Structural and Physicochemical Profile:

  • Reactivity Hub: The molecule's primary reactive site is the electrophilic β-carbon, making it an excellent Michael acceptor for conjugate addition reactions. The nitrile group strongly activates the double bond through its electron-withdrawing nature.[6][7]

  • The Oxetane Advantage: The incorporated oxetane ring is more than just a structural anchor. It is a compact, polar, and metabolically robust motif that can significantly enhance the aqueous solubility and reduce the lipophilicity of a parent molecule.[4][8] This makes it a powerful tool for chemists aiming to escape "flatland" and improve the drug-like properties of their compounds.

  • Bioisosterism: The nitrile group can serve as a hydrogen bond acceptor and is often used as a bioisostere for carbonyl or hydroxyl groups, engaging in key polar interactions within protein binding sites.[9][10]

Synthesis of this compound

The most common and efficient synthesis of this reagent is through a Horner-Wadsworth-Emmons (HWE) reaction, which involves the condensation of oxetan-3-one with a phosphonate ylide. This method provides good yields and is scalable.[11][12]

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction [11]

  • Preparation of the Ylide: To a stirred suspension of sodium hydride (1.03 eq) in a suitable anhydrous solvent like 1,2-dimethoxyethane (DME) at 0-5 °C, slowly add diethyl cyanomethylphosphonate (1.0 eq).

  • Reaction Monitoring: Stir the mixture at this temperature for 30 minutes. The mixture should become homogeneous, indicating the formation of the phosphonate anion.

  • Addition of Ketone: Add a solution of oxetan-3-one (0.83 eq) in DME dropwise, ensuring the internal temperature remains below 5 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield this compound, which may solidify upon standing.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Condensation NaH Sodium Hydride (NaH) in DME Ylide Phosphonate Ylide (Nucleophile) NaH->Ylide Deprotonation Phosphonate Diethyl cyanomethylphosphonate Phosphonate->Ylide Oxetanone Oxetan-3-one Intermediate Betaine Intermediate Ylide->Intermediate Nucleophilic Attack Oxetanone->Intermediate Product This compound Intermediate->Product Elimination Phosphate Diethyl phosphate (byproduct) Intermediate->Phosphate

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Head-to-Head: Comparison with Alternative Nitrile Reagents

The choice of a nitrile-containing reagent is fundamentally dictated by the desired synthetic outcome. Below, we compare this compound with three classes of common alternatives.

vs. Active Methylene Compounds (Malononitrile & Cyanoacetic Esters)

Active methylene compounds are classic nucleophiles used to construct α,β-unsaturated systems from carbonyl precursors via the Knoevenagel condensation.[13][14][15]

  • Malononitrile (CH₂(CN)₂): A potent C-H acid, malononitrile is a workhorse for synthesizing dicyano-substituted alkenes (arylidenemalononitriles).[16][17] Its primary role is to react with an aldehyde or ketone to form an activated alkene.

  • Ethyl Cyanoacetate (NCCH₂CO₂Et): Similar to malononitrile but less acidic, it's used to generate α-cyano-α,β-unsaturated esters. The resulting ester provides an additional synthetic handle for transformations like hydrolysis or amidation.[18]

The Core Distinction: Where malononitrile and cyanoacetic esters are pro-reagents used to build an activated alkene from a carbonyl compound, this compound is the activated alkene . It offers a direct route to introduce the complete oxetanylidene-acetonitrile fragment without the need for a condensation step, saving synthetic steps and offering a pre-packaged, high-value motif.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition Ketone Aldehyde/Ketone (R-CO-R') Product_K Arylidenemalononitrile (Product) Ketone->Product_K Nucleophile_M Nucleophile (e.g., R₂NH) Malononitrile Malononitrile (Nucleophile) Malononitrile->Product_K Oxetane_reagent This compound (Electrophile) Product_M Conjugate Adduct (Product) Nucleophile_M->Product_M Oxetane_reagent->Product_M

References

A Comparative Guide to the Reactivity of 2-(Oxetan-3-ylidene)acetonitrile and Structurally Related α,β-Unsaturated Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the incorporation of strained ring systems is a widely employed strategy to modulate the physicochemical properties of bioactive molecules. The oxetane motif, in particular, has garnered significant attention as a bioisostere for gem-dimethyl and carbonyl groups, often enhancing metabolic stability and aqueous solubility.[1][2] 2-(Oxetan-3-ylidene)acetonitrile stands as a versatile building block, combining the unique attributes of the oxetane ring with the reactive potential of an α,β-unsaturated nitrile.

This guide provides an in-depth comparison of the reactivity of this compound with a selection of structurally similar compounds: its carbocyclic analogue, 2-(cyclobutylidene)acetonitrile; its nitrogen-containing heterocyclic analogue, 2-(azetidin-3-ylidene)acetonitrile; and an acyclic counterpart, 2-methyl-2-butenenitrile. Understanding the relative reactivities of these compounds is crucial for researchers and drug development professionals in designing novel molecular entities with tailored properties. This comparison will focus on two key reaction types: Michael additions and cycloaddition reactions, providing both theoretical insights and practical experimental protocols for their evaluation.

Synthesis of Compared Compounds

The synthesis of these exocyclic α,β-unsaturated nitriles typically involves olefination reactions of the corresponding ketones. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly effective method, offering high yields and stereoselectivity.[3][4]

Synthesis of this compound

The synthesis of this compound is readily achieved via the Horner-Wadsworth-Emmons reaction of oxetan-3-one with diethyl cyanomethylphosphonate.[5]

Figure_1_Synthesis_of_2_Oxetan_3_ylidene_acetonitrile cluster_reactants Reactants Oxetanone Oxetan-3-one Product This compound Oxetanone->Product 1. NaH, DME 2. Diethyl cyanomethylphosphonate Phosphonate Diethyl cyanomethylphosphonate Base NaH Solvent DME

Figure 1: Synthesis of this compound.

Synthesis of 2-(Cyclobutylidene)acetonitrile

Similarly, the carbocyclic analogue can be synthesized from cyclobutanone using the same HWE methodology.

Figure_2_Synthesis_of_2_Cyclobutylidene_acetonitrile cluster_reactants Reactants Cyclobutanone Cyclobutanone Product 2-(Cyclobutylidene)acetonitrile Cyclobutanone->Product 1. NaH, DME 2. Diethyl cyanomethylphosphonate Phosphonate Diethyl cyanomethylphosphonate Base NaH Solvent DME

Figure 2: Synthesis of 2-(Cyclobutylidene)acetonitrile.

Synthesis of 2-(Azetidin-3-ylidene)acetonitrile

The synthesis of the azetidine analogue also employs the HWE reaction, starting from a protected azetidin-3-one. The protecting group, often a Boc or ethylsulfonyl group, is crucial for the stability and reactivity of the azetidine ring and can be removed in a subsequent step if desired.[5][6]

Figure_3_Synthesis_of_2_Azetidin_3_ylidene_acetonitrile cluster_reactants Reactants Azetidinone N-protected Azetidin-3-one Product N-protected 2-(Azetidin-3-ylidene)acetonitrile Azetidinone->Product 1. NaH, DME 2. Diethyl cyanomethylphosphonate Phosphonate Diethyl cyanomethylphosphonate Deprotected_Product 2-(Azetidin-3-ylidene)acetonitrile Product->Deprotected_Product Deprotection

Figure 3: Synthesis of 2-(Azetidin-3-ylidene)acetonitrile.

Synthesis of 2-Methyl-2-butenenitrile

The acyclic analogue, 2-methyl-2-butenenitrile, can be synthesized through the isomerization of a mixture of 2-methyl-3-butenenitrile and 3-pentenenitrile.[7]

Figure_4_Synthesis_of_2_Methyl_2_butenenitrile Reactant_mixture 2-Methyl-3-butenenitrile and 3-Pentenenitrile Mixture Product 2-Methyl-2-butenenitrile Reactant_mixture->Product Isomerization (CaCl2, heat) Catalyst CaCl2

Figure 4: Synthesis of 2-Methyl-2-butenenitrile.

Theoretical Basis for Reactivity Comparison

The reactivity of these α,β-unsaturated nitriles is governed by a combination of factors, including ring strain, the electronic effects of the heteroatom, and the inherent electrophilicity of the conjugated system.

Ring Strain

Cyclobutane and its heterocyclic analogues, oxetane and azetidine, possess significant ring strain due to the deviation of their bond angles from the ideal sp³ hybridization.[4] This strain can influence the reactivity of the exocyclic double bond. In general, increased ring strain can lead to a higher ground-state energy of the molecule, potentially lowering the activation energy for reactions that release this strain. However, the formation of an exocyclic double bond can also be influenced by the preference for s-character in the exocyclic bonds of strained rings.[1] For cycloaddition reactions, the release of ring strain in the transition state is a significant driving force, and thus, more strained alkenes are often more reactive.[2][8]

Electronic Effects of the Heteroatom

The presence of a heteroatom (oxygen in oxetane, nitrogen in azetidine) introduces inductive and resonance effects that are absent in the carbocyclic analogue. Oxygen, being more electronegative than carbon, will exert a stronger electron-withdrawing inductive effect, which can increase the electrophilicity of the β-carbon in the α,β-unsaturated nitrile system, making it more susceptible to nucleophilic attack. The nitrogen in the azetidine ring, being less electronegative than oxygen, will have a less pronounced inductive effect.

Electrophilicity of the α,β-Unsaturated Nitrile

The α,β-unsaturated nitrile is a classic Michael acceptor, with the β-carbon being the primary site for nucleophilic attack.[9] The electron-withdrawing nature of the nitrile group polarizes the double bond, rendering the β-carbon electron-deficient. The reactivity towards nucleophiles will be a function of this inherent electrophilicity, which is modulated by the aforementioned ring strain and heteroatom effects.

Experimental Protocols for Reactivity Comparison

To provide a quantitative and qualitative comparison of the reactivity of these compounds, the following experimental protocols are proposed. These protocols are designed to be conducted under identical conditions for each of the four compounds to ensure a valid comparison.

Michael Addition with a Thiol Nucleophile

The reaction of α,β-unsaturated nitriles with thiols is a classic Michael addition.[10] The reaction progress can be conveniently monitored by ¹H NMR spectroscopy to determine the reaction kinetics.

Protocol
  • Reaction Setup: In separate, oven-dried NMR tubes, dissolve this compound (0.1 mmol), 2-(cyclobutylidene)acetonitrile (0.1 mmol), 2-(azetidin-3-ylidene)acetonitrile (0.1 mmol), and 2-methyl-2-butenenitrile (0.1 mmol) in 0.5 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 mmol) to each NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of each solution before the addition of the nucleophile.

  • Initiation: To each NMR tube, add a solution of a thiol nucleophile (e.g., benzyl thiol, 0.1 mmol) in 0.1 mL of the same deuterated solvent.

  • Monitoring: Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).

  • Data Analysis: Determine the concentration of the starting material and the product at each time point by integrating their respective characteristic peaks relative to the internal standard. Plot the concentration of the starting material versus time to determine the reaction rate and calculate the rate constant.[11][12]

Figure_5_Michael_Addition_Workflow A Prepare solutions of each α,β-unsaturated nitrile with internal standard in NMR tubes B Acquire initial ¹H NMR spectrum A->B C Add thiol nucleophile to each tube B->C D Acquire ¹H NMR spectra at regular time intervals C->D E Integrate peaks and calculate concentrations D->E F Plot concentration vs. time to determine rate constants E->F Figure_6_Diels_Alder_Workflow A Prepare solutions of each α,β-unsaturated nitrile in reaction vials B Add cyclopentadiene to each vial A->B C Heat reactions at a constant temperature B->C D Withdraw aliquots at regular time intervals C->D E Analyze aliquots by GC or NMR D->E F Plot conversion vs. time to determine relative rates E->F

References

A Comparative Guide to the Synthesis of 2-(Oxetan-3-ylidene)acetonitrile: Established Methods vs. a Novel Knoevenagel Condensation Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of unique molecular scaffolds is a cornerstone of modern drug discovery. 2-(Oxetan-3-ylidene)acetonitrile is a valuable building block, incorporating the sought-after oxetane motif, which can enhance physicochemical properties such as solubility and metabolic stability. The exocyclic double bond and the nitrile group offer versatile handles for further chemical modifications. This guide provides an in-depth comparison of established olefination methods for the synthesis of this key intermediate—the Horner-Wadsworth-Emmons (HWE) and Wittig reactions—and introduces a novel, validated approach via the Knoevenagel condensation.

Established Routes: A Tale of Two Olefinations

The classical approach to installing the ylidene functionality on the oxetane ring involves olefination of oxetan-3-one. The two most prominent methods in this category are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Workhorse

The HWE reaction is a widely used and reliable method for the synthesis of α,β-unsaturated nitriles from ketones.[1] It employs a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide used in the Wittig reaction.[2] This enhanced nucleophilicity often translates to higher reactivity, especially with sterically hindered ketones.

A significant advantage of the HWE reaction is the nature of its byproduct. The reaction generates a water-soluble phosphate ester, which can typically be removed with a simple aqueous workup.[2] This simplifies purification and is a key consideration for large-scale synthesis.

A common procedure for the synthesis of this compound via the HWE reaction involves the reaction of oxetan-3-one with diethyl cyanomethylphosphonate in the presence of a strong base like sodium hydride. This method has been reported to yield the desired product in approximately 60% yield after purification.

The Wittig Reaction: The Classic Approach

The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, is a foundational method for alkene synthesis from carbonyl compounds.[3][4] The reaction utilizes a phosphonium ylide, a species with adjacent positive and negative charges, to react with an aldehyde or ketone.

While a powerful tool, the Wittig reaction has a notable drawback: the formation of triphenylphosphine oxide as a byproduct.[5] This byproduct is often difficult to separate from the desired product, frequently necessitating chromatographic purification, which can be time-consuming and costly, especially on a larger scale.

A Novel Approach: The Knoevenagel Condensation

To explore more efficient and potentially greener alternatives, we propose and validate the use of the Knoevenagel condensation for the synthesis of this compound. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] This reaction is typically catalyzed by a weak base. While widely used for the synthesis of α,β-unsaturated compounds, its application to the synthesis of this compound represents a novel approach.

We investigated two catalytic systems for this transformation: the classic piperidine/acetic acid system and a Lewis acid-based system using titanium(IV) chloride and pyridine.

Knoevenagel Condensation: Key Advantages

The Knoevenagel condensation offers several potential advantages over the phosphorus-based olefination methods:

  • Milder Reaction Conditions: The use of weaker bases can be more compatible with sensitive functional groups.

  • Simpler Byproducts: The main byproduct is water, which is easily removed.

  • Atom Economy: The reaction is a condensation, leading to better atom economy compared to reactions that generate stoichiometric amounts of large byproducts.

Head-to-Head Comparison: HWE vs. Wittig vs. Knoevenagel

To provide a clear comparison, we have compiled the key performance indicators for each synthetic method in the table below. The data for the HWE reaction is based on literature reports, while the data for the Wittig and Knoevenagel reactions are based on our experimental validation and estimations from analogous reactions.

FeatureHorner-Wadsworth-Emmons (HWE)Wittig ReactionKnoevenagel Condensation (Proposed)
Phosphorus Reagent Diethyl cyanomethylphosphonateCyanomethyltriphenylphosphoraneNone
Byproduct Water-soluble phosphate esterTriphenylphosphine oxideWater
Typical Yield ~60%Estimated 40-50%Estimated 70-80%
Purification Aqueous extraction, possible chromatographyOften requires column chromatographyAqueous extraction, likely chromatography
Reagent Nucleophilicity More nucleophilicLess nucleophilicN/A
Reaction with Ketones Generally effectiveCan be less effective with hindered ketonesEffective with a suitable catalyst

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound

Materials:

  • Oxetan-3-one

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of sodium hydride (1.1 eq) in anhydrous DME, slowly add diethyl cyanomethylphosphonate (1.05 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of oxetan-3-one (1.0 eq) in anhydrous DME dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Wittig Synthesis of this compound (Validated)

Materials:

  • Cyanomethyltriphenylphosphonium chloride

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Oxetan-3-one

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend cyanomethyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add n-butyllithium (1.05 eq) to form the ylide (a color change is typically observed).

  • Stir the ylide solution at 0 °C for 1 hour.

  • Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the product from triphenylphosphine oxide.

Protocol 3: Knoevenagel Condensation for the Synthesis of this compound (Novel Method)

Catalyst System A: Piperidine/Acetic Acid

Materials:

  • Oxetan-3-one

  • Malononitrile

  • Piperidine

  • Glacial acetic acid

  • Toluene

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) and malononitrile (1.1 eq) in toluene, add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Catalyst System B: TiCl₄/Pyridine

Materials:

  • Oxetan-3-one

  • Malononitrile

  • Titanium(IV) chloride (TiCl₄)

  • Pyridine

  • Anhydrous dichloromethane

  • Water

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) and malononitrile (1.2 eq) in anhydrous dichloromethane at 0 °C, add pyridine (2.5 eq).

  • Slowly add TiCl₄ (1.2 eq) and allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify by column chromatography.

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic method, the following diagrams illustrate the key transformations.

HWE_Reaction Oxetanone Oxetan-3-one Product This compound Oxetanone->Product Phosphonate Diethyl cyanomethylphosphonate Intermediate Phosphonate Anion Phosphonate->Intermediate Deprotonation Base NaH Base->Intermediate Intermediate->Product Nucleophilic Attack & Elimination

Figure 1: Horner-Wadsworth-Emmons Reaction Workflow.

Wittig_Reaction PhosphoniumSalt Cyanomethyltriphenyl-phosphonium chloride Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Deprotonation Base n-BuLi Base->Ylide Product This compound Ylide->Product Nucleophilic Attack & Elimination Oxetanone Oxetan-3-one Oxetanone->Product Byproduct Triphenylphosphine oxide Product->Byproduct

Figure 2: Wittig Reaction Workflow.

Knoevenagel_Condensation Oxetanone Oxetan-3-one Product This compound Oxetanone->Product Malononitrile Malononitrile Intermediate Enolate/Intermediate Complex Malononitrile->Intermediate Deprotonation Catalyst Piperidine/AcOH or TiCl4/Pyridine Catalyst->Intermediate Intermediate->Product Condensation & Dehydration

Figure 3: Knoevenagel Condensation Workflow.

Conclusion and Recommendation

The synthesis of this compound can be effectively achieved through several methods, each with its own set of advantages and disadvantages.

  • The Horner-Wadsworth-Emmons reaction stands out as a robust and reliable method, offering a good yield and a significant advantage in purification due to its water-soluble byproduct. This makes it a strong candidate for both lab-scale and larger-scale synthesis.

  • The Wittig reaction , while a classic and viable option, is hampered by the formation of triphenylphosphine oxide, which complicates purification. For small-scale synthesis where chromatographic purification is routine, it remains a reasonable choice.

  • The newly validated Knoevenagel condensation presents a promising and potentially superior alternative. With the potential for high yields, milder reaction conditions, and the generation of only water as a byproduct, this method aligns well with the principles of green chemistry and offers a more efficient route to the target molecule. Further optimization of the catalytic system could lead to even higher efficiency and selectivity.

For researchers and drug development professionals seeking an efficient, scalable, and environmentally conscious synthesis of this compound, the Knoevenagel condensation is a highly recommended avenue for exploration and development.

References

A Comparative Guide to the Biological Activity of 2-(Oxetan-3-ylidene)acetonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary drug discovery, the pursuit of novel scaffolds that offer both potent biological activity and favorable physicochemical properties is relentless. Small, strained heterocyclic systems have emerged as particularly fruitful ground for exploration, offering unique three-dimensional structures that can effectively probe the intricate topographies of biological targets. This guide provides an in-depth comparative analysis of the biological activity of 2-(oxetan-3-ylidene)acetonitrile and its structurally related analogs: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, 2-(tetrahydrofuran-3-ylidene)acetonitrile, and 2-(thietan-3-ylidene)acetonitrile.

Our investigation is anchored by the established role of the azetidine analog as a key intermediate in the synthesis of Baricitinib, a potent Janus kinase (JAK) inhibitor.[1][2][3] This critical piece of information serves as our compass, directing our hypothesis that this general scaffold may represent a new class of JAK inhibitors. This guide will dissect the known biological data, infer potential activities based on well-established medicinal chemistry principles, and propose a rigorous experimental framework for the direct comparative evaluation of these compelling molecules.

The Central Hypothesis: A New Scaffold for JAK Inhibition?

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways, making them critical mediators of immune and inflammatory responses.[4] The therapeutic relevance of targeting this pathway is underscored by the clinical success of JAK inhibitors like Baricitinib for the treatment of autoimmune disorders such as rheumatoid arthritis.[5]

The core structure of Baricitinib features a substituted azetidine ring, derived from the intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[1][2] This immediately raises a compelling question for the medicinal chemist: can the azetidine ring be replaced by other four- and five-membered heterocycles to modulate activity, selectivity, and pharmacokinetic profiles? This guide will explore this question by comparing the known and predicted properties of the oxetane, tetrahydrofuran, and thietane analogs.

Diagram 1: The JAK-STAT Signaling Pathway

This diagram illustrates the central role of Janus kinases (JAKs) in mediating cytokine signaling, leading to the phosphorylation of STAT proteins and subsequent gene transcription. The potential inhibitory action of the analyzed compounds is highlighted.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 6. Gene Expression Inhibitor This compound & Analogs Inhibitor->JAK Potential Inhibition

Caption: The JAK-STAT signaling cascade and the hypothesized point of intervention.

Comparative Analysis of Analogs: A Deep Dive into Structure and Predicted Function

The subtle exchange of the heteroatom within the core ring structure can profoundly impact a molecule's biological and pharmacological properties. Here, we dissect the anticipated consequences of replacing the nitrogen in the azetidine ring with oxygen (oxetane), a methylene group (cyclopentylidene, as a conceptual stand-in for the saturated core of tetrahydrofuran), or sulfur (thietane).

CompoundRing SystemKey Physicochemical Properties and Predicted Biological Impact
This compound OxetaneIncreased polarity and aqueous solubility, reduced lipophilicity, and improved metabolic stability. The oxetane moiety can act as a hydrogen bond acceptor. These properties are generally desirable for improving the drug-like characteristics of a lead compound.
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile Azetidine (N-sulfonated)The sulfonamide group reduces the basicity of the nitrogen, preventing off-target interactions associated with basic amines. The core azetidine structure is a proven component of the potent JAK inhibitor, Baricitinib.[1][5]
2-(Tetrahydrofuran-3-ylidene)acetonitrile TetrahydrofuranTetrahydrofuran rings are prevalent in many natural products and biologically active molecules, often contributing to favorable binding interactions and solubility. They can serve as effective scaffolds for arranging substituents in precise three-dimensional orientations.[6][7]
2-(Thietan-3-ylidene)acetonitrile ThietaneThe sulfur atom in the thietane ring can engage in unique non-covalent interactions with biological targets. The potential for metabolism at the sulfur atom (oxidation) could be a key consideration in its pharmacokinetic profile.

Experimental Data: What the Science Says (and What It Doesn't)

A comprehensive literature review reveals a significant gap in the direct comparative biological data for this compound and its tetrahydrofuran and thietane analogs. However, the azetidine analog provides a solid anchor point for our investigation.

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile:

This compound is a well-documented intermediate in the synthesis of Baricitinib.[1][2] Baricitinib is a selective inhibitor of JAK1 and JAK2.[5] While there is no publicly available data on the direct biological activity of the intermediate itself, its integral role in the synthesis of a potent JAK inhibitor strongly suggests that the core scaffold is compatible with binding to the ATP-binding site of these kinases.

This compound, 2-(Tetrahydrofuran-3-ylidene)acetonitrile, and 2-(Thietan-3-ylidene)acetonitrile:

To date, there is a notable absence of published biological data for these specific compounds. This presents a compelling opportunity for novel research to explore their potential as bioactive molecules, particularly as JAK inhibitors.

Proposed Experimental Workflow for Comparative Biological Evaluation

To rigorously test the hypothesis that this scaffold represents a new class of JAK inhibitors, the following experimental workflow is proposed.

Diagram 2: Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (for promising candidates) A Synthesis of Oxetane, Azetidine, THF, and Thietane Analogs B Purity and Structural Verification (NMR, MS, HPLC) A->B C JAK Kinase Inhibition Assays (JAK1, JAK2, JAK3, TYK2) B->C D Cell-Based pSTAT Inhibition Assays C->D E Kinase Selectivity Profiling D->E F In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) E->F G Pharmacokinetic Studies in Rodents F->G H Efficacy Studies in a Murine Model of Rheumatoid Arthritis G->H

Caption: A stepwise approach for the comprehensive biological evaluation of the compound series.

Detailed Experimental Protocols

A. Synthesis and Characterization of Analogs

  • Synthesis of this compound: This compound can be synthesized via a Horner-Wadsworth-Emmons reaction between oxetan-3-one and diethyl cyanomethylphosphonate.

  • Synthesis of Analogs: The azetidine, tetrahydrofuran, and thietane analogs can be synthesized using analogous procedures starting from the corresponding 3-keto-heterocycles. The N-ethylsulfonyl group on the azetidine can be introduced before or after the olefination reaction.

  • Purification and Characterization: All synthesized compounds should be purified by column chromatography or recrystallization and their structures confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Purity should be assessed by HPLC.

B. In Vitro Biological Evaluation

  • JAK Kinase Inhibition Assays:

    • Objective: To determine the direct inhibitory activity of the compounds against the catalytic activity of the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2).

    • Method: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Procedure:

      • Prepare a dilution series of each test compound.

      • In a 384-well plate, incubate each compound concentration with recombinant human JAK enzyme, a suitable substrate peptide, and ATP at a concentration near the Km for each enzyme.

      • After the kinase reaction, add the ADP-Glo™ reagent to terminate the reaction and deplete the remaining ATP.

      • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

      • Measure luminescence using a plate reader. The signal is inversely correlated with the amount of ADP produced and thus with kinase activity.

      • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

  • Cell-Based Phospho-STAT (pSTAT) Inhibition Assays:

    • Objective: To assess the ability of the compounds to inhibit JAK signaling in a cellular context.

    • Method: Use a cell line that responds to a specific cytokine to induce STAT phosphorylation (e.g., IL-6-stimulated U937 cells for pSTAT3).

    • Procedure:

      • Plate cells and starve them of serum overnight.

      • Pre-incubate the cells with a dilution series of the test compounds.

      • Stimulate the cells with the appropriate cytokine (e.g., IL-6) to induce JAK-mediated STAT phosphorylation.

      • Lyse the cells and quantify the levels of phosphorylated STAT (pSTAT) and total STAT using a validated ELISA or Western blotting.

      • Determine the IC₅₀ values for the inhibition of STAT phosphorylation.

Future Directions and Concluding Remarks

The structural similarity of this compound and its analogs to a key intermediate of the JAK inhibitor Baricitinib provides a strong rationale for their investigation as a novel class of kinase inhibitors. The proposed experimental workflow offers a comprehensive strategy to elucidate their biological activity, selectivity, and potential therapeutic utility.

The comparative data generated from these studies will be invaluable for establishing structure-activity relationships (SAR) and guiding the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The exploration of these small, synthetically accessible heterocyclic scaffolds holds significant promise for the discovery of new chemical entities to address the unmet medical needs in the treatment of autoimmune and inflammatory diseases.

References

A Senior Application Scientist's Guide to the Characterization of 2-(Oxetan-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, strained ring systems are invaluable synthons for exploring novel chemical space. The oxetane ring, in particular, has emerged as a desirable structural motif, acting as a metabolically stable hydrogen bond acceptor and a versatile scaffold for creating three-dimensional complexity.[1] 2-(Oxetan-3-ylidene)acetonitrile (CAS 1123787-67-6) is a key building block that combines the utility of the oxetane ring with the reactive potential of an α,β-unsaturated nitrile. Its unique structure makes it a precursor for a variety of more complex pharmaceutical intermediates.

Given its role as a foundational reagent, unambiguous confirmation of its structure and purity is paramount. A failure to rigorously characterize this starting material can lead to downstream synthetic failures, ambiguous biological data, and wasted resources. This guide provides a comprehensive overview of the essential characterization data for this compound, offers a direct comparison with a structurally related alternative, and details the standardized protocols required to validate its identity and quality.

Part 1: Comprehensive Characterization of this compound

The identity and purity of this compound are established through a combination of physical and spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating dataset.

Physicochemical Properties

The bulk properties of the compound provide the first layer of identification. The material is typically a solid at room temperature, a characteristic confirmed by its reported melting point.

PropertyValueSource(s)
Molecular Formula C₅H₅NO[2][3]
Molecular Weight 95.10 g/mol [2][4]
Appearance Oil which solidifies / Solid[5]
Melting Point 56-58 °C[2]
Boiling Point 216 °C[2]
Density 1.309 g/cm³[2]
Spectroscopic Data Profile

Spectroscopy provides the definitive structural fingerprint of the molecule. The following data, synthesized from available literature, confirms the connectivity and chemical environment of every atom in this compound.

TechniqueParameterObserved DataSenior Application Scientist's Insight & Interpretation
¹H NMR (300 MHz, DMSO-d₆)δ 5.43-5.35 (m, 2H), 5.35-5.23 (m, 3H)[5]The reported data from the source combines all protons into two multiplets. A more detailed assignment based on the structure (one vinylic proton, two methylene groups) would be expected. The vinylic proton (=CH) should appear as a singlet or a closely coupled multiplet near the lower end of this range, while the two methylene groups of the oxetane ring (-CH₂-O- and =C-CH₂-) would account for the remaining four protons. The significant downfield shift for all protons is consistent with the electron-withdrawing effects of the adjacent oxygen atom and the conjugated nitrile group.
¹³C NMR (75.5 MHz, DMSO-d₆)δ 163.57, 114.17, 78.66, 78.53, 9.88[5]The signals at 163.57 and 9.88 ppm are attributable to the two carbons of the C=C double bond. The signal at 114.17 ppm is characteristic of a nitrile carbon (-C≡N).[6] The two signals at 78.66 and 78.53 ppm are consistent with the two -CH₂- carbons of the oxetane ring, deshielded by the ring oxygen. Note: The reported value of 9.88 ppm is highly unusual for an sp² carbon and may be a typographical error in the source data; a value between 90-100 ppm would be more typical for the vinylic carbon bearing the proton.
FT-IR (KBr Pellet)ν 2219 cm⁻¹[5]This strong, sharp absorption is highly characteristic of the C≡N stretching vibration of a conjugated nitrile. Unconjugated nitriles typically absorb at a higher frequency (2240-2260 cm⁻¹); the conjugation with the C=C double bond lowers the vibrational frequency into the observed range.[6]
Mass Spec. (HRMS-ESI)Calc. for [M+H]⁺: 96.0444While specific experimental mass spectra are not readily published by vendors, high-resolution mass spectrometry is the definitive technique for confirming elemental composition. The calculated exact mass for the protonated molecule (C₅H₆NO⁺) is 96.0444. An experimental result within 5 ppm of this value provides unequivocal confirmation of the molecular formula.

Part 2: Comparative Analysis with a Heterocyclic Alternative

To place the characterization data of this compound in context, it is useful to compare it with a structurally similar molecule. 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2) serves as an excellent comparator. It replaces the oxetane's oxygen atom with a nitrogen atom bearing an ethylsulfonyl group, allowing us to observe the spectroscopic consequences of this heteroatom substitution.

ParameterThis compound 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile Key Structural Difference & Spectroscopic Impact
Structure Structure of this compoundStructure of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrileOxygen vs. Sulfonylated Nitrogen: The replacement of the ring oxygen with a nitrogen atom changes the electronegativity and steric environment of the ring. The bulky ethylsulfonyl group on the nitrogen will significantly influence the chemical shifts of adjacent protons and carbons.
Molecular Formula C₅H₅NOC₇H₁₀N₂O₂SThe addition of the C₂H₅SO₂ group adds significant mass and new elements.
Molecular Weight 95.10186.23The molecular ion peak in the mass spectrum will be substantially different, providing a clear point of differentiation.
Melting Point 56-58 °C[2]67-69 °CThe higher melting point of the azetidine analog is likely due to stronger intermolecular forces (e.g., dipole-dipole interactions) introduced by the polar sulfonyl group, leading to a more stable crystal lattice.
¹H NMR Shifts Ring CH₂ protons: ~5.2-5.4 ppmRing CH₂ protons: Expected ~4.0-4.5 ppm. Ethyl group protons: ~1.3 ppm (t) and ~3.0 ppm (q).The protons on the azetidine ring are expected to be shifted upfield compared to the oxetane analog. Nitrogen is less electronegative than oxygen, resulting in less deshielding of the adjacent methylene protons. The ethylsulfonyl group will introduce its own characteristic triplet and quartet signals.
IR C≡N Stretch ~2219 cm⁻¹[5]Expected ~2220 cm⁻¹The frequency of the nitrile stretch is primarily influenced by its conjugation with the exocyclic double bond. As this feature is common to both molecules, the C≡N absorption is expected to be very similar.

Part 3: Experimental Protocols for Data Validation

To ensure the generation of reliable and reproducible data, standardized experimental protocols must be followed.

General Workflow for Compound Characterization

The following diagram illustrates the logical flow for the comprehensive characterization of a chemical reagent like this compound.

G cluster_0 Sample Handling & Preparation cluster_1 Spectroscopic & Analytical Testing cluster_2 Data Analysis & Reporting s_prep Sample Receipt & Documentation sol_prep Prepare Solutions (e.g., NMR, LC-MS) s_prep->sol_prep nmr ¹H & ¹³C NMR Spectroscopy sol_prep->nmr ftir FT-IR Spectroscopy sol_prep->ftir ms LC-MS / HRMS sol_prep->ms analysis Process & Interpret Data nmr->analysis ftir->analysis ms->analysis compare Compare to Reference & Specification analysis->compare report Generate Certificate of Analysis (CoA) compare->report caption Fig 1. Standard characterization workflow.

Fig 1. Standard characterization workflow.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the proton and carbon backbone of the molecule.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its excellent solvating power and the solvent peaks serving as a secondary reference.[7]

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H spectrum on a 300 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans.

    • Acquire the ¹³C spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time (e.g., >1024 scans) is required.

    • Process the spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₅ at 2.50 ppm. Calibrate the ¹³C spectrum to the solvent peak at 39.52 ppm.

  • Trustworthiness Check: The integration of the ¹H NMR signals must correspond to the number of protons in the proposed structure (total of 5H). The number of unique signals in the ¹³C spectrum should match the number of non-equivalent carbons (5 carbons).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify key functional groups, especially the nitrile.

  • Methodology (using Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

    • Place a small amount of the solid this compound directly onto the crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Identify the characteristic absorption peak for the C≡N stretch between 2210-2230 cm⁻¹.[5][8]

  • Trustworthiness Check: The spectrum should be free of significant water (broad peak ~3200-3500 cm⁻¹) or solvent contamination. The presence of a strong, sharp peak at ~2219 cm⁻¹ is a primary indicator of success.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition.

  • Methodology (using LC-MS with ESI):

    • Prepare a dilute solution of the sample (~100 µg/mL) in an appropriate solvent system, such as acetonitrile/water with 0.1% formic acid.[9]

    • Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode using Electrospray Ionization (ESI).

    • Operate the mass analyzer (e.g., TOF or Orbitrap) in high-resolution mode.

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Compare the measured m/z value to the theoretical exact mass calculated for C₅H₆NO⁺.

  • Trustworthiness Check: The measured mass should be within 5 ppm of the calculated mass. The isotopic pattern observed should also match the theoretical pattern for a molecule containing one nitrogen and one oxygen atom.

Conclusion

The characterization of this compound is straightforward when a multi-technique, systematic approach is employed. The combination of NMR for skeletal structure, FT-IR for functional group identification, and HRMS for elemental formula confirmation provides a robust and self-validating dataset. As demonstrated by comparison with its azetidine analog, subtle changes in the heterocyclic core lead to predictable and significant shifts in spectroscopic data, underscoring the power of these techniques in distinguishing between closely related structures. Adherence to the validated protocols outlined in this guide will ensure that researchers and drug development professionals can proceed with confidence in the quality and identity of this valuable chemical building block.

References

A Researcher's Guide to Profiling the Selectivity of 2-(Oxetan-3-ylidene)acetonitrile: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous scientific validation. A critical and often challenging aspect of this journey is understanding a compound's selectivity. This guide provides an in-depth, technical framework for conducting cross-reactivity studies on 2-(Oxetan-3-ylidene)acetonitrile, a molecule of interest due to its unique structural features. While direct biological targets for this specific compound are not extensively documented in publicly available literature, its structural motifs, particularly the strained oxetane ring, suggest potential interactions with various biological macromolecules.[1] This guide, therefore, focuses on the how and why of designing and executing a robust cross-reactivity panel, using hypothetical scenarios grounded in the known activities of structurally related compounds.

The Significance of the Oxetane Moiety and the Need for Selectivity Profiling

The oxetane ring, a four-membered cyclic ether, is increasingly utilized in medicinal chemistry as a metabolically stable isostere for gem-dimethyl and carbonyl groups.[2] Its inclusion in a molecule can significantly impact physicochemical properties such as solubility and metabolic stability. The exocyclic acetonitrile group is a common feature in many enzyme inhibitors, often acting as a hydrogen bond acceptor or a reactive handle. The combination of these features in this compound makes it an intriguing candidate for further investigation.

However, these same features can also lead to off-target interactions, resulting in undesired side effects or toxicity. Therefore, a comprehensive understanding of its cross-reactivity is not just a regulatory requirement but a fundamental aspect of its scientific validation.

Postulating a Target Class: Learning from Analogs

Given the absence of specific target information for this compound, we can draw inferences from structurally related compounds. For instance, 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is a known intermediate in the synthesis of Baricitinib, a potent inhibitor of Janus kinase (JAK) 1 and 2.[3][4] This suggests that the cyanomethylene group attached to a four-membered ring system could be a pharmacophore for kinase inhibition. Therefore, for the purpose of this guide, we will proceed with the hypothesis that this compound may exhibit activity against one or more kinase families.

This hypothesis provides a logical starting point for designing a cross-reactivity study. Our primary objective will be to assess the selectivity of this compound against a broad panel of kinases, while also considering other potential off-targets.

Designing the Cross-Reactivity Study: A Multi-faceted Approach

A robust cross-reactivity study should employ a tiered approach, starting with broad screening and progressing to more focused, quantitative assays. The following workflow outlines a comprehensive strategy.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Selectivity Profiling A Primary Target Identification (e.g., Kinase Panel Screen) C IC50 Determination for Primary Targets and Hits A->C Identified Hits B Broad Off-Target Panel (e.g., GPCRs, Ion Channels) B->C Identified Hits D Cellular Target Engagement Assays (e.g., CETSA) C->D Validate in Cellular Context E Selectivity Score Calculation C->E Quantitative Data F In-cellulo Pathway Analysis D->F Confirm On-Target Effect E->F Guide Pathway Investigation

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Comparator Compounds

For a meaningful comparison, it is essential to include relevant comparator compounds in all assays. These should include:

  • A known selective inhibitor for the postulated primary target family (e.g., a selective JAK inhibitor if kinases are the primary focus).

  • A known non-selective inhibitor (e.g., staurosporine for kinases) to serve as a positive control for broad activity.

  • A structurally similar but biologically inactive compound , if available, to control for non-specific effects of the chemical scaffold.

  • Baricitinib , given the structural similarity of its synthetic intermediate to our compound of interest.

Experimental Protocols

The following are detailed protocols for key experiments in the cross-reactivity workflow.

Protocol 1: Kinase Profiling Panel

Objective: To assess the inhibitory activity of this compound against a broad range of human kinases.

Methodology: This protocol is based on a radiometric filter-binding assay, a common method for measuring kinase activity.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for testing (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM).

  • Kinase Reaction Setup:

    • In a 96-well plate, add the following components in order:

      • Kinase buffer (specific to each kinase).

      • The specific kinase being tested.

      • The appropriate substrate for the kinase.

      • A solution of [γ-³³P]ATP.

      • The test compound (this compound or comparator) at the desired concentration.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Termination and Filtration:

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate (e.g., a phosphocellulose membrane) that binds the phosphorylated substrate.

    • Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition versus the compound concentration to generate dose-response curves.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) for each kinase that shows significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular context.

Methodology: CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding.

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat the cells with either vehicle (DMSO) or a high concentration of this compound (e.g., 10x the IC50 determined from the in vitro assay).

    • Incubate for a sufficient time to allow for compound uptake (e.g., 1-2 hours).

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

    • Cool the tubes on ice for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Analysis:

    • Analyze the soluble protein fraction by Western blotting using an antibody specific for the putative target protein.

    • Include a loading control (e.g., GAPDH) to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples.

    • Plot the fraction of soluble protein versus temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
Primary Target (Hypothetical)
JAK150
JAK275
Selected Off-Targets
TYK2500
SRC>10,000
LCK>10,000
EGFR>10,000

Table 2: Comparative Selectivity Scores

CompoundS-Score (10)
This compound 0.1
Baricitinib 0.05
Staurosporine 0.8

S-Score (10) is a measure of selectivity, calculated as the number of kinases inhibited by >90% at a given concentration (e.g., 1 µM) divided by the total number of kinases tested.

A lower S-score indicates higher selectivity. In this hypothetical example, this compound demonstrates a favorable selectivity profile compared to the non-selective inhibitor staurosporine, and a comparable profile to Baricitinib.

Conclusion

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. By employing a multi-tiered approach that combines broad screening with quantitative, cell-based assays, researchers can build a robust selectivity profile for this and other novel chemical entities. This systematic approach is crucial for identifying potential liabilities early in the drug discovery process and for making informed decisions about the future development of a compound. The experimental choices outlined herein are designed to provide a self-validating system, ensuring the generation of trustworthy and actionable data.

References

comparative study of different synthetic routes to 2-(Oxetan-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Oxetan-3-ylidene)acetonitrile is a valuable building block in medicinal chemistry and drug discovery. The strained oxetane ring can impart unique and desirable physicochemical properties to lead compounds, including improved solubility, metabolic stability, and conformational rigidity. The exocyclic α,β-unsaturated nitrile functionality serves as a versatile handle for further chemical modifications. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in the pharmaceutical and chemical industries.

This guide provides a comparative analysis of various synthetic routes to this compound, with a primary focus on the well-established Horner-Wadsworth-Emmons (HWE) reaction. We will also explore plausible alternative strategies, including the Wittig reaction, Peterson olefination, and Julia-Kocienski olefination, providing detailed experimental protocols and a critical evaluation of each method's advantages and disadvantages.

Horner-Wadsworth-Emmons (HWE) Reaction: The Workhorse Approach

The Horner-Wadsworth-Emmons (HWE) reaction is the most commonly reported and arguably the most reliable method for the synthesis of this compound. This reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound, in this case, oxetan-3-one.

Reaction Mechanism

The HWE reaction proceeds via the deprotonation of diethyl cyanomethylphosphonate by a strong base to form a nucleophilic phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of oxetan-3-one, leading to a betaine intermediate which subsequently cyclizes to form an oxaphosphetane. This intermediate then collapses to yield the desired alkene product and a water-soluble phosphate byproduct.

HWE_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Elimination Phosphonate Diethyl cyanomethylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Base Base (e.g., NaH) Oxetanone Oxetan-3-one Product This compound Byproduct Diethyl phosphate Betaine Betaine Intermediate Carbanion->Betaine + Oxetan-3-one Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Oxaphosphetane->Product Oxaphosphetane->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol

Materials:

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Oxetan-3-one

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of sodium hydride (1.03 g, 25.7 mmol, 1.2 eq) in anhydrous DME (30 mL) is cooled to 0 °C under a nitrogen atmosphere.

  • Diethyl cyanomethylphosphonate (4.0 mL, 24.7 mmol, 1.15 eq) is added dropwise to the suspension, maintaining the temperature below 5 °C.

  • The mixture is stirred at 0 °C for 30 minutes, during which it should become a homogeneous solution.

  • A solution of oxetan-3-one (2.0 g, 21.5 mmol, 1.0 eq) in anhydrous DME (5 mL) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched with water (50 mL) and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) yields this compound as a white solid.

Performance Data
ParameterValueReference
Yield ~75-85%[1]
Purity >98% (by NMR)[1]
Reaction Time Overnight[1]
Purification Column Chromatography[1]
Advantages and Disadvantages

Advantages:

  • High Yields: The HWE reaction typically provides good to excellent yields of the desired product.

  • Mild Reaction Conditions: The reaction can be carried out under relatively mild conditions.

  • Ease of Purification: The phosphate byproduct is water-soluble, facilitating its removal during aqueous workup.[2]

  • High Reactivity: Phosphonate carbanions are generally more nucleophilic than the corresponding Wittig reagents, allowing for efficient reaction with ketones like oxetan-3-one.[2]

Disadvantages:

  • Strong Base Required: The use of sodium hydride requires anhydrous conditions and careful handling.

  • Reagent Cost: Diethyl cyanomethylphosphonate can be more expensive than the corresponding phosphonium salt for the Wittig reaction.

Alternative Synthetic Routes: A Comparative Overview

While the HWE reaction is a robust method, other olefination strategies can be considered. Below, we present plausible protocols for the Wittig reaction, Peterson olefination, and Julia-Kocienski olefination for the synthesis of this compound, based on general procedures for these transformations.

Wittig Reaction

The Wittig reaction is a classic method for alkene synthesis, utilizing a phosphonium ylide.

Proposed Reaction Scheme:

Wittig_Reaction PhosphoniumSalt Cyanomethyltriphenylphosphonium chloride Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Base Base Strong Base (e.g., n-BuLi) Product This compound Ylide->Product + Oxetan-3-one Byproduct Triphenylphosphine oxide Ylide->Byproduct + Oxetan-3-one Oxetanone Oxetan-3-one

Caption: Proposed Wittig reaction for this compound.

Proposed Experimental Protocol:

  • Ylide Preparation: To a suspension of cyanomethyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF at 0 °C, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The resulting deep red solution is stirred for 1 hour at 0 °C.

  • Olefination: A solution of oxetan-3-one (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The major challenge in the Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which often requires careful column chromatography or recrystallization.[2][3]

Anticipated Performance and Challenges:

  • Yield: Likely moderate to good, but potentially lower than the HWE reaction.

  • Purification: The primary drawback is the difficult separation of the product from triphenylphosphine oxide.[2][3]

  • Reagent Preparation: The phosphonium salt is readily prepared from triphenylphosphine and chloroacetonitrile.

Peterson Olefination

The Peterson olefination utilizes an α-silyl carbanion. A key advantage is the potential for stereocontrol in the elimination step, although this is not relevant for the synthesis of an exocyclic double bond.

Proposed Reaction Scheme:

Peterson_Olefination SilylReagent (Cyanomethyl)trimethylsilane SilylCarbanion α-Silyl Carbanion SilylReagent->SilylCarbanion Base Base Strong Base (e.g., n-BuLi) Product This compound SilylCarbanion->Product + Oxetan-3-one Byproduct Trimethylsilanol SilylCarbanion->Byproduct + Oxetan-3-one Oxetanone Oxetan-3-one

Caption: Proposed Peterson olefination for this compound.

Proposed Experimental Protocol:

  • Carbanion Generation: To a solution of (cyanomethyl)trimethylsilane (1.2 eq) in anhydrous THF at -78 °C, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The solution is stirred for 30 minutes at this temperature.

  • Olefination: A solution of oxetan-3-one (1.0 eq) in anhydrous THF is added to the carbanion solution at -78 °C. The reaction is slowly warmed to room temperature and stirred for 2-4 hours.

  • Workup and Purification: The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed, dried, and concentrated. The byproduct, trimethylsilanol, is volatile and can often be removed under vacuum.[4]

Anticipated Performance and Challenges:

  • Yield: Potentially good, as the nitrile group stabilizes the carbanion.

  • Purification: The volatile nature of the silicon byproduct simplifies purification compared to the Wittig reaction.[4]

  • Reagent Preparation: (Cyanomethyl)trimethylsilane can be prepared from chloroacetonitrile and chlorotrimethylsilane.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for constructing double bonds, particularly for achieving high E-selectivity in other systems. It involves the reaction of a sulfonyl carbanion with a carbonyl compound.

Proposed Reaction Scheme:

Julia_Kocienski_Olefination SulfoneReagent Cyanomethyl phenyl sulfone SulfonylCarbanion Sulfonyl Carbanion SulfoneReagent->SulfonylCarbanion Base Base Strong Base (e.g., KHMDS) Product This compound SulfonylCarbanion->Product + Oxetan-3-one Byproducts SO2 + PhOK SulfonylCarbanion->Byproducts + Oxetan-3-one Oxetanone Oxetan-3-one

Caption: Proposed Julia-Kocienski olefination.

Proposed Experimental Protocol:

  • Carbanion Generation: To a solution of cyanomethyl phenyl sulfone (1.1 eq) in anhydrous THF at -78 °C, a solution of potassium hexamethyldisilazide (KHMDS) (1.05 eq) is added. The mixture is stirred for 30 minutes.

  • Olefination: A solution of oxetan-3-one (1.0 eq) in anhydrous THF is added to the sulfonyl carbanion solution at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Anticipated Performance and Challenges:

  • Yield: Can provide good yields, but the multi-step nature of the classical Julia olefination can be a drawback. The modified one-pot Julia-Kocienski is more efficient.

  • Reagent Preparation: Cyanomethyl phenyl sulfone can be prepared from thiophenol and chloroacetonitrile followed by oxidation.

  • Stereoselectivity: While a key feature of this reaction, it is not a factor for the synthesis of an exocyclic double bond.

Comparative Summary of Synthetic Routes

FeatureHorner-Wadsworth-EmmonsWittig ReactionPeterson OlefinationJulia-Kocienski Olefination
Reagent Phosphonate esterPhosphonium ylideα-Silyl carbanionSulfonyl carbanion
Byproduct Water-soluble phosphateTriphenylphosphine oxideVolatile silanolSO2, Aryloxide
Purification Relatively easyChallengingEasyModerate
Typical Yield HighModerate to HighGoodGood
Base NaH, NaOMe, etc.n-BuLi, NaNH2n-BuLi, LDAKHMDS, n-BuLi
Key Advantage Reliable, easy workupWell-establishedEasy byproduct removalHigh E-selectivity (in other systems)
Key Disadvantage Reagent costByproduct removalReagent preparationMulti-step reagent synthesis

Conclusion

For the synthesis of this compound, the Horner-Wadsworth-Emmons reaction stands out as the most practical and efficient method due to its high yields, mild conditions, and straightforward purification. While the Wittig reaction is a viable alternative, the challenge of removing the triphenylphosphine oxide byproduct makes it less attractive for large-scale synthesis. The Peterson and Julia-Kocienski olefinations represent interesting theoretical alternatives with potential advantages in byproduct removal, but their application to this specific target molecule is less documented and may require more extensive optimization.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, and available expertise. However, for a reliable and high-yielding synthesis of this compound, the Horner-Wadsworth-Emmons reaction remains the recommended approach.

References

In Silico Modeling of 2-(Oxetan-3-ylidene)acetonitrile Interactions: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in silico evaluation of 2-(Oxetan-3-ylidene)acetonitrile, a compound of interest in modern medicinal chemistry. We will explore its potential interactions with the Janus kinase (JAK) family, a class of enzymes pivotal in inflammatory and autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to characterize and compare novel small molecules. We will delve into the rationale behind methodological choices, present detailed protocols, and compare the predicted performance of our topic molecule against established alternatives.

The Emerging Appeal of this compound in Drug Design

The structure of this compound presents a compelling combination of two functionalities increasingly valued in drug discovery: an oxetane ring and a nitrile group. The oxetane motif, a four-membered cyclic ether, is recognized for its ability to improve key physicochemical properties of drug candidates.[1][2][3] It can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, often serving as a bioisostere for less favorable groups like carbonyls.[1]

The nitrile group is a versatile pharmacophore capable of engaging in a range of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at a protein's binding site.[4][5] Furthermore, under appropriate conditions within an enzyme's active site, the nitrile group can act as an electrophilic "warhead," forming a reversible covalent bond with nucleophilic residues such as cysteine.[6][7][8] This potential for covalent interaction can lead to prolonged target engagement and enhanced potency.

Given these features, and its structural similarity to known Janus kinase (JAK) inhibitors like Baricitinib, which also contains a nitrile moiety, we hypothesize that this compound may exhibit inhibitory activity against members of the JAK family.[9][10][11][12] The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in numerous autoimmune and inflammatory disorders, making JAKs a prime target for therapeutic intervention.[13][14]

This guide will use the kinase domains of JAK1 and JAK2 as our primary targets for the in silico modeling of this compound.

Comparative Framework: Establishing a Baseline for Performance

To objectively assess the potential of this compound as a JAK inhibitor, we will compare its predicted binding characteristics to those of established JAK inhibitors with alternative molecular scaffolds. For this purpose, we have selected a representative pyrazolopyrimidine-based inhibitor, inspired by the core structure of several clinically evaluated JAK inhibitors.[15][16] This comparison will allow us to contextualize the predicted binding affinity and interaction patterns of our topic molecule.

In Silico Modeling Workflow: From Structure to Simulated Dynamics

Our computational evaluation will employ a multi-step workflow that integrates molecular docking with molecular dynamics (MD) simulations. This approach provides a more comprehensive understanding of the ligand-protein interactions than either method in isolation. Molecular docking will be used to predict the initial binding pose and affinity of the ligands, while MD simulations will allow us to assess the stability of the protein-ligand complex and observe its dynamic behavior over time.

workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis PDB Protein Structure (e.g., PDB: 3EYG for JAK1) Docking Predict Binding Pose & Affinity (e.g., AutoDock Vina) PDB->Docking Prepared Receptor Ligand_topic This compound (3D Structure Generation) Ligand_topic->Docking Prepared Ligand Ligand_alt Alternative Scaffold (3D Structure Generation) Ligand_alt->Docking Prepared Ligand MD_Setup System Solvation & Ionization (GROMACS) Docking->MD_Setup Best Pose MD_Sim MD Simulation (GROMACS) MD_Setup->MD_Sim Prepared System Binding_Energy Binding Free Energy Calculation (MM/PBSA) MD_Sim->Binding_Energy Interaction_Analysis Interaction Analysis (H-bonds, etc.) MD_Sim->Interaction_Analysis Stability_Analysis RMSD/RMSF Analysis MD_Sim->Stability_Analysis

Figure 1: In Silico Workflow for Protein-Ligand Interaction Analysis.
Experimental Protocol: Step-by-Step In Silico Analysis

The following protocol outlines the key steps for the in silico modeling of this compound and a comparative molecule with the JAK1 kinase domain.

Part 1: Protein and Ligand Preparation

  • Protein Structure Retrieval:

    • Obtain the crystal structure of the human JAK1 kinase domain in complex with an inhibitor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 3EYG .[17][18]

    • Using a molecular visualization tool (e.g., PyMOL, UCSF Chimera), remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

    • Prepare the protein for docking by assigning partial charges and atom types using tools like AutoDockTools.

  • Ligand Structure Generation:

    • Generate the 3D structure of this compound and the chosen alternative scaffold (e.g., a pyrazolopyrimidine derivative) using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform an initial energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

    • Prepare the ligands for docking by assigning rotatable bonds and saving them in the appropriate format (e.g., PDBQT for AutoDock Vina).

Part 2: Molecular Docking

  • Binding Site Definition:

    • Define the docking grid box to encompass the ATP-binding site of the JAK1 kinase domain. The dimensions of the grid box should be centered on the position of the co-crystallized ligand in the original PDB file.

  • Docking Simulation:

    • Perform molecular docking for both this compound and the alternative inhibitor using a docking program such as AutoDock Vina.

    • Generate multiple binding poses for each ligand and rank them based on their predicted binding affinity (scoring function).

    • Analyze the top-ranked poses for each ligand, paying close attention to key interactions with active site residues. For JAK kinases, interactions with the hinge region (e.g., Leu959 in JAK1) are particularly important.[9]

Part 3: Molecular Dynamics (MD) Simulation

  • System Setup (using GROMACS): [19][20][21][22]

    • Select the top-ranked docking pose of the protein-ligand complex.

    • Generate the ligand topology and parameters using a tool like the CHARMM General Force Field (CGenFF) server.

    • Combine the protein and ligand coordinates and topologies.

    • Place the complex in a periodic simulation box (e.g., a cubic box) and solvate it with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization of the solvated system to remove steric clashes.

    • Conduct a two-phase equilibration: first, an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

    • Run a production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

Part 4: Trajectory Analysis

  • Stability Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms to assess the stability of the complex over the simulation time.

    • Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

  • Interaction Analysis:

    • Analyze the MD trajectory to identify persistent hydrogen bonds and other key interactions between the ligand and the protein.

  • Binding Free Energy Calculation:

    • Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of the ligand to the protein. This provides a more rigorous prediction of binding affinity than docking scores alone.

Comparative Performance Analysis

The following table presents a hypothetical but plausible comparison of the in silico performance of this compound and an alternative pyrazolopyrimidine-based JAK inhibitor. The data is representative of what could be obtained from the workflow described above.

ParameterThis compoundAlternative Scaffold (Pyrazolopyrimidine)Rationale for Comparison
Docking Score (kcal/mol) -8.5-9.2Provides an initial estimate of binding affinity. A more negative value suggests a stronger predicted interaction.
Predicted Binding Free Energy (MM/PBSA, kcal/mol) -45.7-52.1A more accurate estimation of binding affinity derived from MD simulations.
Key H-Bond Interactions Leu959 (Hinge), Arg953Leu959 (Hinge), Asp960Interaction with the hinge region (Leu959) is crucial for ATP-competitive kinase inhibition.
RMSD of Ligand (Å) 1.2 ± 0.30.9 ± 0.2A lower RMSD indicates greater stability of the ligand in the binding pocket during the MD simulation.
Potential for Covalent Interaction Yes (with Cys909 in JAK3)NoThe nitrile group offers the potential for covalent modification, which is absent in the alternative scaffold.[6]

Discussion and Interpretation of Results

Based on our hypothetical data, the alternative pyrazolopyrimidine scaffold shows a more favorable predicted binding affinity (docking score and MM/PBSA) and greater stability in the binding pocket (lower RMSD). However, this compound still demonstrates strong predicted binding and forms the critical hydrogen bond with the hinge residue Leu959.

The key differentiator for this compound is the presence of the nitrile group and the oxetane ring. The oxetane is expected to confer favorable ADME (absorption, distribution, metabolism, and excretion) properties, which are not explicitly modeled in this in silico workflow but are a critical consideration in drug design.[23] Furthermore, the nitrile group's potential for covalent interaction, particularly with a cysteine residue present in the active site of some kinases like JAK3, offers a distinct mechanistic advantage that could translate to enhanced potency and duration of action.[6]

Conclusion and Future Directions

This guide has provided a comprehensive workflow for the in silico modeling of this compound as a potential JAK inhibitor. By comparing its predicted binding characteristics to an established scaffold, we can make informed decisions about its potential as a lead compound. While the initial binding affinity predictions may favor the alternative scaffold, the unique structural features of this compound—the oxetane ring for improved physicochemical properties and the nitrile group for potential covalent interactions—make it a compelling candidate for further investigation.

The next steps in the evaluation of this molecule would involve the in silico modeling of its interaction with other JAK family members (JAK2, JAK3, and TYK2) to predict its selectivity profile. Ultimately, the predictions from these computational studies must be validated through experimental assays, such as enzymatic activity assays and co-crystallization, to confirm the binding mode and potency.[24][25][26][27][28]

References

A Technical Guide to the Validation of Biological Assays Using 2-(Oxetan-3-ylidene)acetonitrile and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification and validation of novel bioactive molecules are paramount. Among the diverse chemical scaffolds explored, compounds featuring electrophilic warheads capable of forming covalent bonds with their biological targets have seen a resurgence. This guide provides an in-depth technical comparison of biological assay validation for one such molecule, 2-(Oxetan-3-ylidene)acetonitrile, and its alternatives. As a potential covalent inhibitor, its validation requires a rigorous and multi-faceted approach to ensure scientific integrity and meaningful data interpretation.

Introduction: The Covalent Advantage and the Need for Rigorous Validation

Covalent inhibitors offer distinct advantages in drug development, including prolonged duration of action and high potency. These molecules typically contain a reactive electrophilic group, or "warhead," that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein, most commonly cysteine. The α,β-unsaturated nitrile moiety present in this compound positions it as a potential Michael acceptor, a well-established warhead in covalent inhibitor design.

However, the irreversible nature of this interaction necessitates a comprehensive validation strategy to mitigate the risk of off-target effects and to fully characterize the inhibitor's potency and selectivity. This guide will delve into the critical experimental workflows and data analysis required to validate biological assays employing this compound, comparing its hypothetical performance with established covalent inhibitors targeting kinases such as Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Janus kinase (JAK).

Understanding the Mechanism: The Electrophilic Nature of this compound

The core of validating assays with this compound lies in understanding its mechanism of action. The molecule's structure suggests a covalent mechanism through Michael addition.

Michael Addition cluster_reactants Reactants cluster_product Product Protein_Cys Protein-Cys-S⁻ (Nucleophile) Covalent_Adduct Covalent Protein-Inhibitor Adduct Protein_Cys->Covalent_Adduct Nucleophilic Attack Inhibitor This compound (Michael Acceptor) Inhibitor->Covalent_Adduct

Caption: Covalent bond formation via Michael Addition.

The exocyclic double bond conjugated with the electron-withdrawing nitrile group makes the β-carbon electrophilic and susceptible to attack by a nucleophilic cysteine residue on a target protein. The oxetane ring, a four-membered heterocycle, is generally stable but can influence the molecule's physicochemical properties such as solubility and metabolic stability. While less common, the strained oxetane ring could potentially undergo ring-opening under certain biological conditions, a factor to consider during validation.

A Comparative Framework: Benchmarking Against Established Covalent Inhibitors

To objectively assess the performance of this compound in biological assays, it is essential to compare it with well-characterized covalent inhibitors that utilize a similar α,β-unsaturated nitrile or related warheads. This guide will use inhibitors of BTK, EGFR, and JAK as benchmarks.

Covalent Inhibitor ClassTarget ExampleWarheadKey Validation Parameters
This compound (Hypothetical) Kinase Xα,β-unsaturated nitrilekinact/KI, IC50 shift, Target Engagement, Selectivity
BTK Inhibitors [1][2]Ibrutinib, Zanubrutinibα,β-unsaturated amidekinact/KI, Occupancy Assays, Off-target Profiling
EGFR Inhibitors [3][4][5][6]Afatinib, Osimertinibα,β-unsaturated amideCell Proliferation Assays, Western Blot for Target Phosphorylation, Mutant Selectivity
JAK Inhibitors [7][8][9]Tofacitinib (reversible), Covalent Probesα,β-unsaturated amide/nitrileCytokine Release Assays, STAT Phosphorylation Assays, Isoform Selectivity

Experimental Validation Workflow: A Step-by-Step Guide

The validation of a covalent inhibitor like this compound is a multi-step process that moves from biochemical characterization to cellular and potentially in vivo models.

Validation Workflow Biochemical_Assays Biochemical Assays Cell_Based_Assays Cell-Based Assays Biochemical_Assays->Cell_Based_Assays Confirm Cellular Activity Selectivity_Profiling Selectivity Profiling Cell_Based_Assays->Selectivity_Profiling Assess Off-Target Effects In_Vivo_Models In Vivo Models (Optional) Selectivity_Profiling->In_Vivo_Models Evaluate Efficacy & Safety

References

A Senior Application Scientist's Guide to Alternative Synthesis Methods for Ylidene-Acetonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Ylidene-acetonitriles are a critical class of organic compounds, serving as versatile intermediates and core structural motifs in numerous pharmaceuticals and biologically active molecules.[1] Their synthesis is a cornerstone of medicinal chemistry, and the demand for efficient, selective, and environmentally benign methodologies has driven significant innovation beyond traditional approaches. This guide provides an in-depth comparison of key alternative synthetic strategies, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal method for their specific applications.

The Knoevenagel Condensation: A Classic Reimagined

The Knoevenagel condensation is arguably the most fundamental and widely employed method for synthesizing ylidene-acetonitriles. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene group, such as malononitrile or cyanoacetic esters, in the presence of a basic catalyst.[2][3]

Mechanistic Rationale

The reaction proceeds through a three-step mechanism: deprotonation, nucleophilic addition, and elimination (dehydration).[4] The choice of base is critical; it must be strong enough to deprotonate the active methylene compound to form a resonance-stabilized enolate but weak enough to avoid promoting the self-condensation of the aldehyde or ketone starting material.[3][5] This is why weakly basic amines like piperidine, or salts such as ammonium acetate, are frequently used.[3][6]

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation & Dehydration RCHO Aldehyde/Ketone (R-CHO) Alkoxide Tetrahedral Alkoxide Intermediate RCHO->Alkoxide ActiveMethylene Active Methylene (NC-CH2-Z) Carbanion Carbanion (NC-HC--Z) ActiveMethylene->Carbanion + Base Base Base (B:) BH Conjugate Acid (BH+) Carbanion->Alkoxide Attacks Carbonyl Carbon Alcohol β-Hydroxy Intermediate Alkoxide->Alcohol + BH+ Product α,β-Unsaturated Product (Ylidene-Acetonitrile) Alcohol->Product -H2O (Base-induced) Water H2O G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Phosphonate Phosphonate Ester (EtO)2P(O)CH2CN Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Attacks Carbonyl Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product (E)-Alkene (Ylidene-Acetonitrile) Intermediate->Product Byproduct Water-Soluble Phosphate Salt Intermediate->Byproduct G Start Starting Materials (Aldehyde/Ketone) Knoevenagel Knoevenagel Condensation Start->Knoevenagel + Active Methylene Cmpd. + Weak Base HWE Horner-Wadsworth-Emmons Reaction Start->HWE + Phosphonate Reagent + Strong Base Cascade Cascade/Multicomponent Reaction Start->Cascade + Multiple Reagents (One-Pot) Product Ylidene-Acetonitrile Product Knoevenagel->Product HWE->Product Cascade->Product

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Oxetan-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. For novel structures like 2-(Oxetan-3-ylidene)acetonitrile, a compound integrating the strained oxetane ring with a reactive nitrile functional group, this commitment is paramount. This guide provides a comprehensive, principles-based framework for the safe handling, decontamination, and disposal of this molecule, ensuring the protection of laboratory personnel and the environment. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these critical procedures.

Hazard Profile and Chemical Rationale

Understanding the proper disposal of this compound begins with a thorough analysis of its constituent functional groups: the oxetane ring, the nitrile group, and the exocyclic double bond.

  • Oxetane Ring: This four-membered ether is notable in medicinal chemistry for its ability to improve properties like solubility and metabolic stability.[1][2] While generally more stable than epoxides, the inherent ring strain makes it susceptible to cleavage under strongly acidic conditions.[3]

  • Nitrile Group (-C≡N): This is the primary driver of the compound's toxicity profile. Organic nitriles can be metabolized in the body to the highly toxic cyanide ion.[4][5] Critically, contact with strong acids or exposure to high temperatures (such as in a fire) can cause decomposition, leading to the release of deadly hydrogen cyanide (HCN) gas.[4][6]

  • Ylidene Moiety (=CH-CN): The carbon-carbon double bond is activated by the electron-withdrawing nitrile group, making it a potential Michael acceptor. This introduces a risk of unintended reactions or polymerization with certain nucleophiles.

Collectively, these features classify the compound as hazardous. While a full, peer-reviewed toxicological profile is not widely available, Safety Data Sheets (SDS) for the compound and structurally similar molecules indicate it should be treated with significant caution.

Property Value Source
CAS Number 1123787-67-6[7][8]
Molecular Formula C₅H₅NO[9]
Molecular Weight 95.10 g/mol [7]
Appearance Oil or solid[10]
Melting Point 56-58 °C[9]
GHS Hazard Statements H302: Harmful if swallowed[7][11]

The Disposal Decision Workflow

The correct disposal pathway depends on the nature and volume of the waste. The following workflow provides a logical decision-making process to ensure safety and compliance. All steps must be performed in accordance with your institution's Environmental Health & Safety (EHS) guidelines.[12][13]

DisposalWorkflow cluster_waste_types Waste Characterization cluster_disposal_path Final Disposition start Identify Waste Stream Containing this compound bulk_waste Bulk Waste (Pure compound, reaction mixtures, concentrated solutions) start->bulk_waste contaminated_solvents Contaminated Solvents (e.g., HPLC mobile phase, washes) start->contaminated_solvents contaminated_solids Contaminated Solids (Gloves, pipette tips, silica gel) start->contaminated_solids empty_containers Empty Containers (Stock bottles, vials) start->empty_containers collect_waste Collect in Designated, Labeled Hazardous Waste Container bulk_waste->collect_waste contaminated_solvents->collect_waste contaminated_solids->collect_waste decontaminate_container Triple Rinse Container (See Protocol 3.2) empty_containers->decontaminate_container ehs_pickup Arrange for Pickup by Institutional EHS / Licensed Hazardous Waste Handler collect_waste->ehs_pickup Container is full or collection period ends rinsate_disposal Collect Rinsate as Hazardous Waste decontaminate_container->rinsate_disposal Generate Rinsate rinsed_disposal Dispose of Rinsed Container as Non-Hazardous Glass/Plastic Waste (Deface Label First) decontaminate_container->rinsed_disposal After Rinsing rinsate_disposal->collect_waste

Caption: Decision workflow for proper waste stream management.

Standard Operating Procedures (SOPs)

These protocols provide step-by-step guidance for common disposal-related tasks. Crucially, always wear appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and chemical-resistant nitrile gloves, when handling this compound or its waste. [14][15] All operations involving open containers must be conducted within a certified chemical fume hood.

SOP 3.1: Collection and Storage of Chemical Waste

This procedure is for the primary containment of all waste streams containing this compound.

  • Select an Appropriate Container: Use a clean, sealable container made of glass or high-density polyethylene (HDPE). Ensure the container material is compatible with all components of the waste mixture.[16][17]

  • Segregate Incompatible Wastes: This is the most critical step to prevent dangerous reactions. Create a dedicated waste container for this compound and compatible solvents (e.g., acetonitrile, ethyl acetate). Do NOT mix with incompatible chemicals.[4][18]

Incompatible Material Class Primary Hazard Rationale
Strong Acids (e.g., HCl, H₂SO₄, HNO₃)Release of highly toxic Hydrogen Cyanide (HCN) gas. Acid-catalyzed decomposition of the nitrile group.[6]
Strong Bases (e.g., NaOH, KOH)Exothermic reaction, potential for uncontrolled degradation.While base can be used for controlled degradation, uncontrolled mixing can be hazardous.[16]
Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid)Fire and explosion hazard. Acetonitrile and other organic nitriles are flammable and can react violently with oxidizers.[6]
  • Properly Label the Container: Affix a hazardous waste tag to the container before adding the first drop of waste.[12][19] The label must include:

    • The words "HAZARDOUS WASTE".

    • The full, unabbreviated chemical name: "Waste this compound".

    • An accurate list of all other constituents and their approximate percentages.

    • The date accumulation started.

  • Store Safely: Keep the waste container tightly sealed when not in use. Store it in a designated Satellite Accumulation Area, away from heat, sparks, or open flames, and within secondary containment.[16]

  • Arrange for Disposal: When the container is full or reaches the storage time limit set by your institution, schedule a pickup with your EHS department.[19][20]

SOP 3.2: Decontamination of Empty Containers

"Empty" containers that held acutely toxic materials must be managed as hazardous waste unless properly decontaminated.[12]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., acetone or acetonitrile).

  • Collect Rinsate: Each rinse should use approximately 10% of the container's volume. Crucially, collect all rinsate and add it to your designated hazardous waste container as described in SOP 3.1. [19] Do not discharge rinsate down the drain.[16]

  • Final Steps: Allow the rinsed container to air dry completely in the back of the fume hood. Once dry, deface or remove the original label. The container can now typically be disposed of in the appropriate glass or plastic recycling bin.[12]

SOP 3.3: Management of Spills

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Alert: If the spill is large (>100 mL), flammable vapors are accumulating, or you feel unwell, evacuate the area immediately and alert your colleagues and institutional safety office.

  • Control Ignition Sources: Remove or shut down all potential sources of ignition.[16][21]

  • Contain the Spill: For small spills, use an inert absorbent material, such as vermiculite, sand, or a commercial spill pad, to contain the liquid. Use only spark-proof tools for cleanup.

  • Collect and Dispose: Carefully collect the absorbent material and contaminated debris. Place it in a sealed, properly labeled hazardous waste container for disposal via EHS.[22]

  • Decontaminate the Area: Clean the spill surface with soap and water.[19]

Advanced Topic: Chemical Deactivation (For Trace Residues)

In some research settings, it may be desirable to chemically deactivate trace amounts of the compound (e.g., on glassware before washing). This should only be performed by trained personnel after a thorough risk assessment and with prior approval from your EHS department.

One potential method is base-catalyzed hydrolysis of the nitrile group. Acetonitrile can be degraded by sodium hydroxide into less hazardous acetic acid and ammonia.[16] This process is slow and must be handled with care.

Disclaimer: This is a suggested procedure for trace amounts only and is not a substitute for professional hazardous waste disposal for bulk quantities.

  • Preparation: In a chemical fume hood, prepare a 1 M sodium hydroxide solution.

  • Reaction: Add the sodium hydroxide solution to the vessel containing the trace residue, ensuring the residue is fully submerged.

  • Quenching: Loosely cap the vessel (to avoid pressure buildup from any evolved gas) and allow it to stand in the fume hood for at least 24-48 hours. The nitrile will slowly hydrolyze.

  • Neutralization & Disposal: After the reaction period, check the pH of the solution. Neutralize it with a suitable acid (e.g., 1 M HCl) before disposing of it down the drain with copious amounts of water, as permitted by local regulations.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By understanding the chemical reactivity of the molecule, adhering to a logical disposal workflow, and meticulously following established protocols, researchers can effectively mitigate risks. Always prioritize clear communication with your institution's Environmental Health & Safety office—they are your primary resource for ensuring compliance and safety in all waste management activities.

References

A Researcher's Guide to the Safe Handling of 2-(Oxetan-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. 2-(Oxetan-3-ylidene)acetonitrile, a molecule of interest in contemporary drug discovery owing to the desirable properties of the oxetane motif, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1] This guide provides an in-depth, experience-driven framework for the safe use, management, and disposal of this compound, moving beyond mere procedural lists to instill a culture of safety and scientific excellence.

Understanding the Hazard Profile: What the Data Tells Us

This compound is classified with the GHS Hazard Statement H302: "Harmful if swallowed".[2][3] This is our primary, confirmed hazard. However, a comprehensive toxicological profile is not widely available. Therefore, we must apply the precautionary principle, inferring potential hazards from its structural components: the oxetane ring and the acetonitrile group.

  • Acetonitrile Moiety: Nitriles can be toxic, with the potential to cause irritation and, in some cases, more severe health effects.[4][5]

  • Oxetane Ring: The strained four-membered ring, while valuable in medicinal chemistry, can be reactive.[1] General safety data for oxetane suggests it may be flammable and cause irritation upon contact.[6][7]

  • Unsaturated System: The carbon-carbon double bond conjugated with the nitrile group presents a site of potential reactivity.

Given this, we must assume the compound may also be an irritant to the skin, eyes, and respiratory tract until proven otherwise.

Core Protective Measures: Your Personal Protective Equipment (PPE) Mandate

The selection of PPE is not a matter of routine but a direct response to the anticipated chemical and physical hazards. For this compound, which is a solid at room temperature, the following PPE is mandatory.[3]

PPE ComponentSpecificationRationale & Causality
Hand Protection Nitrile GlovesNitrile offers excellent resistance to a wide range of chemicals, including solvents and organic compounds.[8][9][10][11][12] Given the nitrile group and the potential for skin irritation, a robust chemical barrier is essential. Always double-glove if handling larger quantities or for prolonged periods.
Eye Protection Safety Glasses with Side-Shields or GogglesChemical splashes are an ever-present risk. Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards are the minimum requirement.[13] Goggles should be used when there is a significant risk of splashing.
Body Protection Laboratory CoatA flame-resistant lab coat provides a primary barrier against spills and contamination of personal clothing. Ensure it is fully buttoned.
Respiratory Protection Not typically required for small quantitiesWhen handling milligram to low-gram quantities in a well-ventilated area or a fume hood, respiratory protection is not generally necessary. However, if the material is dusty or if aerosols may be generated, a NIOSH-approved respirator is advised.
Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol is designed to minimize exposure and prevent contamination. It follows a logical flow from preparation to post-handling cleanup.

3.1. Preparation and Weighing

  • Designate a Workspace: All handling of this compound should occur within a certified chemical fume hood to mitigate inhalation exposure.

  • Assemble Materials: Before bringing the compound into the hood, gather all necessary equipment: spatula, weighing paper, vials, solvents, and waste containers.

  • Don PPE: Put on your lab coat, safety glasses, and nitrile gloves before handling the primary container.

  • Weighing: As a solid, care should be taken to avoid generating dust.[3] If the solid is fine, use a micro-spatula to carefully transfer the desired amount to a tared weighing vessel.

3.2. In-Experiment Handling

  • Dissolution: When preparing solutions, add the solid to the solvent slowly. If the dissolution is exothermic, be prepared for a temperature increase.

  • Reaction Setup: Ensure all glassware is properly clamped and secured. If heating the reaction, use a controlled heating mantle and a condenser to prevent the release of volatile compounds.

  • Monitoring: When taking samples for reaction monitoring (e.g., TLC, LC-MS), do so carefully within the fume hood.

3.3. Post-Experiment Decontamination

  • Clean Glassware: All contaminated glassware should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in the fume hood. The rinsate must be disposed of as hazardous waste.

  • Wipe Down Surfaces: Wipe down the work area within the fume hood with a suitable solvent to remove any residual contamination.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact with any potential contaminants.[13] Wash hands thoroughly with soap and water after removing PPE.

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_space 1. Designate Fume Hood Workspace prep_ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat) prep_space->prep_ppe prep_weigh 3. Weigh Compound Carefully prep_ppe->prep_weigh handle_dissolve 4. Dissolve in Appropriate Solvent prep_weigh->handle_dissolve Transfer to Reaction handle_reaction 5. Perform Reaction in Closed System handle_dissolve->handle_reaction handle_monitor 6. Monitor Reaction Safely handle_reaction->handle_monitor cleanup_quench 7. Quench Reaction (if necessary) handle_monitor->cleanup_quench Reaction Complete cleanup_waste 8. Segregate & Dispose of Chemical Waste cleanup_quench->cleanup_waste cleanup_decon 9. Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_doff 10. Doff PPE & Wash Hands cleanup_decon->cleanup_doff

Caption: A procedural workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste poses a significant threat to environmental and human health.[14] All waste streams containing this compound must be treated as hazardous.

4.1. Waste Segregation

  • Solid Waste: Unused compound, contaminated weighing paper, and gloves should be collected in a clearly labeled, sealed plastic bag or container designated for solid chemical waste.

  • Liquid Waste: All solutions containing the compound, as well as solvent rinses from glassware, must be collected in a dedicated, sealed, and properly labeled hazardous waste container.[15] Do not pour any amount down the drain.[14]

  • Sharps Waste: Contaminated needles or sharp-edged spatulas must be disposed of in a designated sharps container.

4.2. Labeling and Storage

All waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any solvents present

  • The primary hazard(s): "Toxic"

  • The date of accumulation

Store waste containers in a designated satellite accumulation area, away from incompatible materials and sources of ignition.

Emergency Procedures: Preparedness is Paramount

5.1. Spills

  • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal. Wipe the area clean with a solvent-moistened towel, and place the towel in the waste container.

  • Large Spill: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office immediately.

5.2. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet or chemical name to the medical personnel.[13][18]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering an environment where scientific discovery and personal safety are held in the highest regard.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Oxetan-3-ylidene)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(Oxetan-3-ylidene)acetonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.